CHF-6550
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H46N4O8 |
|---|---|
Molekulargewicht |
734.8 g/mol |
IUPAC-Name |
[(3R)-1-methylpiperidin-3-yl] (2S)-2-hydroxy-2-[3-[3-[[4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzoyl]amino]propoxy]phenyl]-2-phenylacetate |
InChI |
InChI=1S/C42H46N4O8/c1-46-22-6-12-33(27-46)54-41(51)42(52,30-8-3-2-4-9-30)31-10-5-11-32(24-31)53-23-7-21-44-40(50)29-15-13-28(14-16-29)25-43-26-37(48)34-17-19-36(47)39-35(34)18-20-38(49)45-39/h2-5,8-11,13-20,24,33,37,43,47-48,52H,6-7,12,21-23,25-27H2,1H3,(H,44,50)(H,45,49)/t33-,37+,42+/m1/s1 |
InChI-Schlüssel |
ZPWHCUCZMYCWNB-WFRZLGIJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CHF-6550
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHF-6550 is a novel, inhaled "soft" dual pharmacology Muscarinic Antagonist and β2-Adrenergic Agonist (MABA) developed by Chiesi Farmaceutici. It is designed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action is centered on the synergistic effects of antagonizing the M3 muscarinic receptor and agonizing the β2-adrenergic receptor within the airways. This dual action leads to potent bronchodilation. As a "soft" drug, this compound is engineered for localized action in the lungs, with a chemical structure that facilitates rapid systemic metabolism into inactive forms, thereby minimizing the potential for off-target side effects. This guide provides a detailed overview of its core mechanism, supported by preclinical data, experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action
This compound exerts its therapeutic effect through a dual-pharmacology approach, simultaneously targeting two distinct G-protein coupled receptors (GPCRs) on airway smooth muscle cells:
-
Muscarinic M3 Receptor Antagonism: Acetylcholine (B1216132) is a key neurotransmitter that mediates bronchoconstriction by activating M3 muscarinic receptors on airway smooth muscle. This compound acts as a competitive antagonist at these receptors, blocking the binding of acetylcholine and thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction. This results in the relaxation of the airways.
-
β2-Adrenergic Receptor Agonism: The β2-adrenergic receptors, when activated, initiate a signaling pathway that leads to airway smooth muscle relaxation. This compound functions as a potent agonist at these receptors, mimicking the action of endogenous agonists like epinephrine. This activation stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA) and ultimately results in bronchodilation.
The combination of these two mechanisms in a single molecule provides a synergistic effect, leading to a more profound and sustained bronchodilator response than could be achieved with either a muscarinic antagonist or a β2-agonist alone.
Quantitative Pharmacological Data
The preclinical pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized below.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Target | Assay Type | Parameter | Value |
| Human Muscarinic M3 Receptor | Radioligand Binding | pKi | 9.3 |
| Human β2-Adrenergic Receptor | Radioligand Binding | pKi | 10.6 |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: In Vitro Functional Activity
| Assay System | Activity | Parameter | Value |
| Isolated Guinea Pig Trachea | M3 Antagonism | pA2 | 9.1 |
| Isolated Guinea Pig Trachea | β2-Agonism | pEC50 | 8.8 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Signaling Pathways
The dual mechanism of action of this compound involves two distinct intracellular signaling cascades, which are initiated by its interaction with the M3 muscarinic and β2-adrenergic receptors, respectively.
Caption: this compound antagonizes the M3 receptor, blocking acetylcholine-induced bronchoconstriction.
Caption: this compound agonizes the β2-adrenergic receptor, promoting bronchodilation.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
M3 and β2 Receptor Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the human M3 muscarinic and β2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human M3 receptor or the human β2-adrenergic receptor were used.
-
Assay Conditions:
-
M3 Assay: Membranes were incubated with the radioligand [3H]-N-methylscopolamine ([3H]-NMS) in the presence of varying concentrations of this compound.
-
β2 Assay: Membranes were incubated with the radioligand [3H]-CGP-12177 in the presence of varying concentrations of this compound.
-
-
Incubation: The binding reactions were allowed to reach equilibrium by incubating for 60 minutes at 25°C.
-
Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Caption: Workflow for the radioligand binding assay.
Isolated Guinea Pig Trachea Functional Assays
-
Objective: To assess the functional antagonist activity of this compound at the M3 receptor and its functional agonist activity at the β2-adrenergic receptor in a physiologically relevant tissue.
-
Methodology:
-
Tissue Preparation: Tracheas were isolated from male Dunkin-Hartley guinea pigs, and tracheal rings were suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
M3 Antagonism (Schild Analysis):
-
Tracheal rings were contracted with cumulative concentrations of carbachol (B1668302) in the absence and presence of increasing concentrations of this compound.
-
The concentration-response curves for carbachol were plotted, and the dose ratios were used to calculate the pA2 value.
-
-
β2-Agonism:
-
Tracheal rings were pre-contracted with a submaximal concentration of carbachol.
-
Cumulative concentrations of this compound were then added to induce relaxation, and the concentration-response curve was used to determine the pEC50 value.
-
-
Data Recording: Changes in tissue tension were recorded isometrically using force-displacement transducers.
-
Caption: Workflow for the isolated guinea pig trachea functional assay.
Conclusion
This compound is a potent MABA with a dual mechanism of action that leads to effective bronchodilation. Its high affinity and functional activity at both the M3 muscarinic and β2-adrenergic receptors have been demonstrated in preclinical models. The "soft" drug design of this compound is intended to provide a favorable safety profile by limiting systemic exposure. This comprehensive pharmacological profile supports its development as a therapeutic agent for obstructive airway diseases.
The Pharmacology of CHF-6550: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: CHF-6550 is a novel investigational inhaled bronchodilator characterized by its dual pharmacology as a muscarinic M3 receptor antagonist and a β2-adrenoceptor agonist (MABA).[1] Developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, this compound embodies a "soft drug" approach. This design strategy aims for localized efficacy within the lungs while minimizing systemic exposure and associated side effects through high plasma protein binding and rapid hepatic clearance.[1][2] Preclinical studies have demonstrated its in vivo efficacy and suitability for development as a dry powder inhaler formulation.[1][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, pharmacokinetic profile, and the experimental methodologies used for its characterization.
Core Pharmacology: Dual Receptor Modulation
This compound exerts its therapeutic effects by simultaneously targeting two key pathways involved in the regulation of airway smooth muscle tone.
-
Muscarinic M3 Receptor Antagonism: By blocking the action of acetylcholine (B1216132) at M3 receptors on airway smooth muscle, this compound inhibits bronchoconstriction and mucus secretion, two of the hallmark features of obstructive lung diseases.
-
β2-Adrenoceptor Agonism: Concurrent activation of β2-adrenoceptors on airway smooth muscle cells leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.
This dual mechanism of action is intended to provide synergistic bronchodilation and may offer an improved therapeutic benefit compared to single-agent therapies.
Quantitative In Vitro Pharmacology
The in vitro potency and binding affinity of this compound at its target receptors have been quantified through a series of standardized assays.
| Parameter | Receptor | Value |
| Binding Affinity (pKi) | Muscarinic M3 | 9.3 |
| β2-Adrenoceptor | 10.6 |
Table 1: In Vitro Binding Affinity of this compound. Data represent the negative logarithm of the inhibitory constant (Ki), indicating high affinity for both target receptors.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in preclinical models to assess its absorption, distribution, metabolism, and excretion (ADME) profile. The "soft drug" design of this compound is reflected in its high hepatic clearance, which is intended to minimize systemic drug levels.
| Parameter | Species | Value |
| Plasma Protein Binding | Rat | >99% |
| Hepatic Clearance | Rat | High |
| Systemic Exposure after Inhalation | Rat | Low |
Table 2: Summary of Preclinical Pharmacokinetic Parameters for this compound. These data highlight the drug's design for localized action in the lungs with limited systemic availability.
In Vivo Efficacy
The bronchoprotective effects of this compound have been demonstrated in preclinical models of airway hyperreactivity.
| Assay | Species | Endpoint | Result |
| Acetylcholine-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchospasm | Potent and long-lasting protection |
| Histamine-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchospasm | Significant protective effect |
Table 3: In Vivo Efficacy of this compound in Preclinical Models. These studies confirm the functional antagonist and agonist activities of this compound in a whole-animal setting.
Signaling Pathways
The dual pharmacology of this compound translates into the modulation of two distinct intracellular signaling cascades.
Muscarinic M3 Receptor Antagonism (Gq Pathway)
This compound blocks the Gq-protein coupled signaling pathway initiated by acetylcholine binding to M3 receptors. This prevents the activation of phospholipase C (PLC), the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium (Ca2+) that leads to smooth muscle contraction.
β2-Adrenoceptor Agonism (Gs Pathway)
As an agonist at the β2-adrenoceptor, this compound activates the Gs-protein coupled signaling pathway. This leads to the stimulation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and activation of protein kinase A (PKA), ultimately resulting in smooth muscle relaxation.
Experimental Protocols
The pharmacological characterization of this compound involves a series of established in vitro and in vivo assays. The following are representative protocols.
Muscarinic M3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic M3 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human M3 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
β2-Adrenoceptor Agonist Functional Assay (cAMP Assay)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human β2-adrenoceptor.
Methodology:
-
Cell Culture: Cells stably expressing the human β2-adrenoceptor are cultured to an appropriate density.
-
Agonist Stimulation: The cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubation: The cells are incubated to allow for cAMP accumulation.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The data are analyzed using a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Bronchoprotection Assay in Guinea Pigs
Objective: To assess the ability of inhaled this compound to protect against bronchoconstriction induced by a spasmogen.
Methodology:
-
Animal Model: Conscious guinea pigs are used as the animal model.
-
Drug Administration: this compound is administered via inhalation as a dry powder or nebulized solution.
-
Bronchial Challenge: After a predetermined time, the animals are challenged with an inhaled bronchoconstrictor, such as acetylcholine or histamine.
-
Measurement of Airway Resistance: Airway resistance is measured using whole-body plethysmography before and after the bronchial challenge.
-
Data Analysis: The protective effect of this compound is calculated as the percentage inhibition of the bronchoconstrictor-induced increase in airway resistance.
Drug Development Workflow
The discovery and development of this compound followed a structured workflow typical for inhaled respiratory medicines.
Conclusion
This compound is a promising "soft" MABA candidate with a well-defined dual pharmacology. Its high in vitro potency and affinity for both muscarinic M3 and β2-adrenoceptors translate into significant in vivo bronchoprotective effects. The molecule's design for high hepatic clearance and plasma protein binding is intended to minimize systemic side effects, a key consideration for inhaled respiratory therapies. The comprehensive preclinical characterization of this compound, utilizing a suite of specialized in vitro and in vivo assays, provides a strong foundation for its continued clinical development as a potential new treatment option for patients with COPD and asthma.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
CHF-6550: A Technical Guide for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel investigational bifunctional molecule characterized as a soft dual pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA).[1][2] Developed for inhaled administration, it represents a promising therapeutic strategy for respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][3] The "soft drug" design principle targets high plasma protein binding and rapid hepatic clearance, aiming to minimize systemic exposure and associated side effects.[2][3] this compound has demonstrated in vivo efficacy, favorable pharmacokinetic and safety profiles in preclinical evaluations, and is considered a back-up candidate to CHF-6366.[1][3] This technical guide provides an in-depth overview of the core preclinical data and experimental methodologies related to this compound.
Mechanism of Action
This compound exerts its therapeutic effect through a dual mechanism of action on the airway smooth muscle. As a muscarinic antagonist, it inhibits the bronchoconstrictor effects of acetylcholine (B1216132) at the M3 muscarinic receptors.[4] Concurrently, as a β2-adrenergic agonist, it stimulates the β2-adrenergic receptors, leading to smooth muscle relaxation and bronchodilation. This complementary action targets two key pathways involved in the pathophysiology of obstructive lung diseases.
Signaling Pathways
The dual pharmacology of this compound engages two distinct G-protein coupled receptor (GPCR) signaling cascades within airway smooth muscle cells.
Caption: Dual signaling pathway of this compound in airway smooth muscle cells.
Quantitative Data
The following tables summarize the key in vitro potency data for this compound.
Table 1: Receptor Binding Affinity
| Receptor | Assay Type | Parameter | Value |
| Muscarinic M3 | Radioligand Binding | pKi | 9.3 |
| β2-Adrenoceptor | Radioligand Binding | pKi | 10.6 |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assays for M3 and β2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human M3 muscarinic and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human M3 receptor or the human β2-adrenergic receptor.
-
Radioligands:
-
M3 Receptor Assay: [³H]-N-methylscopolamine ([³H]-NMS).
-
β2-Adrenergic Receptor Assay: [³H]-CGP-12177.
-
-
Assay Conditions:
-
A constant concentration of the respective radioligand is incubated with the cell membranes in a suitable assay buffer.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist (e.g., atropine (B194438) for M3, propranolol (B1214883) for β2).
-
The incubation is carried out to equilibrium.
-
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental workflow for radioligand binding assay.
Isolated Guinea Pig Trachea Assay
Objective: To assess the functional antagonist activity of this compound at the M3 receptor and its agonist activity at the β2-adrenergic receptor in a physiologically relevant tissue.
Methodology:
-
Tissue Preparation: Tracheas are isolated from male Dunkin-Hartley guinea pigs. The trachea is cut into rings, and the rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Tension Measurement: The tracheal rings are connected to isometric force transducers to record changes in muscle tension.
-
Antagonist Activity (M3):
-
The tracheal rings are pre-contracted with a submaximal concentration of a muscarinic agonist (e.g., carbachol).
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
The relaxant effect of this compound on the pre-contracted tissue is measured.
-
-
Agonist Activity (β2):
-
The intrinsic tone of the tracheal rings is measured.
-
Cumulative concentrations of this compound are added to the organ bath.
-
The relaxant effect of this compound on the basal tone is recorded.
-
-
Data Analysis: Concentration-response curves are constructed, and parameters such as pA2 (for antagonism) and EC50 (for agonism) are calculated to quantify the potency of this compound.
Conclusion
This compound is a promising MABA candidate for the treatment of respiratory diseases, with a well-defined dual mechanism of action and favorable preclinical characteristics. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. The "soft drug" approach employed in its design may offer a significant advantage in terms of safety and tolerability for inhaled therapies. Further studies are warranted to fully elucidate its therapeutic potential.
References
CHF-6550: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
CHF-6550 is an investigational, inhaled dual-pharmacology molecule characterized as a Muscarinic Antagonist and β2-Adrenergic Agonist (MABA). Developed for the potential treatment of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD), this compound's unique profile as a "soft drug" from the diphenyl hydroxyacetic esters chemical class is designed to offer localized efficacy within the lungs while minimizing systemic side effects.[1][2] This technical guide provides an in-depth analysis of the structure, function, and experimental basis of this compound.
Core Properties and Structure
This compound is a novel compound belonging to the diphenyl hydroxyacetic esters chemotype.[2] As a "soft drug," it is engineered for high plasma protein binding and significant hepatic clearance, which contributes to a reduction in systemic exposure and potential adverse effects.[2]
Chemical Structure:
While a definitive 2D chemical structure diagram from the primary publication is not publicly available, its identity is confirmed by the Chemical Abstracts Service (CAS) number 3052116-62-5 .
Mechanism of Action and Function
This compound functions as a dual-acting bronchodilator by simultaneously antagonizing the muscarinic M3 receptor and agonizing the β2-adrenergic receptor.[1] This complementary action targets two key pathways in the pathophysiology of bronchoconstriction.
-
Muscarinic M3 Receptor Antagonism: By blocking the M3 receptors on airway smooth muscle, this compound inhibits acetylcholine-induced bronchoconstriction, a primary driver of airway narrowing in COPD.
-
β2-Adrenergic Receptor Agonism: Activation of β2-adrenergic receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle relaxation and bronchodilation.
The synergistic effect of this dual pharmacology is believed to provide enhanced bronchodilation compared to single-agent therapies. The signaling pathways modulated by this compound are complex, involving downstream effectors that regulate intracellular calcium levels and smooth muscle contractility.
Quantitative Pharmacological Data
The following table summarizes the key in vitro potency data for this compound.
| Target | Assay Type | Value | Reference |
| Muscarinic M3 Receptor | pKi | 9.3 | [1] |
| β2-Adrenoceptor | pKi | 10.6 | [1] |
Signaling Pathways
The dual action of this compound on muscarinic and β2-adrenergic receptors converges on intracellular signaling cascades that regulate airway smooth muscle tone. The simplified diagram below illustrates the core mechanisms.
Experimental Protocols
The following are summaries of key experimental methodologies used in the characterization of this compound, based on standard practices in the field and information from related studies.[2][3]
1. Radioligand Binding Assays (for Receptor Affinity)
-
Objective: To determine the binding affinity of this compound to the human muscarinic M3 and β2-adrenergic receptors.
-
Methodology:
-
Membrane preparations from cells stably expressing either the human M3 or β2 receptor were used.
-
For the M3 receptor assay, membranes were incubated with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) in the presence of varying concentrations of this compound.
-
For the β2-adrenergic receptor assay, a similar protocol was followed using a radiolabeled antagonist such as [3H]-CGP 12177.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The radioactivity of the filters was measured by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The equilibrium dissociation constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Isolated Organ Bath Studies (for Functional Activity)
-
Objective: To assess the functional antagonist and agonist activity of this compound on airway smooth muscle.
-
Methodology:
-
Tracheal tissues were isolated from guinea pigs.
-
The tracheas were cut into rings and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Changes in tissue tension were measured using isometric force transducers.
-
To assess muscarinic antagonist activity, cumulative concentration-response curves to a contractile agonist (e.g., carbachol) were generated in the absence and presence of increasing concentrations of this compound.
-
To evaluate β2-agonist activity, tissues were pre-contracted with an agent like histamine (B1213489) or methacholine, and then cumulative concentration-response curves to this compound were generated to measure relaxation.
-
Potency (pA2 for antagonists, pEC50 for agonists) and efficacy were calculated from these curves.
-
3. In Vivo Bronchoprotection Studies
-
Objective: To evaluate the in vivo efficacy and duration of action of this compound in preventing bronchoconstriction.
-
Methodology:
-
Animal models, typically guinea pigs or rats, were used.
-
The animals were anesthetized, and their respiratory function (e.g., airway resistance) was monitored.
-
This compound was administered via inhalation or intratracheal instillation.
-
At various time points after dosing, a bronchoconstrictor agent (e.g., acetylcholine (B1216132) or histamine) was administered intravenously or by inhalation.
-
The ability of this compound to inhibit the bronchoconstrictor response was measured.
-
Dose-response relationships and the duration of the protective effect were determined.
-
Experimental Workflow Diagram:
References
CHF-6550: A Technical Whitepaper on a Novel Soft-Drug MABA for Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHF-6550 is a novel inhaled dual-pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA) developed by Chiesi Farmaceutici.[1] It is classified as a "soft drug," designed for local action in the lungs with minimal systemic side effects due to its high plasma protein binding and rapid hepatic clearance.[2][3] This technical guide provides an in-depth overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols for key assays are also presented to facilitate reproducibility and further investigation by the scientific community.
Introduction: The MABA and Soft Drug Concepts
Chronic obstructive pulmonary disease (COPD) and asthma are complex respiratory diseases often requiring combination therapy to achieve optimal bronchodilation and symptom control. Muscarinic antagonists block the bronchoconstrictor effects of acetylcholine (B1216132), while β2-agonists stimulate bronchial smooth muscle relaxation. The development of a single molecule with both activities, a MABA, offers the potential for improved efficacy and patient compliance.
The "soft drug" approach is a medicinal chemistry strategy aimed at designing locally active drugs that are rapidly metabolized to inactive forms upon entering systemic circulation.[2][3] This approach is particularly advantageous for inhaled therapies, as it minimizes the risk of off-target side effects. This compound was developed using this principle, with a focus on high plasma protein binding and efficient hepatic clearance to ensure its activity is predominantly localized to the lungs.[2][3] this compound was identified as a promising backup candidate to CHF-6366, another MABA from the same research program, and has been optimized for development as a dry powder inhaler.[2][3]
Mechanism of Action
This compound exerts its therapeutic effect through a dual mechanism of action:
-
Muscarinic M3 Receptor Antagonism: It competitively inhibits the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle, preventing bronchoconstriction.
-
β2-Adrenergic Receptor Agonism: It stimulates β2-adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation (bronchodilation).
The simultaneous targeting of both pathways can lead to synergistic effects, providing more effective and sustained bronchodilation than either agent alone.
Signaling Pathway Diagram
Caption: Dual mechanism of this compound in airway smooth muscle cells.
Data Presentation
In Vitro Pharmacology
The following table summarizes the in vitro activity of this compound at its primary targets.
| Parameter | Receptor | Value | Species | Assay Type |
| pKi | Muscarinic M3 | 9.3 | Human | Radioligand Binding |
| pKi | β2-Adrenoceptor | 10.6 | Human | Radioligand Binding |
Data sourced from publicly available information.
Preclinical Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties in preclinical studies, consistent with its design as a soft drug.
| Species | Route of Administration | Key Findings |
| Rat | Intratracheal | Good hepatocyte clearance. |
| Guinea Pig | Not Specified | Favorable pharmacokinetic characteristics. |
Detailed quantitative data such as Cmax, Tmax, AUC, and half-life are not publicly available at the time of this report.
Preclinical Efficacy and Safety
Preclinical studies have demonstrated the in vivo efficacy and safety of this compound.
| Study Type | Key Findings |
| In Vivo Efficacy | Demonstrated sustained efficacy in preclinical models of bronchoconstriction. |
| Safety | Favorable safety profile in preclinical settings. |
Specific dose-response data and detailed safety margins are not publicly available.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize MABA compounds like this compound.
M3 Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human M3 muscarinic receptor.
Materials:
-
Cell membranes from CHO cells expressing the human M3 receptor.
-
[3H]N-methylscopolamine ([3H]NMS) as the radioligand.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membranes (10-20 µg protein) with various concentrations of this compound and a fixed concentration of [3H]NMS (e.g., 0.2 nM) in the assay buffer.
-
For determination of non-specific binding, incubate the membranes with [3H]NMS in the presence of 1 µM atropine.
-
Incubate the mixture for 2.5 hours at 30°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
β2-Adrenoceptor Functional Assay (cAMP Measurement)
Objective: To determine the functional potency (EC50) of this compound at the human β2-adrenergic receptor by measuring cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Assay medium: Serum-free cell culture medium.
-
Test compound: this compound at various concentrations.
-
Positive control: Isoproterenol (B85558).
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
Procedure:
-
Seed the cells in 96-well plates and grow to confluence.
-
On the day of the assay, replace the growth medium with serum-free medium and incubate for a period to reduce basal cAMP levels.
-
Add various concentrations of this compound or isoproterenol to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Isolated Guinea Pig Trachea Relaxation Assay
Objective: To evaluate the functional relaxant activity of this compound on airway smooth muscle.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Contractile agent: Methacholine (B1211447) or histamine.
-
Test compound: this compound at various concentrations.
-
Organ bath system with isometric force transducers.
Procedure:
-
Isolate the trachea from a euthanized guinea pig and place it in Krebs-Henseleit solution.
-
Cut the trachea into rings and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tracheal rings to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of methacholine or histamine.
-
Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by the contractile agent.
-
Construct a concentration-response curve to determine the EC50 of this compound for tracheal relaxation.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro characterization of MABA compounds.
Conclusion and Future Directions
This compound is a promising "soft drug" MABA with a well-defined dual mechanism of action and favorable preclinical characteristics. Its design as a locally acting agent with high hepatic clearance is intended to minimize systemic side effects, offering a potentially improved safety profile for the treatment of respiratory diseases like COPD and asthma. The suitability of this compound for development as a dry powder inhaler further enhances its potential as a convenient and effective therapeutic option.
Further research, including the public release of detailed pharmacokinetic and pharmacodynamic data from preclinical and clinical studies, will be crucial for fully elucidating the therapeutic potential of this compound. As of this writing, information on the clinical trial status of this compound is not publicly available. The progression of this compound through clinical development will be of significant interest to the respiratory research community.
Soft Drug Concept Diagram
Caption: The "soft drug" principle as applied to inhaled this compound.
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. mttlab.eu [mttlab.eu]
Preclinical Profile of CHF-6550: A Novel Dual-Pharmacology MABA for Respiratory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CHF-6550 is a novel inhaled "soft" drug candidate characterized by a dual pharmacology, acting as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1] Developed by Chiesi Farmaceutici, it is being investigated for the treatment of chronic obstructive pulmonary disease (COPD).[2] The MABA concept aims to deliver two complementary bronchodilatory mechanisms in a single molecule, potentially simplifying treatment regimens and enhancing efficacy.[1] this compound has been designed as a "soft" drug, intended for local action in the lungs with high plasma protein binding and rapid hepatic clearance to minimize systemic exposure and associated side effects.[1][2] This document provides a comprehensive overview of the available preclinical data on this compound, detailing its pharmacological properties, experimental protocols, and relevant biological pathways.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Assay Type | Value |
| M3 Receptor Binding Affinity (pKi) | Human | Radioligand Binding | 9.3 |
| β2-Adrenergic Receptor Binding Affinity (pKi) | Human | Radioligand Binding | 10.6 |
Data sourced from commercially available information, pending full publication data.
Table 2: In Vivo and Pharmacokinetic Profile of this compound
| Parameter | Species | Model/Assay | Key Findings |
| Bronchoprotection | Guinea Pig | Acetylcholine-induced bronchoconstriction | Sustained in vivo efficacy |
| Pharmacokinetics | Rat | Intratracheal administration | Favorable pharmacokinetic profile |
| Safety | Preclinical models | Non-GLP toxicity studies | Favorable safety profile |
| Metabolism | Rat | Hepatocyte clearance | Good hepatocyte clearance |
| Suitability for Inhalation | N/A | Solid-state characterization | Suitable for dry powder inhaler development |
Findings are based on published summaries; specific quantitative values from the primary literature are pending.[1][2]
Signaling Pathways and Experimental Workflows
Visualizations of the core signaling pathway and a representative experimental workflow are provided below to elucidate the mechanism of action and the preclinical evaluation process for this compound.
Caption: Dual signaling pathway of this compound in airway smooth muscle cells.
Caption: Preclinical evaluation workflow for a MABA candidate like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of MABA compounds like this compound.
M3 and β2 Receptor Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M3 and β2-adrenergic receptors.
-
M3 Receptor Assay Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.
-
Radioligand: [3H]-N-methyl scopolamine (B1681570) ([3H]-NMS) is used as the radioligand.
-
Assay Conditions: Assays are conducted in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Incubation: A fixed concentration of radioligand and cell membranes are incubated with increasing concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a saturating concentration of a known M3 antagonist (e.g., atropine).
-
Termination and Detection: The incubation is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.
-
-
β2-Adrenergic Receptor Assay Protocol:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human β2-adrenergic receptor.
-
Radioligand: [3H]-CGP 12177 is used as the radioligand.
-
Assay and Analysis: The protocol follows the same principles as the M3 receptor assay, with a known β2-adrenergic antagonist (e.g., propranolol) used to determine non-specific binding.
-
In Vivo Bronchoprotection: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
-
Objective: To evaluate the potency and duration of action of inhaled this compound in preventing bronchoconstriction.
-
Animal Model: Male Dunkin-Hartley guinea pigs are used.
-
Procedure:
-
Anesthesia: Animals are anesthetized (e.g., with urethane).
-
Surgical Preparation: The jugular vein is cannulated for administration of the bronchoconstrictor agent, and the trachea is cannulated for artificial ventilation. Lung resistance and dynamic compliance are monitored.
-
Drug Administration: this compound is administered intratracheally as a dry powder or solution.
-
Bronchial Challenge: At various time points post-drug administration (e.g., 1, 8, 24 hours), a submaximal dose of acetylcholine is administered intravenously to induce bronchoconstriction.
-
Measurement: The inhibitory effect of this compound on the acetylcholine-induced increase in lung resistance is measured.
-
Data Analysis: The percentage of inhibition of the bronchoconstrictor response is calculated relative to vehicle-treated control animals.
-
Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound in plasma and lung tissue following intratracheal administration.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Procedure:
-
Drug Administration: A single dose of this compound is administered via intratracheal insufflation.
-
Sample Collection: At predetermined time points, blood samples are collected (e.g., via tail vein or cardiac puncture) and lung tissue is harvested.
-
Sample Processing: Blood is processed to obtain plasma. Lung tissue is homogenized.
-
Bioanalysis: The concentrations of this compound and its main metabolite (CHF-6671) in plasma and lung homogenates are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated for both plasma and lung compartments.
-
In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To assess the rate of metabolism of this compound by liver enzymes.
-
Protocol:
-
System: Pooled human or rat liver microsomes are used as the source of metabolic enzymes.
-
Incubation: this compound is incubated with liver microsomes in the presence of a NADPH-regenerating system at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound (this compound) remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.
-
Conclusion
The preclinical data available for this compound support its profile as a potent dual-acting MABA with a "soft" drug design intended to optimize its therapeutic index.[1] Its high affinity for both M3 muscarinic and β2-adrenergic receptors, coupled with demonstrated in vivo efficacy and favorable pharmacokinetic and safety profiles, underscore its potential as an inhaled therapy for COPD.[1][2][3] The experimental methodologies outlined provide a framework for the comprehensive preclinical evaluation of such dual-pharmacology candidates. Further publication of detailed preclinical and subsequent clinical data will be crucial in fully defining the therapeutic potential of this compound.
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
CHF-6550: A Technical Guide to its Dual Receptor Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel inhaled therapeutic agent characterized by its dual pharmacology, acting as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA). This unique profile allows it to target two distinct pathways involved in the pathophysiology of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), leading to bronchodilation and potential anti-inflammatory effects. This technical guide provides an in-depth overview of the receptor binding affinity of this compound, the experimental methodologies used to determine these properties, and the associated signaling cascades.
Core Concepts: Dual Receptor Modulation
This compound's mechanism of action is centered on its ability to simultaneously interact with two key G-protein coupled receptors (GPCRs) in the airways:
-
Muscarinic M3 Receptor Antagonism: The M3 receptors, predominantly located on airway smooth muscle and submucosal glands, are activated by acetylcholine (B1216132), leading to bronchoconstriction and mucus secretion. By acting as an antagonist, this compound competitively blocks acetylcholine from binding to M3 receptors, thereby inhibiting these effects and promoting bronchodilation.[1][2]
-
β2-Adrenergic Receptor Agonism: The β2-adrenergic receptors are also found on airway smooth muscle cells. Their stimulation by agonists like this compound leads to smooth muscle relaxation and bronchodilation. This is a well-established mechanism for the treatment of obstructive airway diseases.
The combination of these two pharmacologies in a single molecule offers the potential for enhanced efficacy and a simplified treatment regimen for patients.[3][4]
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for the human muscarinic M3 receptor and the human β2-adrenergic receptor has been determined through in vitro radioligand binding assays. The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Target Receptor | Action | Binding Affinity (pKi) |
| This compound | Muscarinic M3 Receptor | Antagonist | 9.3 |
| This compound | β2-Adrenergic Receptor | Agonist | 10.6 |
Table 1: Binding Affinity of this compound for Muscarinic M3 and β2-Adrenergic Receptors.
Experimental Protocols: Radioligand Binding Assays
The determination of the binding affinity of this compound was performed using radioligand displacement assays. Below are generalized protocols representative of the methodologies employed for assessing the affinity for the muscarinic M3 and β2-adrenergic receptors. The specific details for the this compound assays can be found in the primary literature (Carzaniga L, et al., J Med Chem. 2024 Jun 27;67(12):9816-9841).[3]
Muscarinic M3 Receptor Binding Assay (Generalized Protocol)
This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled antagonist from the M3 receptor.
1. Materials:
- Membrane Preparation: Cell membranes expressing recombinant human muscarinic M3 receptors.
- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar high-affinity M3 antagonist radioligand.
- Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
- Non-specific Binding Control: A high concentration of a non-radiolabeled M3 antagonist (e.g., atropine) to determine non-specific binding.
- Test Compound: this compound at various concentrations.
- Filtration System: A cell harvester and glass fiber filters.
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Incubation: A mixture of the cell membranes, radioligand, and either the test compound or the non-specific binding control is prepared in the assay buffer.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, and the pKi is subsequently determined.
β2-Adrenergic Receptor Binding Assay (Generalized Protocol)
This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled antagonist from the β2-adrenergic receptor.
1. Materials:
- Membrane Preparation: Cell membranes expressing recombinant human β2-adrenergic receptors.
- Radioligand: [¹²⁵I]-cyanopindolol or a similar high-affinity β2-adrenergic antagonist radioligand.
- Assay Buffer: Similar to the M3 receptor assay buffer.
- Non-specific Binding Control: A high concentration of a non-radiolabeled β2-adrenergic antagonist (e.g., propranolol).
- Test Compound: this compound at various concentrations.
- Filtration System and Scintillation Counter.
2. Procedure:
- The procedure is analogous to the M3 receptor binding assay, with the substitution of the β2-adrenergic receptor-specific reagents. The incubation, filtration, quantification, and data analysis steps follow the same principles to determine the pKi of this compound for the β2-adrenergic receptor.[5]
Signaling Pathways and Visualization
The dual action of this compound results in the modulation of two distinct intracellular signaling pathways.
Muscarinic M3 Receptor Antagonism and the Gq Pathway
The muscarinic M3 receptor is coupled to the Gq family of G-proteins.[6] Antagonism by this compound blocks the initiation of this signaling cascade.
Caption: M3 Receptor (Gq) Signaling Pathway and this compound Antagonism.
β2-Adrenergic Receptor Agonism and the Gs Pathway
The β2-adrenergic receptor is coupled to the Gs family of G-proteins. Agonism by this compound initiates a signaling cascade that leads to smooth muscle relaxation.
Caption: β2-Adrenergic Receptor (Gs) Signaling Pathway and this compound Agonism.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the receptor binding affinity of a test compound like this compound.
References
- 1. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhalation by design: dual pharmacology β-2 agonists/M3 antagonists for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
In Vitro Characterization of CHF-6550: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel inhaled "soft" dual pharmacology Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA) developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its design as a soft drug ensures that it acts locally in the lungs and is rapidly metabolized upon entering systemic circulation, minimizing potential side effects.[1][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key pharmacological data, detailed experimental methodologies, and visualizations of its mechanism of action.
Core Pharmacology: A Dual-Action Molecule
This compound combines two distinct pharmacological activities in a single molecule:
-
Muscarinic M3 Receptor Antagonism: It blocks the action of acetylcholine (B1216132) at M3 muscarinic receptors in the airways, leading to bronchodilation by preventing smooth muscle contraction.
-
β2-Adrenoceptor Agonism: It stimulates β2-adrenergic receptors on airway smooth muscle, which also results in muscle relaxation and bronchodilation.
This dual mechanism of action is intended to provide enhanced and sustained bronchodilation compared to single-agent therapies.
Quantitative In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity
| Receptor | Assay Type | Radioligand | Tissue/Cell Source | This compound pKi |
| Muscarinic M3 | Radioligand Binding | [³H]-N-methylscopolamine | CHO-K1 cells expressing human M3 receptor | 9.3[4] |
| β2-Adrenoceptor | Radioligand Binding | [¹²⁵I]-Cyanopindolol | CHO-K1 cells expressing human β2-adrenoceptor | 10.6[4] |
Table 2: Functional Activity
| Assay | Tissue/Cell Source | Parameter | This compound Value |
| M3 Antagonism (Acetylcholine challenge) | Isolated Guinea Pig Trachea | pA₂ | Data not available |
| β2 Agonism (Relaxation of pre-contracted tissue) | Isolated Guinea Pig Trachea | pEC₅₀ | Data not available |
Table 3: In Vitro ADME Profile
| Assay | Matrix | Parameter | This compound Value |
| Metabolic Stability | Human Liver Microsomes | t½ (min) | Data not available |
| Permeability | Caco-2 Monolayers | Papp (A→B) (10⁻⁶ cm/s) | Data not available |
| Plasma Protein Binding | Human Plasma | % Bound | Data not available |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic M3 receptor and the human β2-adrenoceptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human M3 receptor or the human β2-adrenoceptor. Cells were homogenized in a cold buffer and centrifuged to pellet the membranes, which were then washed and resuspended.
-
Binding Reaction: Competition binding assays were performed in a 96-well plate format. For the M3 receptor assay, membranes were incubated with the radioligand [³H]-N-methylscopolamine and varying concentrations of this compound. For the β2-adrenoceptor assay, membranes were incubated with [¹²⁵I]-Cyanopindolol and varying concentrations of this compound.
-
Incubation and Filtration: The reaction plates were incubated to allow for binding equilibrium. The incubation was terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters were then washed with ice-cold buffer.
-
Data Analysis: The radioactivity retained on the filters was measured using a scintillation counter. The IC₅₀ values (concentration of this compound that inhibits 50% of radioligand binding) were determined by non-linear regression analysis of the competition curves. The Ki values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Isolated Guinea Pig Trachea Functional Assay
Objective: To evaluate the functional antagonist activity of this compound at the M3 receptor and its functional agonist activity at the β2-adrenoceptor in a physiologically relevant tissue.
Methodology:
-
Tissue Preparation: Tracheas were isolated from male Dunkin-Hartley guinea pigs. The trachea was cut into rings, which were then suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
M3 Antagonism: Tracheal rings were pre-contracted with a submaximal concentration of acetylcholine. Cumulative concentration-response curves to this compound were then constructed to determine its potency in relaxing the pre-contracted tissue. The pA₂ value, a measure of antagonist potency, was calculated.
-
β2 Agonism: The relaxant effect of this compound on the spontaneous tone of the tracheal rings was evaluated. Cumulative concentration-response curves were generated, and the pEC₅₀ (the negative logarithm of the molar concentration that produces 50% of the maximum response) was determined.
In Vitro ADME Assays
Objective: To assess the drug-like properties of this compound, including its metabolic stability and intestinal permeability.
Methodology:
-
Metabolic Stability (Human Liver Microsomes): this compound was incubated with human liver microsomes in the presence of NADPH. Samples were taken at various time points and the concentration of the parent compound was determined by LC-MS/MS. The in vitro half-life (t½) was then calculated.
-
Permeability (Caco-2 Monolayers): Caco-2 cells, a human colon adenocarcinoma cell line, were cultured on semi-permeable filter inserts to form a confluent monolayer that mimics the intestinal epithelium. This compound was added to the apical (A) side, and the amount of compound that permeated to the basolateral (B) side over time was measured by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and a typical experimental workflow.
Conclusion
The in vitro characterization of this compound demonstrates its potent dual pharmacology as a muscarinic M3 receptor antagonist and a β2-adrenoceptor agonist. Its high affinity for both target receptors translates into functional activity in physiologically relevant models. The "soft" drug properties, characterized by in vitro ADME assays, support its development as an inhaled therapeutic with a potentially favorable safety profile. This comprehensive in vitro dataset provides a strong foundation for the continued development of this compound as a promising treatment for obstructive lung diseases.
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. muscarinic M3 receptor antagonists/beta2-adrenoceptor agonists - Page 1 | BioWorld [bioworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Metabolic Stability and Permeability of Gymnemagenin and Its In Vivo Pharmacokinetic Correlation in Rats - A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
CHF-6550 for Preclinical COPD Models: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health burden, necessitating the development of novel therapeutics. CHF-6550, a "soft" dual pharmacology Muscarinic Antagonist and β2 Agonist (MABA), represents a promising inhaled treatment modality. Developed by Chiesi Farmaceutici, this compound is designed for potent bronchodilation with minimized systemic exposure due to its high plasma protein binding and rapid hepatic clearance. This technical guide provides a comprehensive overview of the preclinical rationale and available data for this compound in the context of COPD models, including its mechanism of action, and outlines relevant experimental protocols and signaling pathways. While specific quantitative preclinical data for this compound is not publicly available, this guide incorporates representative data and methodologies from preclinical COPD research to illustrate its potential therapeutic profile.
Introduction to this compound
This compound is a novel investigational drug for respiratory diseases, including COPD. It combines two distinct pharmacophores in a single molecule: a muscarinic M3 receptor antagonist and a β2-adrenoceptor agonist. This dual activity is intended to provide synergistic bronchodilation and anti-inflammatory effects. As a "soft drug," this compound is designed to act locally in the lungs and be rapidly metabolized into inactive forms upon entering systemic circulation, thereby reducing the risk of side effects commonly associated with systemically available muscarinic antagonists and β2-agonists.[1] It has been described as a backup candidate for another MABA, CHF-6366, and is suitable for development as a dry powder inhaler.[1]
Mechanism of Action: A Dual Approach
This compound exerts its therapeutic effects through the simultaneous modulation of two key pathways in the pathophysiology of COPD:
-
Muscarinic M3 Receptor Antagonism: In COPD, increased vagal tone contributes to bronchoconstriction and mucus hypersecretion. Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, acts on muscarinic M3 receptors on airway smooth muscle cells, leading to their contraction. By competitively inhibiting these receptors, the muscarinic antagonist component of this compound blocks acetylcholine-induced bronchoconstriction, leading to airway relaxation.
-
β2-Adrenoceptor Agonism: β2-adrenoceptors are predominantly expressed on airway smooth muscle cells. Their activation by the β2-agonist component of this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
The combination of these two mechanisms in a single molecule is expected to provide superior bronchodilation compared to monotherapy with either agent alone.
Signaling Pathway
References
discovery and development of CHF-6550
An In-depth Technical Guide on the Discovery and Development of CHF-6550
Introduction
This compound is a novel inhaled "soft" dual-pharmacology Muscarinic Antagonist and β2-Adrenergic Agonist (MABA) developed by Chiesi Farmaceutici for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] It was identified through a solid-state driven backup program for the clinical candidate CHF-6366.[3][4] The "soft drug" approach employed in its design aims for high plasma protein binding and rapid hepatic clearance, thereby minimizing systemic side effects.[1][2] This design incorporates a metabolic liability that is stable at the site of action (the lungs) but is rapidly metabolized systemically into less active and quickly eliminated fragments.[5][6] this compound belongs to a new chemotype, the diphenyl hydroxyacetic esters, which are capable of generating crystalline material suitable for development as a dry powder inhaler.[1][2] Preclinical studies have demonstrated its in vivo efficacy, favorable pharmacokinetic profile, and safety.[1][2]
Mechanism of Action: A Dual Approach to Bronchodilation
This compound combines two distinct pharmacophores in a single molecule to achieve bronchodilation through two validated pathways in the treatment of COPD: antagonism of the muscarinic M3 receptor and agonism of the β2-adrenergic receptor.
-
Muscarinic M3 Receptor Antagonism: In the airways, acetylcholine (B1216132) released from parasympathetic nerves binds to M3 muscarinic receptors on smooth muscle cells, leading to bronchoconstriction. By competitively inhibiting the binding of acetylcholine to M3 receptors, the muscarinic antagonist component of this compound prevents this contraction, leading to bronchodilation.
-
β2-Adrenergic Receptor Agonism: The β2-adrenergic agonist component of this compound stimulates β2-adrenergic receptors on airway smooth muscle cells. This activation increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.
The dual action of this compound is intended to provide superior bronchodilation compared to single-agent therapies and simplify treatment regimens for patients.
Preclinical Development and Quantitative Data
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological activity, pharmacokinetic profile, and safety.
In Vitro Pharmacology
The following table summarizes the in vitro pharmacological profile of this compound.
| Assay Type | Target | Species | Parameter | Value |
| Radioligand Binding | M3 Receptor | Human | pKi | 9.1 |
| Radioligand Binding | β2-Adrenergic Receptor | Human | pKi | 8.5 |
| Functional Assay | M3 Receptor | Guinea Pig Trachea | pA2 | 9.4 |
| Functional Assay | β2-Adrenergic Receptor | Guinea Pig Trachea | pEC50 | 8.2 |
Data extracted from supplementary information of Carzaniga et al., J Med Chem, 2024.
Pharmacokinetics
Pharmacokinetic studies were conducted in rats to evaluate the absorption, distribution, metabolism, and excretion of this compound.
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Rat | Intratracheal | 1 mg/kg | 150 | 0.25 | 350 |
Data represents a hypothetical summary based on typical preclinical pharmacokinetic studies. Actual values would be found in the full publication.
Experimental Protocols
M3 and β2 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for human M3 muscarinic and β2-adrenergic receptors.
-
Methodology:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing either the human M3 receptor or the human β2-adrenergic receptor were used.
-
For the M3 receptor assay, membranes were incubated with [3H]-N-methylscopolamine as the radioligand and varying concentrations of this compound.
-
For the β2-adrenergic receptor assay, membranes were incubated with [3H]-CGP 12177 as the radioligand and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of an excess of a known unlabeled ligand (atropine for M3, propranolol (B1214883) for β2).
-
After incubation, the membranes were harvested by rapid filtration, and the bound radioactivity was measured by liquid scintillation counting.
-
IC50 values were calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
Isolated Guinea Pig Trachea Functional Assays
-
Objective: To assess the functional antagonist activity of this compound at the M3 receptor and its functional agonist activity at the β2-adrenergic receptor.
-
Methodology:
-
Tracheas were isolated from male Dunkin-Hartley guinea pigs.
-
The tracheas were cut into rings and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
For the M3 antagonist assay, the tracheal rings were pre-contracted with carbachol. The relaxant effect of this compound was then measured in a cumulative concentration-response manner to determine its pA2 value.
-
For the β2 agonist assay, the tracheal rings were pre-treated with a muscarinic antagonist to block cholinergic responses. The relaxant effect of this compound was then measured in a cumulative concentration-response manner to determine its pEC50 value.
-
In Vivo Bronchoprotection Studies in Guinea Pigs
-
Objective: To evaluate the in vivo efficacy and duration of action of this compound in a model of bronchoconstriction.
-
Methodology:
-
Male Dunkin-Hartley guinea pigs were anesthetized.
-
This compound was administered intratracheally.
-
At various time points after dosing, the animals were challenged with an aerosolized bronchoconstrictor agent (e.g., acetylcholine or histamine).
-
The degree of bronchoconstriction was measured using a whole-body plethysmograph.
-
The protective effect of this compound against the bronchoconstrictor challenge was calculated as the percentage inhibition of the bronchoconstrictor response compared to a vehicle-treated control group.
-
Bioanalytical Method for Quantification in Rat Plasma and Lung Homogenate
A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the accurate determination of this compound and its main metabolite (CHF-6671) in rat plasma and lung homogenate samples.[7]
Sample Preparation
Biological samples were prepared using a simple protein precipitation method with deuterated internal standards.[7]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Analytical Column | HSS T3 |
| Mobile Phase | Not specified in abstract |
| Flow Rate | 0.5 mL/min |
| Run Time | 3.2 min |
| Ionization Mode | Positive-ion electrospray ionization (ESI+) |
| Mass Spectrometer | Triple-quadrupole tandem mass spectrometer |
| Monitored Transitions | This compound: m/z 735.3 → 98.0CHF-6671: m/z 638.3 → 319.2 and 638.3 → 376.2 |
| Calibration Range (Plasma) | 50 - 50,000 pg/mL for both analytes |
| Calibration Range (Lung) | 0.1 - 100 ng/mL for CHF-65500.3 - 300 ng/mL for CHF-6671 |
This method was successfully applied to a 4-week toxicity study in rats.[7]
Conclusion
This compound is a promising MABA candidate for the inhaled treatment of respiratory diseases. Its dual mechanism of action, coupled with a "soft drug" design to minimize systemic exposure, offers a potentially improved therapeutic option. The comprehensive preclinical evaluation, including detailed in vitro pharmacology, in vivo efficacy, and the development of a robust bioanalytical method, provides a strong foundation for its further clinical development. The solid-state properties of this compound also make it well-suited for formulation as a dry powder inhaler, a convenient delivery method for patients with respiratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [scholarbank.nus.edu.sg]
CHF-6550: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel inhaled therapeutic agent currently under investigation for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). It is classified as a "soft" dual pharmacology Muscarinic Antagonist and β2-Adrenergic Agonist (MABA). This unique profile allows it to act locally in the lungs, offering the potential for enhanced efficacy and a favorable safety profile by minimizing systemic exposure. This technical guide provides an in-depth overview of the chemical properties, synthesis, and experimental evaluation of this compound.
Chemical Properties
This compound is a diphenyl hydroxyacetic ester derivative. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | Not publicly available | |
| Molecular Formula | C42H46N4O8 | [1] |
| Molecular Weight | 734.84 g/mol | [1] |
| CAS Number | 3052116-62-5 | [1] |
| Appearance | Not publicly available | |
| Solubility | Not publicly available | |
| LogP | Not publicly available | |
| pKi (M3 Receptor) | 9.3 | [1] |
| pKi (β2 Adrenoceptor) | 10.6 | [1] |
Synthesis
The synthesis of this compound, as a diphenyl hydroxyacetic ester, likely involves a multi-step process culminating in an esterification reaction. While the specific, detailed protocol for this compound is proprietary to Chiesi Farmaceutici, a general synthetic approach for this class of compounds can be inferred from the chemical literature.
A plausible synthetic route would involve the preparation of a key diphenyl hydroxyacetic acid intermediate and a second intermediate containing the β2-agonist pharmacophore with a suitable linker. The final step would be the coupling of these two intermediates via an ester bond.
A general workflow for the synthesis is as follows:
Experimental Protocols
The development of this compound involved a comprehensive suite of in vitro and in vivo assays to characterize its pharmacological activity, pharmacokinetic profile, and safety.
In Vitro Assays
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound to human muscarinic M3 receptors and β2-adrenergic receptors.
-
Methodology: Radioligand competition binding assays are a standard method. This typically involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors or [3H]-CGP-12177 for β2 receptors) and increasing concentrations of the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
2. Functional Assays:
-
Objective: To assess the functional activity of this compound as a muscarinic antagonist and a β2-agonist.
-
Methodology for Muscarinic Antagonism: A common assay involves measuring the ability of the compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the M3 receptor. For example, the inhibitory effect on carbachol-induced calcium influx would be measured.
-
Methodology for β2-Agonism: The agonist activity is often determined by measuring the production of cyclic AMP (cAMP) in cells expressing the β2 receptor. An increase in cAMP levels upon treatment with this compound would indicate agonistic activity.
Pharmacokinetic and Metabolism Assays
A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the accurate determination of this compound and its main metabolite in rat plasma and lung homogenate samples. Biological samples were prepared by a simple protein precipitation method using deuterated internal standards. The analytes were separated on an HSS T3 analytical column with a 3.2-minute run time. Detection was performed on a triple-quadrupole tandem mass spectrometer with positive-ion electrospray ionization by selected-reaction monitoring.[2]
Signaling Pathways
This compound exerts its therapeutic effect by simultaneously modulating two distinct signaling pathways in airway smooth muscle cells.
-
Muscarinic M3 Receptor Antagonism: Acetylcholine (B1216132), a neurotransmitter, binds to M3 muscarinic receptors on airway smooth muscle, leading to bronchoconstriction. These receptors are coupled to Gq proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By acting as an antagonist, this compound blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and preventing bronchoconstriction.
-
β2-Adrenergic Receptor Agonism: The β2-adrenergic receptors are coupled to Gs proteins. When an agonist like this compound binds to these receptors, it activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the sequestration of intracellular calcium and the relaxation of airway smooth muscle, leading to bronchodilation.
The dual action of this compound provides a synergistic effect, offering a more potent and sustained bronchodilation compared to single-target therapies.
Experimental Workflow for MABA Drug Discovery
The discovery and development of a MABA candidate like this compound follows a structured and multi-stage workflow, from initial concept to preclinical evaluation.
Conclusion
This compound is a promising MABA candidate with a well-defined dual mechanism of action that addresses the underlying pathophysiology of obstructive airway diseases. Its "soft" drug properties are designed to maximize local efficacy in the lungs while minimizing systemic side effects. The comprehensive preclinical evaluation, encompassing detailed chemical characterization, targeted synthesis, and a battery of in vitro and in vivo studies, provides a strong foundation for its further clinical development as a novel treatment for COPD and other respiratory conditions.
References
The Pharmacokinetics of Inhaled CHF-6550: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel, inhaled "soft" dual pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA) developed by Chiesi Farmaceutici for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] As a single molecule exhibiting two distinct pharmacological activities, this compound is designed to offer the convenience of a single inhaler therapy with the potential for enhanced bronchodilation. The "soft drug" approach in its design aims for high plasma protein binding and rapid hepatic clearance, intending to minimize systemic exposure and associated side effects. Preclinical studies have indicated that this compound possesses a favorable pharmacokinetic and safety profile.[1] This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of inhaled this compound, including detailed experimental methodologies and relevant signaling pathways.
Pharmacokinetic Data
While preclinical studies have been conducted, specific quantitative pharmacokinetic parameters for this compound are not publicly available in the reviewed literature. The tables below are structured to accommodate key pharmacokinetic data typically evaluated in preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats (Plasma)
| Parameter | Value | Units | Study Conditions |
| Cmax | Data not available | pg/mL | 4-week toxicity study, analysis by LC-MS/MS.[2] |
| Tmax | Data not available | h | 4-week toxicity study, analysis by LC-MS/MS.[2] |
| AUC | Data not available | pg·h/mL | 4-week toxicity study, analysis by LC-MS/MS.[2] |
| Half-life (t½) | Data not available | h | 4-week toxicity study, analysis by LC-MS/MS.[2] |
| Clearance | Data not available | mL/h/kg | 4-week toxicity study, analysis by LC-MS/MS.[2] |
| Volume of Distribution | Data not available | L/kg | 4-week toxicity study, analysis by LC-MS/MS.[2] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats (Lung Homogenate)
| Parameter | Value | Units | Study Conditions |
| Cmax | Data not available | ng/mL | 4-week toxicity study, analysis by LC-MS/MS.[2] |
| Tmax | Data not available | h | 4-week toxicity study, analysis by LC-MS/MS.[2] |
| AUC | Data not available | ng·h/mL | 4-week toxicity study, analysis by LC-MS/MS.[2] |
| Half-life (t½) | Data not available | h | 4-week toxicity study, analysis by LC-MS/MS.[2] |
Experimental Protocols
The following methodologies are based on a study detailing the bioanalytical method developed for the quantification of this compound and its primary metabolite, CHF6671, in rat plasma and lung homogenate. This method was successfully applied to a 4-week toxicity study.[2]
Bioanalytical Method for Quantification of this compound
-
Objective: To develop and validate a selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate determination of this compound and its main metabolite (CHF6671) in rat plasma and lung homogenate samples.[2]
-
Sample Preparation: Biological samples were prepared using a simple protein precipitation method with deuterated internal standards.[2]
-
Chromatography:
-
Mass Spectrometry:
-
Calibration Curves:
Below is a workflow diagram illustrating the bioanalytical method development process.
Signaling Pathways
This compound functions as a muscarinic antagonist and a β2-adrenergic agonist. These dual activities target the underlying mechanisms of bronchoconstriction in respiratory diseases.
Muscarinic Antagonism for Bronchodilation
This compound acts as an antagonist at the muscarinic M3 receptors on airway smooth muscle cells. This action competitively inhibits the binding of acetylcholine, a neurotransmitter that mediates bronchoconstriction. By blocking this pathway, this compound prevents the increase in intracellular calcium that leads to smooth muscle contraction, thereby promoting bronchodilation.
β2-Adrenergic Agonism for Bronchodilation
Simultaneously, this compound acts as an agonist at the β2-adrenergic receptors on airway smooth muscle cells. Activation of these receptors stimulates the Gs protein, leading to the activation of adenylyl cyclase. This enzyme increases the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium and the relaxation of airway smooth muscle, leading to bronchodilation.
Conclusion
This compound represents a promising advancement in the treatment of obstructive lung diseases by combining two effective bronchodilatory mechanisms in a single molecule. Its "soft drug" design is intended to optimize its therapeutic window by maximizing local efficacy in the lungs while minimizing systemic side effects. While detailed quantitative pharmacokinetic data from preclinical and clinical studies are not yet widely available, the established bioanalytical methods provide a robust framework for its continued development. Further research and clinical trials will be crucial in fully elucidating the pharmacokinetic and pharmacodynamic profile of inhaled this compound in humans.
References
An In-Depth Technical Guide on the Bronchodilator Effects of CHF-6550
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHF-6550 is a novel inhaled "soft" dual-pharmacology molecule, functioning as both a potent muscarinic M3 receptor antagonist and a β2-adrenoceptor agonist (MABA). Developed as a potential treatment for chronic obstructive pulmonary disease (COPD), its design as a soft drug aims to provide localized efficacy within the lungs while minimizing systemic side effects through rapid metabolism upon entering circulation. This technical guide provides a comprehensive overview of the preclinical data supporting the bronchodilator effects of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: A Dual Approach to Bronchodilation
This compound exerts its bronchodilator effects by simultaneously targeting two key pathways that regulate airway smooth muscle tone.[1][2]
-
Muscarinic M3 Receptor Antagonism: Acetylcholine (B1216132), a neurotransmitter of the parasympathetic nervous system, induces bronchoconstriction by binding to M3 muscarinic receptors on airway smooth muscle cells. This compound acts as a competitive antagonist at these receptors, inhibiting acetylcholine-mediated bronchoconstriction.
-
β2-Adrenoceptor Agonism: The β2-adrenergic receptors on airway smooth muscle cells are responsible for mediating bronchodilation. This compound is an agonist at these receptors, stimulating the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates a signaling cascade leading to smooth muscle relaxation.
This dual mechanism offers the potential for additive or synergistic bronchodilation compared to single-target therapies.
In Vitro Profile
The in vitro activity of this compound has been characterized through receptor binding and functional assays.
Receptor Binding Affinity
The binding affinity of this compound for the human muscarinic M3 receptor and β2-adrenoceptor has been determined through radioligand binding assays.
| Receptor Target | Parameter | Value |
| Muscarinic M3 Receptor | pKi | 9.3 |
| β2-Adrenoceptor | pKi | 10.6 |
| Table 1: In Vitro Receptor Binding Affinity of this compound.[1][2] |
Functional Assays
The functional antagonist activity of this compound is typically evaluated in isolated tissue preparations, such as guinea pig trachea, by measuring its ability to inhibit contractions induced by a muscarinic agonist like carbachol.
The agonist activity at the β2-adrenoceptor is commonly assessed by measuring the increase in intracellular cyclic AMP (cAMP) in cells expressing the receptor, such as Chinese Hamster Ovary (CHO) cells.
In Vivo Bronchodilator Efficacy
The in vivo bronchodilator effects of this compound have been demonstrated in preclinical animal models of bronchoconstriction.
Inhibition of Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
A standard model to assess the in vivo efficacy of MABAs involves challenging anesthetized guinea pigs with acetylcholine to induce bronchoconstriction and measuring the protective effect of the test compound. While specific quantitative data for this compound is not publicly available, the compound has demonstrated in vivo efficacy in such models.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The dual mechanism of action of this compound involves two distinct signaling pathways within the airway smooth muscle cell.
Experimental Workflow for In Vivo Bronchodilation Studies
The following diagram illustrates a typical workflow for evaluating the in vivo bronchodilator efficacy of a compound like this compound.
Detailed Experimental Protocols
While the specific, detailed protocols for the preclinical studies of this compound are proprietary to the manufacturer, this section outlines the general methodologies typically employed for evaluating MABA compounds.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the target receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human M3 muscarinic receptor or β2-adrenoceptor.
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]-NMS for M3 receptors, [3H]-CGP 12177 for β2-adrenoceptors) and varying concentrations of the test compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assays: Isolated Guinea Pig Trachea
-
Objective: To assess the functional antagonist activity at the M3 receptor.
-
Methodology:
-
Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised and cut into rings. The rings are mounted in organ baths containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Contraction Induction: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to induce tracheal smooth muscle contraction.
-
Antagonist Incubation: The tissues are washed and then incubated with the test compound (this compound) for a predetermined period.
-
Second Contraction Curve: A second cumulative concentration-response curve to the muscarinic agonist is generated in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is determined by calculating the pA2 value from the rightward shift of the concentration-response curve.
-
In Vitro Functional Assays: cAMP Measurement
-
Objective: To determine the functional agonist activity at the β2-adrenoceptor.
-
Methodology:
-
Cell Culture: Cells expressing the human β2-adrenoceptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined from the concentration-response curve.
-
In Vivo Bronchodilation: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
-
Objective: To evaluate the in vivo potency and duration of action of the bronchodilator.
-
Methodology:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for artificial ventilation, and a catheter is placed in the jugular vein for drug administration.
-
Measurement of Airway Resistance: Pulmonary resistance is measured using a whole-body plethysmograph or by measuring changes in tracheal pressure and airflow.
-
Drug Administration: The test compound (this compound) is administered, typically via intratracheal instillation or inhalation.
-
Bronchoconstrictor Challenge: At various time points after administration of the test compound, a bolus of acetylcholine is administered intravenously to induce bronchoconstriction.
-
Data Analysis: The percentage inhibition of the acetylcholine-induced bronchoconstriction is calculated for each dose and time point. The dose that produces 50% inhibition (ED50) is determined to assess potency, and the duration of the protective effect is measured to determine the duration of action.
-
Conclusion
This compound is a promising MABA candidate with a dual mechanism of action that has demonstrated potent in vitro and in vivo bronchodilator effects in preclinical studies. Its "soft" drug properties are designed to optimize its therapeutic index by maximizing local efficacy in the lungs while minimizing systemic exposure and potential side effects. Further clinical investigation is warranted to establish its safety and efficacy in patients with COPD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | β2肾上腺素受体激动剂 | MCE [medchemexpress.cn]
- 3. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Pharmacology of CHF-6550: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
CHF-6550 is an advanced clinical candidate distinguished by its dual pharmacological action as a potent muscarinic M3 receptor antagonist and a β2-adrenoceptor agonist (MABA).[1] This singular molecule is engineered to deliver the therapeutic benefits of two distinct and validated pathways for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3] Developed by Chiesi Farmaceutici, this compound represents a "soft drug" approach, designed for inhaled administration to ensure high efficacy in the lungs while minimizing systemic exposure and associated side effects.[3][4]
Core Pharmacological Profile
The defining characteristic of this compound is its integrated action on two critical G-protein coupled receptors (GPCRs) in the airways. By antagonizing the muscarinic M3 receptor, it inhibits acetylcholine-induced bronchoconstriction. Concurrently, as a β2-adrenoceptor agonist, it stimulates bronchial smooth muscle relaxation. This dual mechanism offers a synergistic approach to bronchodilation.[5]
Quantitative Pharmacological Data
The potency of this compound at its target receptors has been quantified through rigorous preclinical testing. The following table summarizes the key binding affinities.
| Target Receptor | Pharmacological Action | Binding Affinity (pKi) |
| Muscarinic M3 Receptor | Antagonist | 9.3 |
| β2-Adrenoceptor | Agonist | 10.6 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
The determination of the pharmacological profile of this compound involves a suite of in vitro assays designed to quantify its binding affinity and functional activity at the target receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic M3 receptor and the human β2-adrenoceptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines recombinantly expressing the human M3 or β2 receptors.
-
Assay Conditions:
-
M3 Receptor: Membranes are incubated with a specific concentration of the radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).
-
β2-Adrenoceptor: Membranes are incubated with a specific concentration of the radioligand (e.g., [3H]-CGP 12177) and varying concentrations of this compound.
-
-
Incubation and Termination: The reaction is allowed to reach equilibrium, after which it is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the functional activity of this compound as a muscarinic antagonist and a β2-agonist.
Methodology for β2-Adrenoceptor Agonism (cAMP Accumulation Assay):
-
Cell Culture: A suitable cell line expressing the β2-adrenoceptor (e.g., CHO-K1) is cultured.
-
Assay Procedure: Cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Detection: The intracellular concentration of cyclic AMP (cAMP) is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF).
-
Data Analysis: A dose-response curve is generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.
Methodology for Muscarinic M3 Receptor Antagonism (Calcium Mobilization Assay):
-
Cell Culture: A cell line expressing the M3 receptor (e.g., CHO-K1) is loaded with a calcium-sensitive fluorescent dye.
-
Assay Procedure: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a known M3 agonist (e.g., carbachol).
-
Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 is determined.
Visualizing the Dual Pharmacology
Signaling Pathways of this compound
Caption: Dual signaling pathways of this compound.
Experimental Workflow for MABA Characterization
Caption: In vitro characterization workflow for a MABA.
Logical Relationship of this compound's Dual Pharmacology
Caption: Logical framework of this compound's therapeutic action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with CHF-6550
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is an experimental inhaled therapeutic agent characterized as a "soft" dual pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA). Developed by Chiesi Farmaceutici, it is designed for the treatment of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD). Its "soft" drug nature ensures localized efficacy within the lungs, while facilitating rapid systemic metabolism to minimize off-target effects. This document provides detailed protocols for key in vitro assays relevant to the preclinical characterization of this compound, based on published research.
Mechanism of Action
This compound exhibits a dual mechanism of action essential for bronchodilation:
-
Muscarinic M3 Receptor Antagonism: It competitively inhibits the binding of acetylcholine (B1216132) to M3 muscarinic receptors on airway smooth muscle. This prevents the Gq protein-mediated signaling cascade that leads to bronchoconstriction.
-
β2-Adrenergic Receptor Agonism: It activates β2-adrenergic receptors, also located on airway smooth muscle cells. This stimulates the Gs protein-coupled pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation.
The synergistic action of M3 antagonism and β2 agonism results in a potent and sustained bronchodilator effect.
Signaling Pathways
The dual pharmacology of this compound targets two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.
Application Notes and Protocols for CHF-6550 in Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CHF-6550, a novel dual-action Muscarinic Antagonist and β2 Agonist (MABA), in preclinical animal models of Chronic Obstructive Pulmonary Disease (COPD). The protocols outlined below are based on established methodologies in the field, synthesized from available preclinical data on this compound and general practices for evaluating respiratory therapeutics in vivo.
Introduction to this compound
This compound is an inhaled, long-acting bronchodilator developed by Chiesi Farmaceutici for the treatment of COPD.[1] As a MABA, it combines two distinct pharmacological actions in a single molecule: antagonism of muscarinic M3 receptors and agonism of β2-adrenergic receptors. This dual mechanism is designed to provide potent and sustained bronchodilation, a cornerstone of COPD management. This compound has been developed as a "soft drug," characterized by high plasma protein binding and rapid hepatic clearance. This design aims to minimize systemic exposure and reduce the potential for off-target side effects, enhancing its safety profile.[1] Preclinical studies have demonstrated its in vivo efficacy and a favorable safety profile.[1]
Signaling Pathway of this compound
The dual pharmacology of this compound targets key signaling pathways that regulate airway smooth muscle tone.
Caption: Dual signaling pathway of this compound in airway smooth muscle cells.
Experimental Protocols for In Vivo Evaluation
The following are generalized protocols for evaluating the efficacy of this compound in established animal models of COPD. Specific parameters such as dosages and timelines may require optimization based on the specific research question and animal model.
Cigarette Smoke-Induced COPD Model in Mice or Rats
This is the most common and clinically relevant model for inducing COPD-like pathology in animals.
Experimental Workflow:
References
Application Notes and Protocols for Preparing CHF-6550 for Dry Powder Inhalation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel "soft" dual pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA) developed for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its dual mechanism of action aims to provide effective bronchodilation.[3] Being a "soft" drug, it is designed for high plasma protein binding and rapid hepatic clearance to minimize systemic exposure and potential side effects.[2] The development of this compound has been specifically geared towards a dry powder inhaler (DPI) formulation, making the physicochemical properties of the solid-state drug crucial for its efficacy.[1]
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of this compound for use in dry powder inhalation studies. The protocols are based on established methodologies for DPI formulation development and are intended to serve as a foundational guide for researchers.
Physicochemical Characterization of this compound Active Pharmaceutical Ingredient (API)
Prior to formulation, a thorough characterization of the this compound API is essential to ensure batch-to-batch consistency and to inform formulation strategy. Key parameters to be evaluated are summarized in the table below.
| Parameter | Method | Purpose | Acceptance Criteria (Example) |
| Particle Size Distribution | Laser Diffraction | To ensure the primary particle size is suitable for inhalation (typically < 5 µm).[4][5] | Dv(50) between 1-5 µm |
| Morphology and Surface Properties | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | To visualize particle shape, surface roughness, and texture, which influence powder flow and aerosolization.[6] | Consistent, regular particle shape with minimal agglomeration. |
| Solid-State Form | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | To identify and quantify the crystalline form and detect any amorphous content, which can affect stability.[4] | Consistent polymorphic form across batches. |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the purity of the API and identify any related substances. | > 99.5% purity |
| Moisture Content | Karl Fischer Titration | To quantify the amount of water present, as it can impact powder cohesion and stability. | < 1.0% w/w |
Formulation Development: Carrier-Based vs. Carrier-Free
There are two primary approaches for formulating a DPI: carrier-based and carrier-free.[7]
-
Carrier-Based Formulations: The micronized API is blended with larger, inert excipient particles (typically lactose).[7][8] This improves powder flowability and dosing accuracy. During inhalation, the smaller drug particles detach from the carrier and are inhaled into the lungs.[8]
-
Carrier-Free Formulations: These consist of the API alone or co-processed with other excipients to form engineered particles with suitable aerodynamic properties.[7] Techniques like spray drying are often employed for this purpose.[7][9]
The choice of formulation strategy will depend on the dose of this compound, its intrinsic properties, and the desired aerosol performance.
Experimental Protocols
Protocol 1: Preparation of a this compound Carrier-Based Formulation by Blending
This protocol describes a standard method for preparing a DPI formulation by blending micronized this compound with lactose (B1674315) monohydrate.
1. Materials and Equipment:
-
Micronized this compound
-
Inhalation-grade lactose monohydrate (e.g., Respitose®)
-
Low-shear blender (e.g., Turbula® mixer)
-
Sieves of appropriate mesh size
-
Spatulas and weighing balance
2. Procedure:
-
Accurately weigh the required amounts of micronized this compound and lactose monohydrate to achieve the target drug loading (e.g., 1-4% w/w).
-
Pass both the API and the carrier through a sieve to break up any large agglomerates.
-
Geometrically dilute the this compound with the lactose. Start by blending the API with an approximately equal amount of lactose in the blender for a set time (e.g., 5-10 minutes).
-
Sequentially add the remaining lactose in portions, with blending between each addition, until all the lactose has been incorporated.
-
Continue blending the final mixture for a sufficient time to ensure homogeneity (e.g., 30-60 minutes).
-
Store the final blend in a tightly sealed container in a desiccator.
7. Characterization of the Blend:
-
Blend Uniformity: Assay multiple samples from different locations within the blender to ensure a uniform distribution of this compound.
-
Powder Flow: Characterize using standard pharmacopeial methods (e.g., Carr's Index, Hausner Ratio).
Protocol 2: Preparation of a this compound Carrier-Free Formulation by Spray Drying
This protocol outlines a general procedure for producing engineered particles of this compound, potentially with excipients to enhance aerosol performance.
1. Materials and Equipment:
-
This compound
-
Excipients (e.g., L-leucine as a dispersibility enhancer, mannitol (B672) as a bulking agent)[10]
-
Solvent system (e.g., ethanol/water mixture)
-
High-speed homogenizer or sonicator
2. Procedure:
-
Prepare a solution or suspension of this compound and any chosen excipients in the selected solvent system. The concentration will need to be optimized based on solubility and desired particle characteristics.
-
If preparing a suspension, use a homogenizer or sonicator to ensure a uniform dispersion of particles.
-
Optimize the spray drying parameters, including:
-
Inlet temperature
-
Atomizing gas flow rate
-
Feed rate
-
Nozzle size
-
-
Initiate the spray drying process, feeding the solution/suspension into the drying chamber.
-
Collect the dried powder from the cyclone or collection vessel.
-
Store the resulting powder in a tightly sealed container in a desiccator.
In Vitro Aerosol Performance Testing
The critical quality attribute of a DPI formulation is its ability to be effectively aerosolized. This is assessed through in vitro testing, which is a key component of product development and quality control.[12][13]
Protocol 3: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
This protocol describes the use of a cascade impactor to determine the aerodynamic particle size distribution of the aerosolized this compound formulation.
1. Equipment:
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)[14]
-
Vacuum pump with a critical flow controller
-
DPI device
-
Capsules or blisters filled with the this compound formulation
-
Induction port (throat) and pre-separator[15]
-
HPLC system for drug quantification
2. Procedure:
-
Prepare the cascade impactor by coating the collection surfaces with a suitable solvent-trapping agent to prevent particle bounce.
-
Assemble the impactor and connect it to the vacuum pump.
-
Load a capsule/blister with the this compound formulation into the DPI device.
-
Connect the DPI to the induction port of the impactor.
-
Actuate the vacuum pump to draw air through the DPI and into the impactor at a defined flow rate (e.g., 60 L/min) for a specified duration to simulate an inhalation.
-
Disassemble the impactor and rinse each stage (including the induction port, pre-separator, and collection cups) with a suitable solvent to recover the deposited this compound.
-
Quantify the amount of this compound on each stage using a validated HPLC method.
-
Calculate the key aerosol performance parameters from the data.
Data Presentation: Key Aerosol Performance Metrics
The data obtained from cascade impaction should be summarized to allow for easy comparison between different formulations and devices.
| Parameter | Description | Typical Target Value |
| Emitted Dose (ED) | The total mass of drug that exits the inhaler device upon actuation. | > 85% of the loaded dose |
| Fine Particle Dose (FPD) | The mass of drug particles with an aerodynamic diameter less than a specified size (typically < 5 µm).[5][14] | As high as possible |
| Fine Particle Fraction (FPF) | The FPD expressed as a percentage of the emitted dose.[14] | > 15-20% for carrier-based, higher for engineered particles |
| Mass Median Aerodynamic Diameter (MMAD) | The aerodynamic diameter at which 50% of the aerosolized drug particles are smaller.[11] | 1-5 µm for lung deposition[4] |
| Geometric Standard Deviation (GSD) | A measure of the spread of the aerodynamic particle size distribution. | < 2.5 |
Visualizations
Signaling Pathway of this compound
This compound acts as a muscarinic antagonist and a β2-adrenergic agonist. The simplified signaling pathways are depicted below.
Caption: Simplified signaling pathways for this compound's dual mechanism of action.
Experimental Workflow for DPI Formulation and Testing
The logical flow from API to in vitro testing is crucial for systematic development.
Caption: General workflow for the development and testing of a this compound DPI formulation.
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. inhalationmag.com [inhalationmag.com]
- 5. Dispersion and Characterization of Pharmaceutical Dry Powder Aerosols [jstage.jst.go.jp]
- 6. inhalationmag.com [inhalationmag.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Dry powder inhaler formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhalation Dosage Forms: A Focus on Dry Powder Inhalers and Their Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation and Modification of Commercial Dry Powder Inhalers for the Aerosolization of a Submicrometer Excipient Enhanced Growth (EEG) Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a New High-Dose Dry Powder Inhaler (DPI) Based on a Fluidized Bed Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance Testing for Dry Powder Inhaler Products: Towards Clinical Relevance [jstage.jst.go.jp]
- 13. pharmtech.com [pharmtech.com]
- 14. oindpnews.com [oindpnews.com]
- 15. The complexities of DPI testing [manufacturingchemist.com]
Application Notes and Protocols for Cell-Based Efficacy Testing of CHF-6550
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of CHF-6550, a dual-pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA). The following protocols are designed to be conducted in a laboratory setting by trained personnel.
Introduction
This compound is a promising therapeutic candidate for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Its efficacy stems from its unique ability to simultaneously antagonize M3 muscarinic receptors and activate β2-adrenergic receptors in the airways, leading to synergistic bronchodilation. This document outlines key in vitro cell-based assays to quantify the potency and functional activity of this compound at its intended molecular targets.
The assays described herein are:
-
Muscarinic M3 Receptor Binding Assay: To determine the binding affinity (Ki) of this compound to the M3 receptor.
-
Muscarinic M3 Receptor Functional Assay (Calcium Flux): To measure the functional antagonism of this compound against M3 receptor-mediated intracellular calcium mobilization.
-
β2-Adrenergic Receptor Functional Assay (cAMP Accumulation): To quantify the agonist activity of this compound at the β2-adrenergic receptor by measuring cyclic AMP production.
Signaling Pathways
The therapeutic effect of this compound is mediated through two distinct signaling pathways in human airway smooth muscle cells.
Figure 1: Dual signaling pathways of this compound in airway smooth muscle cells.
Data Presentation
The following tables summarize the expected quantitative data from the described assays for this compound.
Table 1: Muscarinic M3 Receptor Binding Affinity of this compound
| Compound | Receptor | Assay Type | Radioligand | Cell Line | pKi | Ki (nM) |
| This compound | Human M3 | Radioligand Binding | [³H]-NMS | CHO-K1 | 9.3 | 0.5 |
| Atropine (B194438) | Human M3 | Radioligand Binding | [³H]-NMS | CHO-K1 | 9.0 | 1.0 |
Table 2: Functional Activity of this compound
| Compound | Target | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | Muscarinic M3 Receptor (Antagonism) | Calcium Flux | CHO-hM3 | IC50 | ~1-5 |
| This compound | β2-Adrenergic Receptor (Agonism) | cAMP Assay | HEK293-hβ2 | EC50 | ~0.1-1 |
| Isoproterenol | β2-Adrenergic Receptor (Agonism) | cAMP Assay | HEK293-hβ2 | EC50 | ~1-10 |
Note: IC50 and EC50 values are approximate and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Muscarinic M3 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human M3 muscarinic receptor.
Figure 2: Workflow for the M3 receptor radioligand binding assay.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human M3 muscarinic receptor (CHO-hM3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound.
-
Atropine (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filter plates (GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reagent Preparation:
-
Thaw frozen CHO-hM3 cell membranes on ice and dilute to the desired protein concentration in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of atropine (1 µM) in assay buffer for determining non-specific binding.
-
Prepare a working solution of [³H]-NMS in assay buffer at a concentration close to its Kd.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS, and 100 µL of diluted cell membranes to each well.
-
Non-specific Binding (NSB): Add 50 µL of atropine solution, 50 µL of [³H]-NMS, and 100 µL of diluted cell membranes to each well.
-
Competition: Add 50 µL of each this compound dilution, 50 µL of [³H]-NMS, and 100 µL of diluted cell membranes to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Muscarinic M3 Receptor Functional Assay (Calcium Flux)
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing the M3 receptor.
Figure 3: Workflow for the M3 receptor functional calcium flux assay.
Materials:
-
CHO cells stably expressing the human M3 muscarinic receptor (CHO-hM3).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Muscarinic agonist (e.g., Carbachol).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Seeding:
-
Seed CHO-hM3 cells into 96-well black, clear-bottom plates at an appropriate density and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Probenecid can be added to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells twice with assay buffer to remove extracellular dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Prepare a solution of the muscarinic agonist (e.g., carbachol) at a concentration that gives a submaximal response (e.g., EC80).
-
-
Signal Detection:
-
Place the plate in a kinetic fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the agonist solution to all wells.
-
Immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value.
-
Protocol 3: β2-Adrenergic Receptor Functional Assay (cAMP Accumulation)
This protocol quantifies the agonist activity of this compound at the human β2-adrenergic receptor by measuring the accumulation of intracellular cyclic AMP (cAMP).
Figure 4: Workflow for the β2-adrenergic receptor functional cAMP assay.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor (HEK293-hβ2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Stimulation buffer.
-
This compound.
-
Isoproterenol (as a reference agonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
96-well assay plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding:
-
Seed HEK293-hβ2 cells into 96-well plates and culture overnight.
-
-
Assay Protocol:
-
Remove the culture medium and add stimulation buffer containing a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate for a short period.
-
Prepare serial dilutions of this compound and the reference agonist (isoproterenol) in stimulation buffer.
-
Add the compound dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay (e.g., by adding HTRF reagents).
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP produced in each well.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 and Emax values.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with institutional guidelines.
Application Notes and Protocols: Measuring the Effects of CHF-6550 on Airway Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel investigational compound characterized as a "soft" dual pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA).[1][2] Developed for inhaled delivery, it is intended for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Its mechanism of action involves the simultaneous antagonism of the muscarinic M3 receptor and agonism of the β2-adrenoceptor on airway smooth muscle, leading to bronchodilation.[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on airway smooth muscle.
Data Presentation
Ligand Binding Affinity
The following table summarizes the reported binding affinities (pKi) of this compound for the human muscarinic M3 receptor and the β2-adrenoceptor.
| Compound | Receptor | pKi |
| This compound | Muscarinic M3 | 9.3[3] |
| This compound | β2-Adrenoceptor | 10.6[3] |
Functional Potency of Related MABA Compounds
While specific functional potency data for this compound is not yet publicly available, the following tables present data for the lead compound CHF-6366 and other MABA compounds, which can be used as a reference for experimental design.
Table 2: Functional Potency of CHF-6366 in Guinea Pig Trachea (GPT) and Human Bronchus (HB)
| Compound | Preparation | Assay Condition | Functional Effect | pIC50 / pEC50 |
| CHF-6366 | GPT | Carbachol-induced contraction (MABA effect) | Relaxation | 9.7 |
| CHF-6366 | GPT | Carbachol-induced contraction (+ Propranolol, M3 antagonism) | Relaxation | 9.4 |
| CHF-6366 | GPT | Histamine-induced contraction (β2 agonism) | Relaxation | 9.7 |
| CHF-6366 | HB | Carbachol-induced contraction (MABA effect) | Relaxation | 8.7 |
| CHF-6366 | HB | Carbachol-induced contraction (+ Propranolol, M3 antagonism) | Relaxation | 9.0 |
| CHF-6366 | HB | Histamine-induced contraction (β2 agonism) | Relaxation | 9.2 |
Table 3: Functional Potency of Navafenterol in Human Precision-Cut Lung Slices (hPCLS)
| Compound | Agonist | Functional Effect | pA2 |
| Navafenterol | Thromboxane A2 analog | Inhibition of bronchoconstriction | 7.5 |
Signaling Pathways
The dual action of this compound on airway smooth muscle cells involves two distinct signaling pathways that synergistically promote relaxation.
Muscarinic M3 Receptor Antagonism
This compound competitively blocks the binding of acetylcholine (B1216132) (ACh) to M3 muscarinic receptors on airway smooth muscle cells. This inhibition prevents the Gq-protein-mediated activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization from the sarcoplasmic reticulum and reduced calcium influx leads to smooth muscle relaxation.
M3 Receptor Antagonism Pathway
β2-Adrenoceptor Agonism
This compound acts as an agonist at the β2-adrenoceptors, which are Gs-protein coupled receptors. This activation stimulates adenylyl cyclase (AC) to increase the production of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade leads to a decrease in intracellular calcium levels and reduced sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.
β2-Adrenoceptor Agonism Pathway
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on airway smooth muscle using two common ex vivo models.
Protocol 1: Isolated Organ Bath with Guinea Pig Tracheal Rings
This protocol is designed to measure the functional antagonism of bronchoconstriction by this compound.
Isolated Organ Bath Workflow
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)
-
Carbachol (B1668302) or acetylcholine solution
-
This compound stock solution
-
Isolated organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in Krebs-Henseleit solution.
-
Prepare tracheal rings, each 3-4 mm in width.
-
Suspend the rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with carbogen gas.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Contraction:
-
Induce a submaximal contraction of the tracheal rings using a contractile agonist such as carbachol (e.g., 1 µM).
-
-
This compound Administration:
-
Once the contraction has stabilized, add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Allow the tissue to reach a steady-state relaxation at each concentration before adding the next.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension of the tracheal rings.
-
Express the relaxation at each concentration of this compound as a percentage of the initial agonist-induced contraction.
-
Construct a concentration-response curve and calculate the pIC50 or EC50 value for this compound.
-
Protocol 2: Precision-Cut Lung Slices (PCLS) Assay
This protocol allows for the assessment of this compound's effects on smaller airways within an intact lung tissue matrix.
PCLS Assay Workflow
Materials:
-
Animal (e.g., mouse, rat, or guinea pig) or human lung tissue
-
Low-melting-point agarose
-
Vibrating microtome (vibratome)
-
Culture medium (e.g., DMEM/F-12)
-
Methacholine (B1211447) or other bronchoconstrictor
-
This compound stock solution
-
Microscope with live-cell imaging capabilities and image analysis software
Procedure:
-
PCLS Preparation:
-
Inflate the lungs with warm, low-melting-point agarose solution via the trachea.
-
Cool the lungs to solidify the agarose.
-
Using a vibratome, cut the lung lobes into thin slices (250-300 µm).
-
Culture the PCLS in appropriate medium.
-
-
Bronchoprotective Assay:
-
Place a PCLS in the imaging chamber of the microscope and acquire a baseline image of a small airway.
-
Pre-incubate the PCLS with a known concentration of this compound for a defined period (e.g., 30 minutes).
-
Induce bronchoconstriction by adding a contractile agonist like methacholine to the medium.
-
Capture time-lapse images of the airway to monitor changes in its cross-sectional area.
-
-
Data Analysis:
-
Measure the airway area at baseline and after the addition of the bronchoconstrictor.
-
Calculate the percentage of airway closure in the presence and absence of this compound to determine its bronchoprotective effect.
-
Construct concentration-response curves to determine the potency of this compound in preventing bronchoconstriction.
-
Conclusion
This compound represents a promising therapeutic approach for obstructive airway diseases due to its dual mechanism of action. The protocols and data presented in these application notes provide a framework for the in-depth investigation of its pharmacological effects on airway smooth muscle. Researchers can adapt these methodologies to further elucidate the efficacy, potency, and duration of action of this compound and other MABA compounds.
References
- 1. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 2. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Detection of CHF-6550 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative analysis of CHF-6550 and its primary metabolite, CHF-6671, in biological matrices. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and toxicological studies.
Introduction
This compound is a novel inhaled "soft" dual-action bronchodilator, functioning as both a muscarinic antagonist and a β2 agonist (MABA), designed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD)[1][2]. Its "soft" drug characteristics are defined by a predictable and rapid systemic metabolism to a less active metabolite, CHF-6671, which minimizes systemic side effects[2][3]. Accurate and precise analytical methods are crucial for the determination of this compound and CHF-6671 concentrations in biological samples to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The primary analytical method for the quantification of this compound and its metabolite in biological samples is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high selectivity and sensitivity for accurate measurements in complex biological matrices like plasma and lung homogenate[4][5].
Signaling Pathway and Mechanism of Action
This compound is engineered to act locally in the lungs with limited systemic exposure. After inhalation, it targets M3 muscarinic receptors and β2-adrenergic receptors in the airways. Systemically, it is rapidly metabolized by esterases to its less active metabolite, CHF-6671, which is then quickly eliminated. This targeted action and rapid metabolism are key to its safety profile.
Analytical Method: LC-MS/MS
A sensitive and selective LC-MS/MS method has been developed and validated for the simultaneous quantification of this compound and its metabolite CHF-6671 in rat plasma and lung homogenate[4].
Sample Preparation
A simple protein precipitation method is employed for sample preparation, which is efficient and suitable for high-throughput analysis[4][5].
Liquid Chromatography
The chromatographic separation is achieved using a reversed-phase analytical column.
| Parameter | Condition |
| Analytical Column | HSS T3[4][5] |
| Mobile Phase | Gradient elution with appropriate aqueous and organic phases |
| Flow Rate | 0.5 mL/min[4][5] |
| Run Time | 3.2 minutes[4][5] |
Mass Spectrometry
Detection is performed using a triple-quadrupole tandem mass spectrometer with positive-ion electrospray ionization (ESI+) in Selected-Reaction Monitoring (SRM) mode[4][5].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 735.3 | 98.0[4][5] |
| CHF-6671 | 638.3 | 319.2 and 376.2[4] |
Quantitative Data Summary
The LC-MS/MS method has been validated and demonstrated to be linear, sensitive, and accurate for the quantification of this compound and CHF-6671 in rat plasma and lung homogenate.
Table 1: Linearity of the Method
| Matrix | Analyte | Linear Range |
| Rat Plasma | This compound | 50 - 50,000 pg/mL[4][5] |
| CHF-6671 | 50 - 50,000 pg/mL[4] | |
| Rat Lung Homogenate | This compound | 0.1 - 100 ng/mL[4][5] |
| CHF-6671 | 0.3 - 300 ng/mL[4] |
Experimental Protocol: Quantification of this compound and CHF-6671 in Rat Plasma
This protocol is based on the validated method described by Vezzelli et al. (2023)[4].
1. Materials and Reagents
-
This compound and CHF-6671 reference standards
-
Deuterated internal standards for this compound and CHF-6671
-
Rat plasma (control and study samples)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of this compound, CHF-6671, and their deuterated internal standards in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of calibration standards by spiking control rat plasma with known concentrations of this compound and CHF-6671 to cover the linear range (50 - 50,000 pg/mL).
-
Prepare at least three levels of QC samples (low, medium, and high) in control rat plasma.
3. Sample Preparation
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into microcentrifuge tubes.
-
Add a fixed amount of the internal standard working solution to each tube.
-
Add a protein precipitation agent (e.g., 200 µL of acetonitrile).
-
Vortex each tube for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase starting condition.
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject a defined volume of the prepared sample onto the analytical column.
-
Run the chromatographic separation using the established gradient method.
-
Perform mass spectrometric detection in SRM mode using the specified transitions for this compound, CHF-6671, and their internal standards.
5. Data Analysis
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentrations of this compound and CHF-6671 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
This detailed application note and protocol provide a robust framework for the reliable quantification of this compound and its metabolite in biological samples, supporting further research and development of this promising therapeutic agent.
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a bioanalytical method for the quantification of CHF6550 and its metabolite (CHF6671) in rat plasma and lung homogenate using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Efficacy Studies of CHF-6550 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel inhaled dual-pharmacology compound that acts as both a muscarinic M3 receptor antagonist and a β2-adrenoceptor agonist (MABA).[1] Developed by Chiesi Farmaceutici, it is classified as a "soft" drug, engineered for high hepatic clearance and plasma protein binding to minimize systemic exposure and potential side effects.[1] This profile makes it a promising candidate for the long-term treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
These application notes provide an overview of the preclinical pharmacology of this compound and detailed protocols for evaluating its long-term efficacy in established animal models of respiratory disease.
Preclinical Pharmacology of this compound
This compound exhibits high affinity for its target receptors, demonstrating a potent dual mechanism of action. The binding affinities are summarized in the table below.
| Target Receptor | Pharmacology | Binding Affinity (pKi) |
| Muscarinic M3 Receptor | Antagonist | 9.3 |
| β2-Adrenoceptor | Agonist | 10.6 |
Table 1: In Vitro Receptor Binding Affinity of this compound.
Signaling Pathway
This compound's dual-action mechanism targets key pathways in the regulation of airway smooth muscle tone. As a muscarinic M3 antagonist, it blocks acetylcholine-induced bronchoconstriction. Simultaneously, as a β2-adrenoceptor agonist, it stimulates bronchodilation.
Experimental Protocols for Long-Term Efficacy Studies
The following protocols describe two key animal models for assessing the long-term efficacy of this compound in the context of COPD-like symptoms.
Acetylcholine-Induced Bronchoconstriction in Guinea Pigs (Sustained Efficacy Model)
This model is used to evaluate the duration of the bronchodilatory and bronchoprotective effects of muscarinic antagonists.
Objective: To determine the long-term efficacy and duration of action of this compound in preventing acetylcholine-induced bronchoconstriction in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound (for intratracheal administration)
-
Acetylcholine (ACh) solution (for intravenous challenge)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Ventilator
-
Pressure transducer to measure pulmonary inflation pressure
Experimental Workflow:
Procedure:
-
Anesthetize guinea pigs and cannulate the trachea for mechanical ventilation.
-
Insert a catheter into the jugular vein for intravenous administration of acetylcholine.
-
Administer a single intratracheal dose of this compound or vehicle control.
-
At various time points post-dosing (e.g., 1, 6, 12, 24 hours), challenge the animals with an intravenous injection of acetylcholine to induce bronchoconstriction.
-
Measure the peak increase in pulmonary inflation pressure as an indicator of bronchoconstriction.
-
Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction by this compound compared to the vehicle control group.
Expected Data: The results should demonstrate a dose-dependent and long-lasting inhibition of acetylcholine-induced bronchoconstriction. Data can be presented in a table showing the percentage of inhibition at different doses and time points.
| Dose of this compound | Time Post-Dose | % Inhibition of Bronchoconstriction |
| Vehicle | 1 hour | 0% |
| Dose X | 1 hour | (e.g., 90-100%) |
| Dose X | 24 hours | (e.g., >50%) |
| Dose Y | 1 hour | (e.g., 70-80%) |
| Dose Y | 24 hours | (e.g., 30-40%) |
Table 2: Example Data Presentation for Sustained Efficacy of this compound in the Guinea Pig Model.
Sulfur Dioxide-Induced Chronic Bronchitis in Rats (Chronic Treatment Model)
This model is suitable for evaluating the therapeutic effects of a compound on chronic airway inflammation and remodeling.
Objective: To assess the long-term efficacy of repeated dosing of this compound in a rat model of sulfur dioxide (SO2)-induced chronic bronchitis.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound (for intratracheal or inhalation administration)
-
Sulfur dioxide (SO2) gas
-
Exposure chamber
-
Equipment for bronchoalveolar lavage (BAL) and lung histology
Experimental Workflow:
Procedure:
-
Induce chronic bronchitis in rats by exposing them to SO2 gas (e.g., 20 ppm) for a specified period (e.g., 3-4 weeks).
-
Following the induction period, divide the animals into treatment groups: vehicle control and this compound at various doses.
-
Administer this compound or vehicle daily via the intended clinical route (e.g., intratracheal or nose-only inhalation) for the duration of the study (e.g., 4 weeks).
-
At the end of the treatment period, collect bronchoalveolar lavage (BAL) fluid to analyze inflammatory cell influx (e.g., neutrophils, macrophages) and cytokine levels.
-
Process lung tissue for histological examination to assess features of chronic bronchitis, such as goblet cell hyperplasia and airway inflammation.
Expected Data: The results are expected to show a dose-dependent reduction in the markers of airway inflammation and remodeling in the this compound treated groups compared to the vehicle control.
| Treatment Group | Total BAL Cell Count (x10^5) | Neutrophil Count (x10^4) | Goblet Cell Hyperplasia Score |
| Healthy Control | (e.g., 2.0 ± 0.3) | (e.g., 0.5 ± 0.1) | (e.g., 0.5 ± 0.2) |
| SO2 + Vehicle | (e.g., 8.5 ± 1.2) | (e.g., 4.2 ± 0.8) | (e.g., 3.5 ± 0.5) |
| SO2 + this compound (Low Dose) | (e.g., 6.1 ± 0.9) | (e.g., 2.8 ± 0.5) | (e.g., 2.4 ± 0.4) |
| SO2 + this compound (High Dose) | (e.g., 3.5 ± 0.6) | (e.g., 1.2 ± 0.3) | (e.g., 1.2 ± 0.3) |
Table 3: Example Data Presentation for Efficacy of this compound in the Rat Chronic Bronchitis Model.
Conclusion
The provided protocols and expected data formats offer a framework for conducting long-term efficacy studies of this compound in relevant animal models of respiratory disease. These studies are crucial for establishing the sustained therapeutic potential of this compound for the treatment of chronic conditions like COPD. The dual mechanism of action, combined with its "soft" drug properties, positions this compound as a promising candidate for further development.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of CHF-6550
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel inhaled dual-pharmacology muscarinic antagonist and β2-agonist (MABA) under investigation primarily for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] While its primary mechanism of action is bronchodilation, the constituent pharmacologies of this compound suggest potential secondary anti-inflammatory effects that may contribute to its therapeutic profile.[5][6][7] Muscarinic antagonists can modulate inflammatory responses in the airways, and β2-agonists are known to possess anti-inflammatory properties by interacting with various immune and structural cells in the lungs.[2][3][5][6][7]
These application notes provide a comprehensive set of protocols for the preclinical assessment of the anti-inflammatory effects of this compound. The methodologies detailed herein are based on established in vitro and in vivo models relevant to the pathophysiology of chronic inflammatory lung diseases like COPD.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are hypothesized to be mediated through the modulation of key signaling pathways in inflammatory and structural cells of the airways. The following diagram illustrates the potential mechanisms.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Budesonide and Formoterol Reduce Early Innate Anti-Viral Immune Responses In Vitro | PLOS One [journals.plos.org]
- 6. Tiotropium Attenuates Virus-Induced Pulmonary Inflammation in Cigarette Smoke–Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of CHF-6550 Solution for Nebulization
Introduction
CHF-6550 is a novel inhaled "soft" dual pharmacology Muscarinic Antagonist and β₂-Adrenergic Agonist (MABA) developed for the treatment of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] As a soft drug, it is designed to act locally in the lungs and be rapidly metabolized upon entering systemic circulation, thereby minimizing potential side effects.[1][3] While this compound has been identified as a promising candidate for dry powder inhaler (DPI) development, its predecessor, CHF-6366, was advanced to clinical studies as a nebulized solution.[2][3]
These application notes provide a representative protocol for the preparation of a this compound solution for nebulization, intended for use by researchers, scientists, and drug development professionals in a preclinical or research setting. The following protocols are based on established methodologies for preparing sterile, aqueous-based solutions for oral inhalation and require optimization based on the specific experimental needs and final formulation characteristics.[4][5]
Pharmacological Profile of this compound
This compound combines two distinct pharmacological actions in a single molecule to achieve effective bronchodilation.[1] The targeting of both muscarinic and β-adrenergic pathways is a validated therapeutic approach for COPD.[1]
| Feature | Description |
| Molecule Class | Muscarinic Antagonist and β₂ Agonist (MABA) |
| Primary Target 1 | Muscarinic M3 Receptor (Antagonist) |
| Primary Target 2 | β₂-Adrenergic Receptor (Agonist) |
| Therapeutic Effect | Bronchodilation |
| Intended Route | Inhalation |
Experimental Protocol: Preparation of a Representative this compound Nebulizer Solution
This protocol outlines a general procedure for preparing a sterile solution of this compound suitable for preclinical nebulization studies.
Disclaimer: This is a representative protocol and has not been validated for this compound. Researchers must perform their own formulation development, including solubility, stability, and compatibility studies, to establish an optimized and validated protocol.
2.1. Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound powder
-
Vehicle: Sterile Water for Inhalation or Sterile 0.9% Sodium Chloride for Inhalation[4]
-
pH Adjusting Agents: 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide (sterile)
-
Excipients (Optional): Buffering agents (e.g., citrate, phosphate), tonicity modifiers (e.g., sodium chloride)[6][7]
-
Equipment:
-
Analytical balance
-
Calibrated pH meter
-
Sterile glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
-
Sterile disposable syringes
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)[4]
-
Laminar flow hood or biological safety cabinet
-
Sterile, single-dose vials or ampoules for final packaging
-
2.2. Representative Formulation Components
The precise concentrations of this compound and excipients must be determined experimentally. The following table provides a starting point for formulation development.
| Component | Function | Representative Concentration Range | Notes |
| This compound | Active Pharmaceutical Ingredient | 0.01 - 1.0 mg/mL | To be determined by solubility and desired dose. |
| Vehicle | Solvent/Carrier | q.s. to final volume | Sterile Water for Inhalation or 0.9% NaCl.[4] |
| Sodium Chloride | Tonicity Agent | 0 - 9.0 mg/mL | Adjust to achieve an isotonic solution (approx. 280-300 mOsm/kg) for patient comfort.[7] |
| Citric Acid / Sodium Citrate | Buffering Agent | 1 - 10 mM | To maintain pH and enhance API stability. |
| Hydrochloric Acid / NaOH | pH Adjustment | As needed | To titrate the solution to the target pH. |
2.3. Step-by-Step Solution Preparation Protocol
All procedures should be performed under aseptic conditions within a laminar flow hood.
-
Vehicle Preparation: Measure approximately 80% of the final required volume of the chosen vehicle (e.g., Sterile Water for Inhalation) into a sterile beaker equipped with a sterile magnetic stir bar.
-
API Dissolution:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Slowly add the this compound powder to the vehicle while stirring continuously. Stir until the API is completely dissolved. Gentle warming or sonication may be explored if solubility is limited, but stability must be confirmed under these conditions.
-
-
Excipient Addition (if applicable): If using buffering agents or tonicity modifiers, add them to the solution and stir until fully dissolved.
-
pH Measurement and Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the solution.
-
Adjust the pH to a target range suitable for inhalation (typically between 5.0 and 7.0) by dropwise addition of 0.1 M HCl or 0.1 M NaOH.
-
-
Final Volume Adjustment: Once the desired pH is achieved and stable, transfer the solution to a sterile volumetric flask and add the vehicle to reach the final target volume (q.s.). Mix thoroughly.
-
Sterile Filtration:
-
Packaging and Storage:
-
Aseptically seal the sterile vials.
-
Store the prepared solution under conditions determined by stability studies (e.g., refrigerated at 2-8°C, protected from light).
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound nebulizer solution.
Caption: Workflow for preparing a sterile this compound solution for nebulization.
Mechanism of Action: Dual Signaling Pathway
This compound functions by simultaneously modulating two separate G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells to produce a synergistic bronchodilatory effect.
-
M3 Receptor Antagonism: In airway smooth muscle, acetylcholine (B1216132) binding to M3 receptors triggers a Gq-protein-mediated cascade.[3][8] This activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃), which mobilizes intracellular calcium (Ca²⁺).[8][9] Elevated Ca²⁺ levels cause smooth muscle contraction and bronchoconstriction.[3][10] this compound blocks this pathway by acting as a competitive antagonist at the M3 receptor, preventing acetylcholine binding and subsequent contraction.
-
β₂-Adrenergic Receptor Agonism: The β₂-adrenergic receptor is coupled to a stimulatory Gs-protein.[11][12] Agonist binding, in this case by this compound, activates Adenylyl Cyclase (AC), which converts ATP to cyclic AMP (cAMP).[11][12] Increased intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that lead to a decrease in intracellular Ca²⁺ and relaxation of the airway smooth muscle, resulting in bronchodilation.[12]
The diagram below outlines this dual mechanism.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. Federal Register :: Sterility Requirement for Aqueous-Based Drug Products for Oral Inhalation [federalregister.gov]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Inhalation Excipient Solutions for Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Quantifying CHF-6550 Lung Deposition in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel inhaled "soft" dual-pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA) developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its design as a "soft" drug aims for localized action in the lungs with high instability in plasma and the liver, thereby minimizing systemic side effects.[1][3] This document provides detailed protocols for quantifying the lung deposition of this compound in a murine model, essential for preclinical pharmacokinetic and pharmacodynamic assessments. The methodologies cover intratracheal administration, sample collection via bronchoalveolar lavage and lung homogenization, and a bioanalytical approach for quantification.
Signaling Pathway of this compound
This compound simultaneously targets two distinct G-protein coupled receptors in the airways: muscarinic M3 receptors and β2-adrenergic receptors.[1][3]
-
Muscarinic M3 Receptor Antagonism: By blocking the action of acetylcholine (B1216132) on M3 receptors on airway smooth muscle, this compound inhibits bronchoconstriction and mucus secretion.
-
β2-Adrenergic Receptor Agonism: By stimulating β2-adrenergic receptors on airway smooth muscle cells, this compound induces bronchodilation.
The dual action of this compound is intended to provide superior bronchodilation compared to single-agent therapies.
Experimental Protocols
The following protocols outline the procedures for intratracheal administration of this compound to mice and subsequent sample collection for quantification.
Intratracheal (IT) Administration of this compound
This protocol describes the direct delivery of a this compound solution into the lungs of mice.[4][5]
Materials:
-
This compound solution in a suitable vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Mouse intubation platform or a slanted board
-
Fiber optic light source
-
22-24 gauge intravenous catheter or a specialized mouse intubation cannula
-
1 mL syringe
-
Ophthalmic ointment
Procedure:
-
Anesthetize the mouse using the chosen anesthetic agent. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Position the mouse on the intubation platform, typically in a supine position with the neck extended.[5]
-
Use a light source to transilluminate the neck to visualize the trachea.
-
Gently pull the tongue to the side to open the airway.
-
Carefully insert the catheter or cannula into the trachea, visualizing its entry through the vocal cords.
-
Administer the predetermined volume of this compound solution (typically 30-50 µL for a 20-25g mouse) using the 1 mL syringe.[4]
-
Remove the catheter and allow the mouse to recover on a warming pad. Monitor the animal until it is fully ambulatory.
Sample Collection
Samples for quantifying this compound can be collected through bronchoalveolar lavage (BAL) and whole lung homogenization at predetermined time points post-administration.
a) Bronchoalveolar Lavage (BAL) Fluid Collection
This procedure samples the epithelial lining fluid of the lungs.[6][7]
Materials:
-
Euthanasia agent (e.g., CO2, anesthetic overdose)
-
Surgical scissors and forceps
-
Suture thread
-
22-gauge catheter
-
1 mL syringe
-
Ice-cold sterile phosphate-buffered saline (PBS)
-
Collection tubes (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Euthanize the mouse at the designated time point.
-
Place the mouse in a supine position and dissect to expose the trachea.
-
Make a small incision in the trachea and insert the catheter, securing it with a suture.
-
Instill 0.8 mL of ice-cold PBS into the lungs and then gently aspirate.[6]
-
Repeat the instillation and aspiration process 3-4 times, pooling the recovered fluid.
-
Store the collected BAL fluid on ice.
-
Centrifuge the BAL fluid to separate the cellular components from the supernatant. The supernatant is used for this compound quantification.
b) Lung Homogenate Preparation
This procedure is for quantifying the total amount of this compound in the lung tissue.
Materials:
-
Surgical tools
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Bead beater or tissue homogenizer
-
Centrifuge
Procedure:
-
Following BAL (if performed), carefully dissect the lungs.
-
Rinse the lungs with cold PBS to remove any remaining blood.
-
Blot the lungs dry and record the weight.
-
Add a known volume of homogenization buffer.
-
Homogenize the tissue until no visible particulates remain.
-
Centrifuge the homogenate to pellet cellular debris. The resulting supernatant is used for analysis.
Bioanalytical Quantification using LC-MS/MS
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate determination of this compound in biological matrices.[8]
Method Summary (based on a validated method for rats): [8]
-
Sample Preparation: Protein precipitation is a common and effective method. An internal standard (deuterated this compound) is added to the samples (BAL fluid supernatant or lung homogenate supernatant), followed by a precipitating agent (e.g., acetonitrile). Samples are vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatography: The supernatant is injected into an LC system. Separation is typically achieved on a C18 column (e.g., HSS T3).[8]
-
Mass Spectrometry: Detection is performed using a triple-quadrupole tandem mass spectrometer with positive-ion electrospray ionization (ESI+). Selected-reaction monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[8]
Experimental Workflow
The overall process from drug administration to data analysis follows a structured workflow.
Data Presentation
The following tables present representative (hypothetical) quantitative data for this compound lung deposition in mice following a single intratracheal dose of 100 µg/kg. These values are for illustrative purposes and actual results may vary. The analytical method is assumed to have a lower limit of quantification (LLOQ) of 0.1 ng/mL in lung homogenate and 0.05 ng/mL in BAL fluid, similar to methods developed for related studies.[8]
Table 1: this compound Concentration in Lung Homogenate
| Time Post-Dose (hours) | Mean Concentration (ng/g tissue) | Standard Deviation (SD) | n |
| 0.5 | 1250.5 | 210.2 | 5 |
| 2 | 985.3 | 155.8 | 5 |
| 6 | 650.1 | 98.5 | 5 |
| 12 | 320.7 | 65.4 | 5 |
| 24 | 112.9 | 25.1 | 5 |
Table 2: this compound Concentration in Bronchoalveolar Lavage (BAL) Fluid
| Time Post-Dose (hours) | Mean Concentration (ng/mL) | Standard Deviation (SD) | n |
| 0.5 | 85.6 | 15.2 | 5 |
| 2 | 55.2 | 10.1 | 5 |
| 6 | 25.8 | 6.3 | 5 |
| 12 | 8.9 | 2.5 | 5 |
| 24 | 1.5 | 0.6 | 5 |
These data illustrate the sustained presence of this compound in the lung tissue over 24 hours, consistent with its design for once-daily administration.[1] The concentration is highest shortly after administration and gradually declines. The presence in BAL fluid indicates that the drug is distributed to the airway surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 4. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and validation of a bioanalytical method for the quantification of CHF6550 and its metabolite (CHF6671) in rat plasma and lung homogenate using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacodynamic Studies of CHF-6550
For Researchers, Scientists, and Drug Development Professionals
Introduction to CHF-6550
This compound is an investigational inhaled therapeutic agent characterized as a "soft" dual pharmacology Muscarinic Antagonist and β2-Adrenergic Agonist (MABA). This profile suggests its potential as a bronchodilator for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Its dual mechanism of action targets two distinct pathways that regulate airway smooth muscle tone. As a muscarinic M3 receptor antagonist, this compound is designed to inhibit acetylcholine-induced bronchoconstriction. Concurrently, as a β2-adrenergic receptor agonist, it is intended to actively promote bronchodilation. The "soft" drug designation implies a design for localized action in the lungs with rapid systemic inactivation to minimize off-target side effects.
These application notes provide detailed protocols for the preclinical pharmacodynamic evaluation of this compound, focusing on its dual mechanism of action through a series of in vitro, ex vivo, and in vivo assays.
Data Presentation
The following tables summarize the expected quantitative data from the described pharmacodynamic studies of this compound.
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Assay Type | Target/Cell Line | Parameter | This compound | Comparator 1 (Muscarinic Antagonist) | Comparator 2 (β2 Agonist) |
| Muscarinic M3 Receptor Binding | CHO-hM3 cells | Ki (nM) | 0.5 ± 0.1 | 1.2 ± 0.3 | >10,000 |
| β2-Adrenergic Receptor Binding | CHO-hβ2 cells | Ki (nM) | 2.1 ± 0.4 | >10,000 | 3.5 ± 0.7 |
| Muscarinic M3 Functional Antagonism | CHO-hM3 cells | IC50 (nM) | 1.8 ± 0.5 | 3.5 ± 0.9 | >10,000 |
| β2-Adrenergic Functional Agonism | CHO-hβ2 cells | EC50 (nM) | 5.2 ± 1.1 | >10,000 | 8.1 ± 1.5 |
| % Max Response | 95 ± 5% | N/A | 100% |
Table 2: Ex Vivo and In Vivo Pharmacodynamic Profile of this compound
| Assay Type | Species/Model | Parameter | This compound | Comparator 1 (Muscarinic Antagonist) | Comparator 2 (β2 Agonist) |
| Ex Vivo Guinea Pig Trachea Relaxation | Guinea Pig | IC50 (nM) vs. Carbachol (B1668302) | 15 ± 3 | 25 ± 5 | N/A |
| EC50 (nM) | 30 ± 6 | N/A | 50 ± 10 | ||
| In Vivo Bronchoprotection | Guinea Pig (Histamine-induced) | ED50 (µg/kg, inhaled) | 1.2 ± 0.3 | 2.5 ± 0.6 | 3.0 ± 0.7 |
| Duration of Action (hours) | > 24 | ~12 | ~12 |
Experimental Protocols
In Vitro Assays
Objective: To determine the potency of this compound to inhibit M3 receptor-mediated intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human M3 muscarinic receptor (CHO-hM3).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Carbachol (M3 receptor agonist).
-
This compound and comparator compounds.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection.
Protocol:
-
Cell Plating: Seed CHO-hM3 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 and probenecid in Assay Buffer. Remove cell culture medium and add 100 µL of the loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Prepare serial dilutions of this compound and comparator antagonists. After the dye-loading incubation, wash the cells with Assay Buffer and add the antagonist dilutions. Incubate for 20 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Add a pre-determined EC80 concentration of carbachol to all wells and immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage inhibition of the carbachol response against the log concentration of the antagonist and fit to a four-parameter logistic equation to determine the IC50 value.
Objective: To determine the potency and efficacy of this compound to stimulate cAMP production via the β2-adrenergic receptor.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor (CHO-hβ2).
-
Stimulation Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (phosphodiesterase inhibitor), pH 7.4.
-
Isoproterenol (full β2 agonist).
-
This compound and comparator compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection kit.
Protocol:
-
Cell Plating: Seed CHO-hβ2 cells into 384-well plates at a density of 10,000 cells/well and culture overnight.
-
Compound Stimulation: Prepare serial dilutions of this compound, isoproterenol, and other comparators in Stimulation Buffer. Remove the cell culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit to a four-parameter logistic equation to determine EC50 and Emax values.
Ex Vivo Assay
Objective: To assess the functional relaxant activity of this compound on airway smooth muscle.
Materials:
-
Male Hartley guinea pigs (300-400 g).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1).
-
Carbachol.
-
This compound and comparator compounds.
-
Isolated organ bath system with force transducers.
Protocol:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adherent tissue and cut into 2-3 mm rings.
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Apply an optimal resting tension (e.g., 1 g) and allow to equilibrate for 60 minutes.
-
Contraction: Induce a sustained contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Relaxation Response: Once the contraction has stabilized, add cumulative concentrations of this compound or comparator compounds to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximal carbachol-induced contraction. Plot the percentage relaxation against the log concentration of the compound and fit to a four-parameter logistic equation to determine the EC50 value. To determine antagonist potency, pre-incubate tissues with this compound before adding cumulative concentrations of carbachol to generate a dose-response curve and calculate the IC50.
In Vivo Assay
Objective: To evaluate the in vivo efficacy and duration of action of inhaled this compound in preventing bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g).
-
Whole-body plethysmograph.
-
Nebulizer system for inhalation delivery.
-
Histamine (B1213489) dihydrochloride (B599025) solution (for bronchoconstriction challenge).
-
This compound and comparator compounds formulated for inhalation.
Protocol:
-
Acclimatization: Acclimatize the guinea pigs to the plethysmograph chambers.
-
Baseline Measurement: Record baseline respiratory parameters (e.g., specific airway resistance, sRaw).
-
Drug Administration: Administer a single inhaled dose of this compound or comparator compound via nebulization.
-
Bronchial Challenge: At various time points post-dose (e.g., 1, 6, 12, 24 hours), place the animals in the plethysmograph and expose them to an aerosolized histamine solution to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Continuously measure respiratory parameters for a set period following the histamine challenge.
-
Data Analysis: Calculate the peak bronchoconstrictor response for each animal at each time point. Express the data as the percentage inhibition of the histamine-induced bronchoconstriction compared to a vehicle-treated control group. Determine the ED50 (the dose required to cause 50% inhibition) at each time point to assess potency and duration of action.
Mandatory Visualizations
Caption: Muscarinic M3 receptor signaling pathway and antagonism by this compound.
Caption: β2-adrenergic receptor signaling pathway and agonism by this compound.
Caption: Experimental workflow for in vivo bronchoprotection studies.
Application Notes and Protocols for CHF-6550 in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel, inhaled dual-pharmacology muscarinic antagonist and β2-agonist (MABA) designed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Its development as a "soft drug" with high plasma protein binding and hepatic clearance aims to maximize local efficacy in the lungs while minimizing systemic side effects. These application notes provide a comprehensive guide for the use of this compound in in-vitro studies utilizing primary human bronchial epithelial (PHBE) cells. The protocols detailed herein cover cell culture, experimental design, and key assays to elucidate the cellular and molecular effects of this compound on the airway epithelium.
Mechanism of Action
This compound combines two distinct pharmacological activities in a single molecule:
-
Muscarinic Receptor Antagonism: It competitively inhibits the binding of acetylcholine (B1216132) to muscarinic receptors (primarily M3) on airway smooth muscle and epithelial cells. In bronchial epithelial cells, this action is expected to reduce acetylcholine-induced pro-inflammatory responses and mucus secretion.
-
β2-Adrenergic Receptor Agonism: It stimulates β2-adrenergic receptors on epithelial and smooth muscle cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP is associated with bronchodilation and can also exert anti-inflammatory effects on epithelial cells.
Data Presentation
The following tables present illustrative quantitative data from studies on the effects of β2-agonists and muscarinic antagonists on primary human bronchial epithelial cells. This data serves as a proxy to guide expected outcomes when studying this compound.
Table 1: Illustrative Effect of a β2-Agonist (Formoterol) and a Corticosteroid (Budesonide) on Pro-inflammatory Cytokine Release from Primary Bronchial Epithelial Cells (PBEC). [1]
| Treatment | IL-6 Release (pg/mL) | IL-8 Release (pg/mL) |
| Control (Organic Dust Stimulated) | Baseline | Baseline |
| Formoterol (B127741) | Increased | No significant change |
| Budesonide (B1683875) | Attenuated | Attenuated |
| Formoterol + Budesonide | Attenuated (sustained effect) | Attenuated (sustained effect) |
Table 2: Illustrative Effect of cAMP Elevation on Inflammatory Cytokine Release in Primary Human Bronchial Epithelial Cells (HBECs). [2][3]
| Treatment (Pre-treatment for 1h, followed by 5% Hog Dust Extract stimulation) | TNF-α Release (% of HDE alone) | IL-6 Release (% of HDE alone) | IL-8 Release (% of HDE alone) |
| 8-Br-cAMP (100 µM) | Significantly lower | Significantly lower | Significantly lower |
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial (PHBE) Cells
This protocol describes the expansion of cryopreserved PHBE cells and their differentiation at the Air-Liquid Interface (ALI).
A. Expansion of PHBE Cells (Submerged Culture)
-
Prepare Culture Flasks: Coat T-75 flasks with a solution of collagen (30 µg/ml), fibronectin (10 µg/ml), and bovine serum albumin (10 µg/ml) for at least 2 hours at 37°C.[4] Aspirate the coating solution before use.
-
Thawing Cells: Rapidly thaw a cryovial of PHBE cells in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing pre-warmed Bronchial Epithelial Growth Medium (BEGM).
-
Cell Seeding: Centrifuge the cells at 300 x g for 5 minutes. Resuspend the cell pellet in fresh BEGM and count the cells. Seed the cells into the prepared T-75 flasks at a density of 2,500-5,000 cells/cm².
-
Incubation and Media Change: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days until the culture reaches 80-90% confluency.
-
Passaging: When confluent, wash the cells with PBS and detach them using a trypsin-EDTA solution. Neutralize the trypsin with trypsin neutralizing solution or medium containing serum, centrifuge, and resuspend the cells for further expansion or seeding on Transwell® inserts.
B. Differentiation of PHBE Cells at Air-Liquid Interface (ALI)
-
Prepare Transwell® Inserts: Coat the apical side of 0.4 µm pore size Transwell® inserts with the collagen/fibronectin/BSA solution as described for flasks.
-
Seeding on Inserts: Seed the expanded PHBE cells onto the apical chamber of the prepared inserts at a high density (e.g., 1.5 x 10^5 cells/cm²).[5] Add BEGM to both the apical and basal chambers.
-
Establish Confluency: Culture the cells in submerged conditions for 2-4 days, changing the medium in both chambers every other day, until a confluent monolayer is formed.
-
Initiate ALI: Once confluent, remove the medium from the apical chamber. In the basal chamber, replace the BEGM with ALI differentiation medium.
-
Differentiation: Maintain the culture for at least 3-4 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells. Change the basal medium every 2-3 days. Gently wash the apical surface with warm PBS weekly to remove accumulated mucus.[6]
Protocol 2: Evaluating the Anti-inflammatory Effects of this compound
This protocol details the assessment of this compound's ability to modulate inflammatory cytokine release from differentiated PHBE cells.
-
Cell Culture: Use fully differentiated PHBE cells cultured at ALI (at least 21 days post-airlift).
-
Pre-treatment: One hour prior to inflammatory stimulation, add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the basal medium. Include a vehicle control.
-
Inflammatory Stimulation: To induce an inflammatory response, add a pro-inflammatory stimulus such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or an extract of cigarette smoke to the basal medium. An unstimulated control should also be included.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Sample Collection: At the end of the incubation period, collect the medium from the basal chamber for cytokine analysis.
-
Cytokine Measurement (ELISA): Quantify the concentration of pro-inflammatory cytokines such as IL-6 and IL-8 in the collected medium using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Protocol 3: Assessment of β2-Adrenergic Receptor Activation (cAMP Assay)
This protocol outlines the measurement of intracellular cAMP levels in response to this compound.
-
Cell Culture: Use differentiated PHBE cells at ALI.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the basal medium. Include a vehicle control and a positive control such as isoproterenol (B85558) or forskolin.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: At the end of the incubation, lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence-based). Generate a standard curve with known cAMP concentrations to quantify the results.[7]
Visualization of Signaling Pathways and Experimental Workflow
Caption: Workflow for studying this compound in PHBE cells.
Caption: Dual signaling pathways of this compound in PHBE cells.
References
- 1. Effect of budesonide and formoterol on IL-6 and IL-8 release from primary bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP-dependent protein kinase activation decreases cytokine release in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-dependent protein kinase activation decreases cytokine release in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β2-Adrenoceptor Activation Stimulates IL-6 Production via PKA, ERK1/2, Src, and Beta-Arrestin2 Signaling Pathways in Human Bronchial Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholine via muscarinic receptors inhibits histamine release from human isolated bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cAMP-dependent activation of ion conductances in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Muscarinic and β2 Receptor Crosstalk with CHF-6550
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6550 is a novel investigational bifunctional molecule that exhibits both muscarinic M3 receptor antagonism and β2-adrenergic receptor agonism, classifying it as a Muscarinic Antagonist and β2-Agonist (MABA).[1][2] This dual pharmacology is designed for inhaled delivery in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The therapeutic rationale for MABAs is based on the principle of achieving superior bronchodilation by simultaneously targeting two key pathways that regulate airway smooth muscle tone. Muscarinic antagonists block the bronchoconstrictive effects of acetylcholine (B1216132), while β2-agonists actively promote bronchodilation.
A key area of interest for researchers is the potential for synergistic interactions or "crosstalk" between these two signaling pathways when modulated by a single molecule like this compound.[3][4][5] This document provides detailed application notes and experimental protocols for studying the effects of this compound on muscarinic and β2 receptor crosstalk, with a focus on in-vitro functional assays and second messenger signaling.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
The initial characterization of this compound involves determining its binding affinity for the target receptors. The pKi value, the negative logarithm of the inhibition constant (Ki), is a measure of this affinity.
| Receptor Subtype | pKi |
| Muscarinic M3 Receptor | 9.3[1] |
| β2-Adrenergic Receptor | 10.6[1] |
Table 2: Illustrative Functional Potency of this compound in Bronchial Tissue
This table presents illustrative data from an in-vitro organ bath experiment using isolated bronchial tissue. The data demonstrates the synergistic potential of this compound. The EC50 value represents the concentration of the compound that elicits a half-maximal response. A lower EC50 indicates higher potency.
| Pharmacological Action | Compound | EC50 (nM) |
| Muscarinic Antagonist (Functional Inhibition) | Atropine (B194438) (comparator) | 1.5 |
| β2-Agonist (Relaxation) | Salbutamol (B1663637) (comparator) | 5.0 |
| Combined MABA (Relaxation) | This compound | 0.8 |
Table 3: Illustrative Synergy Analysis of this compound using the Combination Index (CI) Method
The Chou-Talalay method can be used to quantify the synergy of the two pharmacologies within this compound.[6][7][8] A Combination Index (CI) less than 1 indicates synergy. This illustrative data is derived from the functional potencies in Table 2.
| Effect Level (% Relaxation) | CI Value | Interaction |
| 50% | 0.75 | Synergy |
| 75% | 0.68 | Synergy |
| 90% | 0.62 | Strong Synergy |
Table 4: Illustrative Second Messenger Modulation by this compound in Human Airway Smooth Muscle (HASM) Cells
This table illustrates the expected effects of this compound on the key second messengers, cyclic AMP (cAMP) and intracellular calcium ([Ca2+]i), which are central to the crosstalk between β2 and muscarinic receptors.
| Condition | cAMP Level (relative to baseline) | [Ca2+]i Level (relative to baseline) |
| Baseline (untreated) | 1.0 | 1.0 |
| Methacholine (B1211447) (1 µM) | 0.9 | 4.5 |
| This compound (10 nM) | 8.5 | 0.8 |
| Methacholine (1 µM) + this compound (10 nM) | 7.8 | 1.2 |
Signaling Pathways and Experimental Workflows
Muscarinic and β2 Receptor Signaling Crosstalk
The interaction between the M3 muscarinic and β2-adrenergic receptor signaling pathways is complex and provides multiple avenues for synergistic effects. The diagram below illustrates the key pathways.
Caption: Signaling pathways of M3 and β2 receptors and their crosstalk.
Experimental Workflow for Functional Synergy Assessment
The following diagram outlines the workflow for assessing the functional synergy of this compound in an isolated tissue bath experiment.
Caption: Workflow for functional synergy assessment in isolated tissue.
Workflow for Second Messenger Analysis
This diagram shows the general workflow for measuring changes in cAMP and intracellular calcium in cultured human airway smooth muscle cells.
Caption: Workflow for cAMP and intracellular calcium assays.
Experimental Protocols
Protocol 1: In-Vitro Bronchodilator Potency and Synergy in Isolated Guinea Pig Trachea
Objective: To determine the functional potency of this compound as a bronchodilator and to assess the synergy between its muscarinic antagonist and β2-agonist activities.
Materials:
-
This compound
-
Methacholine (muscarinic agonist)
-
Atropine (muscarinic antagonist comparator)
-
Salbutamol (β2-agonist comparator)
-
Krebs-Henseleit buffer
-
Isolated tissue organ bath system
-
Force transducer and data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments (2-3 cartilage rings wide).
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2. Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Contraction: Contract the tissues with a submaximal concentration of methacholine (e.g., 1 µM).
-
Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to elicit relaxation. Record the relaxation at each concentration.
-
Comparator Compounds: Repeat the experiment with atropine (to determine its inhibitory effect on methacholine-induced contraction) and salbutamol (to determine its relaxant effect on pre-contracted tissue).
-
Data Analysis:
-
Calculate the EC50 for the relaxant effect of this compound and salbutamol.
-
Calculate the pA2 value for the inhibitory effect of the muscarinic antagonist component of this compound and for atropine.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) to quantify synergy. A CI < 1 indicates a synergistic interaction.
-
Protocol 2: Measurement of Intracellular cAMP Levels in Human Airway Smooth Muscle (HASM) Cells
Objective: To measure the effect of this compound on intracellular cAMP levels, alone and in the presence of a muscarinic agonist.
Materials:
-
Cultured HASM cells
-
This compound
-
Methacholine
-
Forskolin (positive control for adenylyl cyclase activation)
-
HTRF cAMP assay kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Plate HASM cells in a 96-well plate and grow to confluence.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment.
-
Treatment:
-
Pre-treat cells with this compound at various concentrations for 15 minutes.
-
Challenge the cells with methacholine (e.g., 1 µM) for 30 minutes. Include wells with this compound alone, methacholine alone, and untreated controls.
-
-
Cell Lysis and Assay: Lyse the cells and perform the HTRF cAMP assay according to the manufacturer's instructions. This is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer.
-
Data Acquisition and Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the cAMP concentration. Calculate the cAMP concentration in each well based on a standard curve.
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i) in HASM Cells
Objective: To assess the ability of this compound to inhibit muscarinic agonist-induced increases in intracellular calcium.
Materials:
-
Cultured HASM cells on glass coverslips
-
This compound
-
Methacholine
-
Fura-2 AM calcium indicator dye
-
Fluorescence microscopy system equipped for ratiometric imaging
Procedure:
-
Cell Culture: Grow HASM cells on glass coverslips suitable for microscopy.
-
Dye Loading: Load the cells with Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C. After loading, wash the cells and allow for de-esterification of the dye for at least 30 minutes.
-
Imaging: Mount the coverslip in a perfusion chamber on the microscope stage.
-
Treatment and Challenge:
-
Establish a baseline fluorescence ratio (340nm/380nm excitation, ~510nm emission).
-
Perfuse the cells with a buffer containing this compound for 5-10 minutes.
-
While continuing to perfuse with this compound, challenge the cells with methacholine (e.g., 1 µM) to induce a calcium response.
-
-
Data Acquisition and Analysis: Record the fluorescence ratio over time. The ratio is proportional to the intracellular calcium concentration. Quantify the peak and duration of the calcium response in the presence and absence of this compound.
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the dual pharmacological action of this compound and the potential synergistic crosstalk between the muscarinic and β2-adrenergic signaling pathways. By utilizing functional assays in isolated tissues and second messenger measurements in cultured cells, researchers can gain valuable insights into the mechanism of action of this novel MABA compound. The illustrative data highlights the potential for enhanced efficacy through the simultaneous targeting of two distinct but interacting pathways that regulate airway smooth muscle tone. These methods are essential for the preclinical characterization of this compound and for advancing our understanding of the therapeutic benefits of the MABA class of drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | β2肾上腺素受体激动剂 | MCE [medchemexpress.cn]
- 3. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway. | Semantic Scholar [semanticscholar.org]
- 6. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CHF-6550 Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential solubility challenges with CHF-6550 in in vitro experimental settings. The following information is curated to ensure the successful preparation and application of this compound, maximizing data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a novel "soft" dual pharmacology compound that acts as both a Muscarinic Antagonist and a β2 Agonist (MABA).[1] It is designed for inhaled treatment of respiratory diseases like COPD and asthma.[2] As a muscarinic antagonist, it blocks the effects of acetylcholine (B1216132) on M3 receptors in the airways, leading to bronchodilation. As a β2 agonist, it stimulates β2-adrenergic receptors, which also results in airway smooth muscle relaxation.[3] The "soft drug" approach in its design aims for high plasma protein binding and rapid hepatic clearance to minimize systemic side effects.[2][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For many organic small molecules with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. While specific solubility data for this compound is not publicly detailed, it is best practice to start with high-purity, anhydrous DMSO. It is critical to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds.
Q3: I am observing precipitation after diluting my this compound stock solution in aqueous media. What is the primary cause?
A3: This is a common issue for compounds dissolved in a high concentration of an organic solvent like DMSO. When the stock solution is diluted into an aqueous buffer or cell culture medium, the concentration of the compound may exceed its solubility limit in the final aqueous environment, causing it to precipitate out of solution. This can lead to inaccurate and highly variable experimental results.[1][5]
Q4: How can I avoid compound precipitation during my experiments?
A4: To prevent precipitation, it is crucial to optimize your dilution protocol. Key strategies include:
-
Minimize Final Solvent Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[6][7] Preparing a more concentrated stock solution allows for a larger dilution factor, keeping the final DMSO percentage low.
-
Use Serial Dilutions: Instead of a single large dilution, perform a series of stepwise dilutions in your final assay buffer. This gradual reduction in solvent concentration can help maintain the compound's solubility.[7]
-
Pre-warm the Medium: Pre-warming the aqueous medium to 37°C before adding the compound stock can sometimes improve solubility.[7]
-
Proper Mixing: Ensure thorough but gentle mixing immediately after adding the stock solution to the aqueous medium to avoid localized high concentrations that can initiate precipitation.
Q5: What is a good starting concentration range for this compound in in vitro assays?
A5: The optimal concentration for any compound is cell-line and assay-dependent. For initial screening experiments with a new compound like this compound, a broad dose-response curve is recommended, typically starting from the low nanomolar to the low micromolar range (e.g., 1 nM to 10 µM).[8] The final concentration should always be determined empirically for your specific experimental setup.
Troubleshooting Guide
This section provides systematic guidance for resolving common issues encountered when working with compounds that have potential solubility limitations.
Issue: Compound Precipitation Observed Upon Dilution in Aqueous Buffer
Precipitation can invalidate experimental results by drastically lowering the effective concentration of the compound. Follow this workflow to diagnose and resolve the issue.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solvation power for many organic molecules. |
| Stock Concentration | 10-50 mM (empirically determine) | A high concentration allows for large dilution factors, keeping final DMSO % low.[9] |
| Storage Temperature | -20°C or -80°C | Minimizes degradation and solvent evaporation. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound.[8] |
| Shelf Life | ~3-6 months (verify empirically) | Stability can vary; re-validation is recommended for long-term studies. |
Table 2: Example Data from a Kinetic Solubility Assessment of this compound
This table illustrates hypothetical results from a kinetic solubility test in a standard cell culture medium (e.g., DMEM with 10% FBS) to determine the maximum soluble concentration.
| Nominal Concentration (µM) | Final DMSO (%) | Visual Observation | Turbidity (OD at 650 nm) | Solubility Assessment |
| 1 | 0.1% | Clear | 0.005 | Soluble |
| 5 | 0.1% | Clear | 0.008 | Soluble |
| 10 | 0.1% | Clear | 0.012 | Soluble |
| 25 | 0.1% | Slight Haze | 0.055 | Borderline |
| 50 | 0.1% | Cloudy | 0.250 | Insoluble (Precipitated) |
| 100 | 0.1% | Heavy Precipitate | 0.890 | Insoluble (Precipitated) |
| Based on this example data, the kinetic solubility of this compound in this specific medium is approximately 25 µM. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.
-
Solvent Addition: Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is completely dissolved.[7]
-
Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Assay Medium
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your this compound DMSO stock solution (e.g., starting from 10 mM) in 100% DMSO.
-
Prepare Assay Medium: Add your specific assay buffer or cell culture medium to a separate 96-well plate.
-
Dilution: Transfer a small, fixed volume (e.g., 1 µL) from the compound plate to the corresponding wells of the assay medium plate. This should result in your desired final concentrations and a consistent final DMSO percentage (e.g., 0.5% or 1%).
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).[5]
-
Analysis: The concentration at which a significant increase in optical density is observed corresponds to the kinetic solubility limit of the compound in that specific medium.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CHF-6550 Delivery in Animal Inhalation Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the delivery of CHF-6550 in animal inhalation studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Troubleshooting Guide
Researchers may encounter several challenges when administering this compound as a dry powder formulation to animal models. This guide provides solutions to common issues.
| Issue | Potential Cause | Recommended Solution |
| Low Emitted Dose from Delivery Device | 1. Powder Compaction: The crystalline nature of this compound may lead to powder packing within the device. 2. Suboptimal Airflow: Insufficient airflow may not be adequate to fluidize and disperse the powder. 3. Device Clogging: Residual powder from previous experiments can obstruct the device. | 1. Gently tap the delivery device before actuation to loosen the powder. 2. Ensure the airflow rate is optimized for your specific device and animal model. 3. Thoroughly clean the delivery device between each experiment according to the manufacturer's instructions. |
| High Variability in Lung Deposition | 1. Inconsistent Animal Restraint: Movement of the animal during exposure can affect breathing patterns. 2. Variable Breathing Rate: Anesthesia depth can influence the respiratory rate and tidal volume. 3. Non-uniform Aerosol Generation: Inconsistent dispersion of the dry powder can lead to variable particle size distribution. | 1. Use appropriate and consistent restraint methods for the chosen animal model. 2. Monitor the depth of anesthesia closely to maintain a stable breathing pattern. 3. Ensure the aerosol generation system is functioning correctly and providing a consistent aerosol. |
| Poor Aerosolization of this compound Powder | 1. Hygroscopicity: The powder may absorb moisture, leading to particle agglomeration. 2. Electrostatic Charges: Crystalline powders can be prone to static, causing adherence to surfaces. 3. Inadequate Dispersive Energy: The energy from the airflow may not be sufficient to break up powder agglomerates. | 1. Store the this compound powder in a desiccator and handle it in a low-humidity environment. 2. Utilize an anti-static device or ensure proper grounding of the experimental setup. 3. Increase the airflow rate or use a device with a more efficient dispersion mechanism. |
| Unexpected Pharmacokinetic Profile | 1. Nasal Filtration: Rodents are obligate nose breathers, and a significant portion of the inhaled powder may be filtered in the nasal passages. 2. Gastrointestinal Absorption: Animals may swallow a portion of the inhaled powder, leading to oral absorption. 3. Rapid Systemic Clearance: this compound is designed as a "soft drug" with high hepatic clearance to minimize systemic exposure. | 1. Consider intratracheal administration for direct lung delivery to bypass nasal filtration. 2. Analyze plasma and lung homogenate samples to differentiate between pulmonary and oral absorption. 3. Be aware of the expected rapid clearance when designing pharmacokinetic studies and sampling time points. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, inhaled "soft" dual pharmacology muscarinic antagonist and β2 agonist (MABA) developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] As a MABA, it combines two mechanisms of action in a single molecule: antagonism of M3 muscarinic receptors to prevent bronchoconstriction and agonism of β2-adrenergic receptors to promote bronchodilation.[1][3]
Q2: Why is this compound developed as a "soft drug"?
A2: The "soft drug" approach for this compound aims to maximize its therapeutic effect in the lungs while minimizing systemic side effects.[1] This is achieved by designing the molecule to have high plasma protein binding and to be rapidly metabolized into less active components upon entering systemic circulation, primarily through high hepatic clearance.[1]
Q3: What are the key considerations for formulating this compound for dry powder inhalation studies?
A3: While specific formulation details for preclinical studies are not publicly available, general principles for crystalline dry powder inhaler (DPI) formulations apply. Key considerations include achieving an optimal aerodynamic particle size distribution (typically 1-5 µm) for deep lung deposition. The crystalline nature of this compound requires careful control of particle size through micronization. Excipients may be used to improve powder flowability and dispersion.
Q4: Which animal models are suitable for inhalation studies with this compound?
A4: Rodent models, such as rats and guinea pigs, are commonly used for preclinical inhalation studies. Guinea pigs are particularly useful for bronchoprotection studies due to their sensitive airways. Rats are often used for pharmacokinetic and toxicology studies. It is important to recognize the anatomical and physiological differences between rodent and human respiratory tracts, such as rodents being obligate nose breathers, which can affect particle deposition patterns.
Q5: How can I quantify the amount of this compound delivered to the lungs of my animal model?
A5: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is available for the accurate determination of this compound and its main metabolite in rat plasma and lung homogenate samples.[4] This method involves protein precipitation and analysis by LC-MS/MS.[4]
Quantitative Data Summary
The following table summarizes the calibration ranges for the quantification of this compound and its metabolite using a validated LC-MS/MS method.[4]
| Analyte | Matrix | Linearity Range |
| This compound | Rat Plasma | 50 - 50,000 pg/mL |
| This compound Metabolite | Rat Plasma | 50 - 50,000 pg/mL |
| This compound | Lung Homogenate | 0.1 - 100 ng/mL |
| This compound Metabolite | Lung Homogenate | 0.3 - 300 ng/mL |
Experimental Protocols
Protocol 1: In Vivo Bronchoprotection Study in Guinea Pigs
This protocol is adapted from studies on similar MABA compounds and is designed to assess the bronchoprotective effects of inhaled this compound.
1. Animal Model: Male Dunkin-Hartley guinea pigs.
2. Anesthesia: Induce anesthesia with a suitable anesthetic agent.
3. Administration: Administer this compound intratracheally as a dry powder suspension or via a suitable dry powder delivery device.
4. Bronchoconstriction Challenge:
- To assess the combined MABA effect, induce bronchoconstriction with intravenous acetylcholine (B1216132) (ACh).
- To isolate the β2-agonist effect, induce bronchoconstriction with intravenous histamine.
- To isolate the muscarinic antagonist effect, administer a β-blocker prior to the ACh challenge.
5. Measurement of Bronchoconstriction: Measure changes in pulmonary resistance and dynamic compliance using a pneumotachograph and pressure transducer connected to the tracheal cannula.
6. Data Analysis: Express the bronchoprotective effect as the percentage inhibition of the bronchoconstrictor response.
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the pharmacokinetic profile of inhaled this compound in rats.
1. Animal Model: Male Sprague-Dawley rats.
2. Administration: Administer a single dose of this compound via nose-only inhalation or intratracheal instillation of a dry powder formulation.
3. Sample Collection:
- Collect blood samples from the tail vein at predetermined time points post-dose.
- At the end of the study, euthanize the animals and collect lung tissue.
4. Sample Processing:
- Process blood to obtain plasma.
- Homogenize lung tissue.
5. Bioanalysis: Quantify the concentrations of this compound and its main metabolite in plasma and lung homogenate using the validated LC-MS/MS method.[4]
6. Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Signaling pathway of this compound as a MABA.
Caption: General experimental workflow for this compound animal studies.
References
- 1. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 2. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of formulation on the stability and aerosol performance of a nebulized antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: CHF-6550 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experiments with CHF-6550.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual pharmacology Muscarinic Antagonist and β2 Agonist (MABA). It acts as an antagonist at muscarinic M3 receptors and as an agonist at β2-adrenergic receptors. This dual action leads to bronchodilation by relaxing the airway smooth muscle.
Q2: What are the key in vitro assays for characterizing this compound?
A2: The primary in vitro assays for this compound include radioligand binding assays to determine its affinity for muscarinic M3 and β2-adrenergic receptors, and functional assays, such as the isolated guinea pig trachea model, to assess its antagonist and agonist activity.
Q3: Where can I find detailed experimental protocols for this compound?
A3: Detailed experimental methodologies for key assays are provided in the "Experimental Protocols" section of this guide. These protocols are based on established methods for characterizing MABA compounds.
Q4: What are the expected outcomes in the isolated guinea pig trachea experiment?
A4: In the isolated guinea pig trachea model, this compound is expected to inhibit the contraction induced by a muscarinic agonist (e.g., carbachol) and induce relaxation of the pre-contracted tracheal tissue.
Troubleshooting Guides
Inconsistent Results in Radioligand Binding Assays
High variability or unexpected Kᵢ values in your binding assays can be frustrating. The following table outlines potential causes and solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Hydrophobic interactions of the compound with filters or plates. | 1. Optimize radioligand concentration; use a concentration at or below the Kd.2. Increase the number and volume of wash steps with ice-cold buffer.3. Pre-treat filters/plates with a blocking agent (e.g., polyethyleneimine). |
| Low Specific Binding | 1. Inactive radioligand or compound.2. Degraded receptor preparation.3. Incorrect buffer composition or pH. | 1. Use a fresh batch of radioligand and this compound. Confirm stock solution concentrations.2. Prepare fresh membrane fractions and store them properly at -80°C. Avoid repeated freeze-thaw cycles.3. Verify buffer components, pH, and ionic strength. |
| High Variability Between Replicates | 1. Pipetting errors.2. Inconsistent incubation times or temperatures.3. Incomplete filtration or washing. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure uniform incubation conditions for all samples.3. Ensure consistent and rapid filtration and washing for all wells. |
| Unexpected Kᵢ Values | 1. Incorrect concentration of competing ligand (this compound).2. Assay not at equilibrium.3. Incorrect Kd value of the radioligand used in the Cheng-Prusoff equation. | 1. Perform accurate serial dilutions and verify the concentration of stock solutions.2. Determine the optimal incubation time by performing association and dissociation experiments.3. Re-determine the Kd of the radioligand under your experimental conditions. |
Issues with Isolated Guinea Pig Trachea Experiments
This ex vivo model is crucial for assessing the functional effects of this compound. Below are common problems and how to address them.
| Observed Problem | Potential Cause | Recommended Solution |
| No Response to Muscarinic Agonist (e.g., Carbachol) | 1. Damaged tracheal tissue.2. Inactive agonist solution.3. Incorrect organ bath setup (e.g., temperature, oxygenation). | 1. Handle tracheal rings gently during preparation to avoid damaging the smooth muscle.2. Prepare fresh agonist solutions daily.3. Ensure the organ bath is maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. |
| High Basal Tone of Tracheal Rings | 1. Mechanical stress during preparation.2. Spontaneous release of contractile mediators. | 1. Allow for an adequate equilibration period (e.g., 60-90 minutes) before starting the experiment.2. Change the buffer in the organ bath periodically during equilibration. |
| Variable Relaxation Response to this compound | 1. Epithelium integrity variation.2. Desensitization of β2-adrenergic receptors. | 1. Prepare tracheal rings with and without epithelium to assess epithelium-dependent effects.2. Avoid prolonged exposure to high concentrations of β2-agonists. Ensure adequate washout periods between cumulative concentration-response curves. |
| Unexpected Potency or Efficacy | 1. Incorrect drug concentrations.2. Issues with drug solubility or stability in the buffer. | 1. Double-check all calculations and dilutions for stock and working solutions.2. Use appropriate solvents (e.g., DMSO) for initial stock solutions and ensure the final concentration in the organ bath does not affect tissue viability. |
Experimental Protocols
Radioligand Binding Assay for M3 and β2 Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic M3 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human M3 receptor or β2-adrenergic receptor.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for M3, [³H]-CGP 12177 for β2) and a range of concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Isolated Guinea Pig Trachea Functional Assay
Objective: To evaluate the muscarinic antagonist and β2-adrenergic agonist activity of this compound.
Methodology:
-
Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.
-
Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
Muscarinic Antagonism:
-
Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol).
-
Wash the tissues and incubate with this compound for a specific period.
-
Generate a second concentration-response curve to the muscarinic agonist in the presence of this compound.
-
-
β2-Adrenergic Agonism:
-
Pre-contract the tracheal rings with a fixed concentration of a contractile agent (e.g., carbachol (B1668302) or histamine).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to induce relaxation.
-
-
Data Analysis:
-
For antagonism, calculate the pA₂ value from the rightward shift of the agonist concentration-response curve.
-
For agonism, express the relaxation as a percentage of the pre-contraction and determine the EC₅₀ value.
-
Visualizations
Caption: Dual signaling pathway of this compound.
Caption: Workflow for in vitro characterization.
Caption: General troubleshooting workflow.
CHF-6550 stability in different experimental buffers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with CHF-6550. Below you will find frequently asked questions and troubleshooting guides to address common challenges related to the stability of this compound in different experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features relevant to stability?
This compound is a novel "soft" dual pharmacology muscarinic antagonist and β2 agonist (MABA) intended for inhaled treatment of respiratory diseases.[1][2] A key structural feature of this compound is the presence of a diphenyl hydroxyacetic ester.[1] As a "soft drug," it is designed for controlled metabolism, and the ester linkage is a primary site for hydrolysis.[3][4][5] Therefore, its stability in aqueous buffers is a critical consideration for in vitro experiments.
Q2: Which experimental buffers are recommended for use with this compound?
While specific stability data for this compound in various buffers is not publicly available, general recommendations for ester-containing compounds can be followed. The choice of buffer should be guided by the experimental requirements, such as pH and the absence of components that could accelerate degradation.
-
Phosphate-Buffered Saline (PBS): Commonly used for its physiological pH and ionic strength. However, be aware that phosphate (B84403) buffers can sometimes precipitate with certain compounds or salts.[6][7]
-
Tris-HCl: A versatile buffer used in a wide pH range.
-
HEPES: Often used in cell culture applications due to its pKa being close to physiological pH.
It is crucial to perform a pilot stability study in your chosen buffer to ensure the integrity of this compound throughout your experiment.
Q3: How do pH and temperature affect the stability of this compound?
The stability of ester-containing compounds like this compound is highly dependent on pH and temperature.
-
pH: Ester hydrolysis is catalyzed by both acids and bases.[4][5] Generally, neutral to slightly acidic conditions are preferred for minimizing hydrolysis. Alkaline conditions will significantly increase the rate of degradation.[8]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[] For short-term storage of solutions, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is advisable. Always minimize freeze-thaw cycles by storing solutions in single-use aliquots.
Q4: How should I prepare and store this compound stock solutions?
For preparing high-concentration stock solutions, using a non-aqueous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize degradation from repeated freeze-thaw cycles and exposure to moisture. When diluting the stock solution into an aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solubility issues and potential effects on the experimental system.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed after diluting this compound into an experimental buffer.
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Buffer | Decrease the final concentration of this compound. Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution, but keep it minimal to avoid affecting the experiment. |
| Buffer Composition | Certain buffer salts can cause precipitation, especially at high concentrations or in the presence of organic co-solvents.[6] Try a different buffer system. Ensure all buffer components are fully dissolved before adding this compound. |
| Incorrect pH | The pH of the buffer can affect the solubility of the compound.[10] Verify the pH of your buffer. Adjust the pH if necessary, ensuring it remains within a range suitable for both the experiment and compound stability. |
| Low Temperature | Some compounds are less soluble at lower temperatures.[11] Gently warm the solution to room temperature. If the precipitate redissolves, consider preparing fresh solutions for each experiment and avoiding cold storage of the final working solution. |
Issue: Inconsistent or poor experimental results over time.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in Stock Solution | Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. |
| Instability of this compound in Experimental Buffer | The compound may be degrading in the aqueous buffer at the experimental temperature. Perform a pilot stability study (see protocol below). Prepare fresh working solutions immediately before each experiment. Consider if a different buffer system might offer better stability. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips. Include a non-ionic detergent (e.g., Tween-20) at a low concentration (e.g., 0.01%) in your buffer if it does not interfere with the assay. |
Experimental Protocols
Protocol: Small Molecule Stability Assessment in an Experimental Buffer
This protocol outlines a general procedure to assess the stability of this compound in a specific experimental buffer over time.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare the experimental buffer at the desired pH and filter-sterilize if necessary.
-
-
Incubation:
-
Dilute the this compound stock solution into the experimental buffer to the final working concentration.
-
Aliquot the working solution into multiple vials for different time points and storage conditions.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 37°C). Protect from light if the compound is light-sensitive.
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from the respective vial.
-
Analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
-
Visualizations
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
avoiding off-target effects of CHF-6550 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address potential off-target effects of CHF-6550 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-pharmacology molecule, acting as both a muscarinic antagonist and a β2-adrenergic agonist (MABA).[1] As a muscarinic antagonist, it blocks the action of acetylcholine (B1216132) on muscarinic receptors. As a β2-adrenergic agonist, it stimulates β2-adrenergic receptors, typically leading to smooth muscle relaxation.[1] It is designed as a "soft drug" for inhaled delivery, with high hepatic clearance to minimize systemic exposure.
Q2: What are the potential on-target signaling pathways of this compound in a relevant cell type (e.g., airway smooth muscle cells)?
A2: this compound is expected to modulate two primary signaling pathways:
-
Muscarinic Antagonism: By blocking M3 muscarinic receptors on airway smooth muscle, this compound is intended to prevent acetylcholine-induced bronchoconstriction. This involves the inhibition of Gq protein signaling, leading to decreased production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and consequently, a reduction in intracellular calcium release and smooth muscle contraction.
-
β2-Adrenergic Agonism: Activation of β2-adrenergic receptors stimulates the Gs protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that promote smooth muscle relaxation.[2]
Q3: What are potential off-target effects of this compound in cell culture?
A3: While this compound is designed for high selectivity, off-target effects can occur, especially at high concentrations. These may arise from the individual pharmacologies:
-
Muscarinic Antagonism: this compound may interact with other muscarinic receptor subtypes (M1, M2, M4, M5) present in the cultured cells, potentially affecting cell proliferation, and signaling pathways like MAPK and Akt.[3][4][5]
-
β2-Adrenergic Agonism: Off-target effects could result from weak interactions with other adrenergic receptors (e.g., α1, β1) or desensitization of the β2-receptor upon prolonged or high-concentration exposure.[6][7] This could influence inflammatory responses or cell survival in certain cell types.[8]
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: Differentiating on-target from off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Target Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate the expression of the intended targets (M3 muscarinic receptor or β2-adrenergic receptor). If the cellular effect of this compound persists in these "target-minus" cells, it is likely an off-target effect.[9]
-
Use of Structurally Unrelated Compounds: Treat cells with a structurally different muscarinic antagonist or β2-agonist. If the same phenotype is observed, it supports an on-target mechanism.[10]
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects. A careful dose-response study can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.[11]
Troubleshooting Guide
Issue 1: Unexpected changes in cell proliferation or viability.
-
Possible Cause: Off-target effects on cell signaling pathways controlling cell growth or survival due to interaction with unintended muscarinic receptor subtypes or other signaling molecules.[3][5]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for the desired on-target effect and the concentration at which cytotoxicity is observed. Use the lowest effective concentration.
-
Cell Line Characterization: Confirm the expression profile of muscarinic and adrenergic receptor subtypes in your cell line using qPCR or Western blotting.
-
Control Experiments: Include a "target-minus" cell line control if available to confirm if the effect is on-target.[9]
-
Issue 2: Inconsistent results or receptor desensitization with prolonged exposure.
-
Possible Cause: Prolonged stimulation of β2-adrenergic receptors can lead to their desensitization and downregulation, a common phenomenon for G-protein coupled receptors.[6][7]
-
Troubleshooting Steps:
-
Time-Course Experiment: Evaluate the effect of this compound at different time points to identify the optimal duration of treatment before desensitization occurs.
-
Washout Experiments: After treatment, wash the cells and incubate them in a drug-free medium to see if the response can be restored.
-
Pulsatile Dosing: Consider a pulsatile or intermittent dosing regimen instead of continuous exposure to mimic a more physiological stimulation and reduce receptor desensitization.
-
Issue 3: Effects observed are inconsistent with the known pharmacology of muscarinic antagonists or β2-agonists.
-
Possible Cause: The observed phenotype may be due to the compound binding to an unknown, off-target protein. Small molecule inhibitors can have promiscuous binding profiles.[12]
-
Troubleshooting Steps:
-
Counter-Screening: Test this compound against a panel of other receptors and kinases to identify potential unintended targets.[13]
-
Affinity-Based Proteomics: Use techniques like affinity chromatography with immobilized this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.[9]
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon compound binding in live cells, providing evidence of direct target engagement.[9]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | On-Target Effect (% of Max) | Off-Target Cytotoxicity (% of Control) |
| 0.1 | 15 | 98 |
| 1 | 55 | 95 |
| 10 | 92 | 93 |
| 100 | 98 | 85 |
| 1000 | 99 | 60 |
| 10000 | 100 | 25 |
This table illustrates how to present dose-response data to identify a suitable concentration range for experiments.
Experimental Protocols
Protocol 1: Validating On-Target Effects using CRISPR/Cas9 Knockout
-
sgRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding the primary target (e.g., CHRM3 for the M3 receptor or ADRB2 for the β2 receptor).
-
Cas9 and sgRNA Delivery: Co-transfect a stable Cas9-expressing cell line with the designed sgRNAs.
-
Clonal Selection and Validation: Isolate single-cell clones and screen for target gene knockout by PCR, Sanger sequencing, and Western blot to confirm the absence of the protein.
-
Phenotypic Assay: Treat both the wild-type and knockout cell lines with a range of this compound concentrations.
-
Data Analysis: Compare the phenotypic response between the two cell lines. The absence of the effect in the knockout line validates it as an on-target effect.[9]
Protocol 2: cAMP Assay for β2-Adrenergic Receptor Activation
-
Cell Seeding: Plate cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
This compound Treatment: Add various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement: Quantify intracellular cAMP levels using a competitive ELISA-based or fluorescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.
Visualizations
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
- 3. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blocking Muscarinic Receptor 3 Attenuates Tumor Growth and Decreases Immunosuppressive and Cholinergic Markers in an Orthotopic Mouse Model of Colorectal Cancer [mdpi.com]
- 6. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Human lung cell beta 2-adrenergic receptors desensitize in response to in vivo administered beta-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of beta2-agonists on resident and infiltrating inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: CHF-6550 Preclinical Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving optimal local bioavailability of CHF-6550 in preclinical models.
Understanding the Goal: Local vs. Systemic Bioavailability
This compound is a "soft" dual pharmacology muscarinic antagonist and β2 agonist (MABA) designed for inhaled delivery to treat respiratory diseases like COPD.[1][2] The "soft drug" approach intentionally limits systemic absorption to minimize side effects.[3] Therefore, the primary goal in preclinical studies is to maximize local bioavailability (drug concentration and residence time in the lungs) rather than systemic bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical experiments with this compound in a question-and-answer format.
Question 1: We are observing low and variable concentrations of this compound in lung tissue samples. What are the potential causes and how can we improve this?
Answer: Low and variable lung concentrations are a frequent challenge in preclinical inhalation studies. The issue can stem from the formulation, the delivery method, or the animal model itself.
-
Formulation-Related Factors:
-
Particle Size: The aerodynamic diameter of the drug particles is critical for deep lung deposition. Particles larger than 5 µm tend to impact the oropharynx, while particles smaller than 1 µm may be exhaled. The optimal range for pulmonary deposition is generally 1-5 µm.
-
Action: Verify the particle size distribution of your this compound dry powder formulation using techniques like laser diffraction. If necessary, employ micronization or spray drying to achieve the target particle size.
-
-
Delivery Method-Related Factors:
-
Choice of Inhalation Device: The device used to administer the drug to animals significantly impacts lung deposition. Common preclinical methods include intranasal instillation, intratracheal administration, and nose-only exposure towers. Each has its advantages and limitations.
-
Action: For early-stage studies with limited compound availability, direct intratracheal administration can provide a more consistent lung dose. For later-stage studies mimicking clinical inhalation, a nose-only exposure tower is more appropriate, but requires careful calibration and monitoring of the aerosol concentration.
-
-
Animal Model-Related Factors:
-
Anatomy and Breathing Patterns: Rodents are obligate nasal breathers, and their complex nasal passages can filter out a significant portion of inhaled particles. This can lead to lower lung deposition compared to humans.
-
Action: Be aware of the anatomical differences of your chosen animal model. Intratracheal administration can bypass the nasal passages, leading to higher and more consistent lung deposition.
-
Question 2: How can we prolong the residence time of this compound in the lungs to better assess its long-acting potential?
Answer: Prolonging lung retention is key for long-acting inhaled therapies. Several strategies can be employed:
-
Formulation Strategies:
-
Modified Release Formulations: Encapsulating this compound in biodegradable polymer microspheres or liposomes can provide a sustained release profile in the lungs.
-
Mucoadhesive Formulations: Incorporating mucoadhesive polymers can help anchor the drug particles to the mucus layer, reducing clearance by the mucociliary escalator.
-
-
Physicochemical Modifications:
-
Crystal Engineering: Modifying the crystal structure of this compound can reduce its dissolution rate, thereby prolonging its presence in the lung tissue.
-
Question 3: We are unsure if the systemic levels of this compound we are measuring are from lung absorption or oral ingestion (due to grooming after exposure). How can we differentiate between these two absorption pathways?
Answer: Differentiating between pulmonary and gastrointestinal absorption is a common challenge. The "charcoal block" method is a widely used technique to address this.
-
Experimental Protocol:
-
Administer a slurry of activated charcoal to the animals orally immediately before and at set time points after inhalation of this compound.
-
The charcoal will adsorb any drug that is cleared from the oropharynx and swallowed, preventing its absorption from the GI tract.
-
The resulting plasma concentration of this compound will then primarily reflect absorption from the lungs.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a muscarinic antagonist and a β2 agonist (MABA). As a muscarinic antagonist, it blocks the effects of acetylcholine (B1216132) on M3 receptors in the airways, leading to bronchodilation. As a β2 agonist, it stimulates β2-adrenergic receptors on airway smooth muscle, also causing bronchodilation. This dual mechanism provides a synergistic effect for the treatment of obstructive lung diseases.
Why is low systemic bioavailability desirable for this compound?
By design, this compound is a "soft drug" intended for local action in the lungs.[2] It is engineered for high plasma protein binding and rapid hepatic clearance.[1][2] This ensures that any drug absorbed into the systemic circulation is quickly metabolized and eliminated, minimizing the risk of systemic side effects associated with muscarinic antagonists and β2 agonists (e.g., cardiovascular effects).
What are the key pharmacokinetic parameters to measure for this compound in preclinical studies?
Given its intended local action, it is crucial to measure this compound concentrations in both plasma and lung tissue.
| Parameter | Description | Importance for this compound |
| Cmax (Lung) | Maximum concentration in lung tissue. | Indicates the peak exposure at the target site. |
| AUC (Lung) | Area under the concentration-time curve in lung tissue. | Represents the total drug exposure in the lungs over time. |
| T½ (Lung) | Half-life in lung tissue. | Reflects the residence time of the drug at the site of action. |
| Cmax (Plasma) | Maximum concentration in plasma. | Should be low to confirm minimal systemic exposure. |
| AUC (Plasma) | Area under the concentration-time curve in plasma. | Represents the total systemic exposure. |
Experimental Protocols
Protocol 1: Intratracheal Administration of Dry Powder this compound in Rats
This protocol describes a method for direct delivery of a dry powder formulation to the lungs of rats, which is useful for ensuring a consistent lung dose in early preclinical studies.
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols. Place the animal in a supine position on a surgical board.
-
Tracheal Visualization: Gently open the mouth and visualize the epiglottis and trachea using a small laryngoscope or otoscope.
-
Catheter Insertion: Carefully insert a small, flexible catheter into the trachea.
-
Drug Administration: Use a specialized dry powder insufflator device to deliver a pre-weighed amount of micronized this compound through the catheter into the lungs.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: Preparation of Lung Homogenate for this compound Quantification
This protocol outlines the procedure for processing lung tissue to measure drug concentration.
-
Tissue Collection: At the designated time point, euthanize the animal and carefully dissect the lungs.
-
Washing: Briefly rinse the lungs in ice-cold phosphate-buffered saline (PBS) to remove any blood.
-
Homogenization: Weigh the lung tissue and homogenize it in a specific volume of homogenization buffer (e.g., PBS with protease inhibitors) using a mechanical homogenizer.
-
Sample Preparation: Perform protein precipitation on the lung homogenate samples.[4]
-
Analysis: Analyze the supernatant for this compound and its main metabolite concentrations using a validated LC-MS/MS method.[4] The calibration curves for lung homogenate samples have been shown to be linear within 0.1-100 ng/mL for this compound.[4]
Visualizations
Caption: Experimental workflow for preclinical pharmacokinetic assessment of inhaled this compound.
Caption: Troubleshooting flowchart for low lung concentration of this compound.
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 3. Discovery of a novel class of inhaled dual pharmacology muscarinic antagonist and β2 agonist (MABA) for the treatment of chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a bioanalytical method for the quantification of CHF6550 and its metabolite (CHF6671) in rat plasma and lung homogenate using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of CHF-6550 for Inhalation
Welcome to the technical support center for the formulation of CHF-6550 for inhalation. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with formulating this novel dual pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for Dry Powder Inhalers (DPIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it formulated as a dry powder for inhalation?
A1: this compound is a "soft" MABA, a molecule combining muscarinic antagonist and β2 agonist activities for the treatment of respiratory diseases like COPD and asthma.[1] It is designed to be pharmacologically active in the lungs with reduced systemic side effects due to rapid metabolism in the bloodstream. A Dry Powder Inhaler (DPI) formulation is often preferred for molecules like this compound as it offers enhanced stability of the medication in its solid form and does not require a propellant.[2] this compound has been identified as having an ideal solid-state profile, making it suitable for DPI development.[3]
Q2: What are the primary challenges in developing a DPI formulation for a combination product like this compound?
A2: The primary challenges in developing a DPI formulation, especially for a dual-action molecule, revolve around ensuring consistent and effective delivery to the lungs.[4] Key challenges include:
-
Physicochemical Properties: The inherent properties of the Active Pharmaceutical Ingredient (API), such as particle size, shape, and surface energy, significantly impact powder flow and aerosolization.[1][5]
-
Powder Flowability: Micronized powders required for deep lung deposition are often cohesive and have poor flow properties, which can lead to inaccurate and inconsistent dosing.[5][6]
-
Blend Uniformity: Achieving and maintaining a homogenous mixture of the API with larger carrier particles (like lactose) is critical for dose consistency.[7]
-
Aerosol Performance: The formulation must be efficiently dispersed into an aerosol with the desired aerodynamic particle size distribution (APSD) upon patient inhalation.[5]
-
Stability: Both the physical and chemical stability of this compound within the formulation and in the presence of excipients must be ensured throughout the product's shelf life.
Q3: What type of excipients are commonly used in DPI formulations and what are their roles?
A3: The most common excipient in DPI formulations is a carrier particle, typically lactose (B1674315) monohydrate.[1] The role of the carrier is to:
-
Improve Powder Flow: Larger carrier particles (typically 50-200 µm) improve the flowability of the micronized API (typically <5 µm).[5]
-
Aid in Dosing: By diluting the potent API, carriers facilitate accurate metering of small doses.
-
Enhance Dispersion: During inhalation, the airflow helps to detach the smaller API particles from the carrier, allowing them to be carried deep into the lungs while the larger carrier particles impact the back of the throat.[5] The addition of fine lactose particles can sometimes improve the aerosol performance of the API.[7]
Q4: What is the ideal aerodynamic particle size for this compound to ensure optimal lung deposition?
A4: For effective delivery to the deep lungs, the Mass Median Aerodynamic Diameter (MMAD) of the API particles should typically be between 1 and 5 micrometers.[1] Particles larger than 5 µm tend to deposit in the oropharynx, while particles smaller than 1 µm may be exhaled.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of this compound for DPIs.
Issue 1: Poor Powder Flowability and Inconsistent Dosing
| Symptom | Potential Cause | Troubleshooting Action |
| High variability in filled dose weight. | High Cohesion of Micronized this compound: Small particles have high surface energy, leading to strong inter-particle cohesive forces. | Optimize Carrier Properties: Experiment with different grades of lactose with varying particle sizes and surface properties. The use of larger carrier particles can improve flow.[7] |
| Powder blend adheres to processing equipment. | Electrostatic Charges: Powder handling can generate static electricity, causing adhesion. | Control Environmental Conditions: Maintain optimal humidity levels during manufacturing to dissipate static charges. |
| Inconsistent dose emission from the DPI device. | Inadequate Detachment of API from Carrier: Strong adhesive forces between this compound and the carrier. | Incorporate Fine Particle Lactose: Adding a small percentage of fine lactose can sometimes improve the de-aggregation of the API from the carrier.[7] Modify Surface Properties: Explore techniques to modify the surface of the API or carrier to reduce adhesion. |
Issue 2: Low Fine Particle Fraction (FPF) and Poor Aerosol Performance
| Symptom | Potential Cause | Troubleshooting Action |
| A significant portion of the dose deposits in the inhaler and throat. | Inefficient De-aggregation: The patient's inspiratory effort is insufficient to break up the agglomerates of this compound and detach it from the carrier.[5] | Optimize Formulation: Adjust the ratio of this compound to the carrier. Particle Engineering: Consider spray drying to produce particles with optimal aerodynamic properties.[1] |
| Mass Median Aerodynamic Diameter (MMAD) is outside the optimal range (1-5 µm). | Inappropriate Particle Size of Raw this compound: The initial particle size of the API is not suitable for deep lung delivery. | Micronization/Particle Size Reduction: Employ milling techniques to reduce the particle size of this compound. Careful control is needed to avoid generating amorphous content.[1] |
| High variability in FPF between doses. | Inhomogeneous Blend: The distribution of this compound on the carrier particles is not uniform. | Optimize Blending Process: Investigate different blending times, speeds, and equipment to ensure a homogenous mixture.[7] |
Issue 3: Chemical Instability of this compound in the Formulation
| Symptom | Potential Cause | Troubleshooting Action |
| Degradation products are detected during stability studies. | Incompatibility with Excipients: Chemical interaction between this compound and lactose or other excipients. | Excipient Compatibility Studies: Conduct thorough compatibility studies with different grades of lactose and other potential excipients. |
| Sensitivity to Moisture: this compound may be susceptible to hydrolysis. | Control Moisture Content: Use lactose with low moisture content and ensure manufacturing and packaging conditions are controlled for humidity. | |
| Oxidative Degradation: The molecule may be sensitive to oxidation. | Inert Atmosphere: Process and package the formulation under an inert atmosphere (e.g., nitrogen). Add Antioxidants: If compatible, consider the addition of a suitable antioxidant. |
Data Presentation
As specific quantitative data for this compound is proprietary, the following tables provide representative data for similar inhaled drug products to guide your formulation development.
Table 1: Representative Physicochemical Properties of Inhaled Drugs
| Property | Tiotropium Bromide | Indacaterol Maleate | Representative MABA |
| Molecular Weight ( g/mol ) | 472.42 | 508.57 | ~500-700 |
| Melting Point (°C) | 219-220 (decomposition) | 186-188 | Variable |
| Aqueous Solubility | Sparingly soluble | Slightly soluble | Low to moderate |
| LogP | ~1.5 | ~2.0 | ~1.5-3.0 |
| Note: These values are for illustrative purposes and may vary depending on the specific salt form and experimental conditions. |
Table 2: Typical Target Specifications for a DPI Formulation
| Parameter | Target Specification |
| Blend Uniformity (RSD) | ≤ 5.0% |
| Delivered Dose Uniformity | 85% - 115% of label claim |
| Mass Median Aerodynamic Diameter (MMAD) | 1.0 - 5.0 µm |
| Geometric Standard Deviation (GSD) | 1.5 - 3.0 |
| Fine Particle Fraction (FPF) (<5 µm) | > 15% of the nominal dose |
| Moisture Content | < 2.0% |
Experimental Protocols
Protocol 1: Determination of Aerodynamic Particle Size Distribution by Cascade Impaction
This protocol outlines the general procedure for using a Next Generation Impactor (NGI) to determine the APSD of a DPI formulation.
Materials and Equipment:
-
Next Generation Impactor (NGI)
-
Pre-separator
-
Vacuum pump
-
Flow meter
-
DPI device and capsules containing this compound formulation
-
Solvent for drug recovery (e.g., methanol/water mixture)
-
HPLC system for drug quantification
Procedure:
-
Apparatus Setup: Assemble the NGI, pre-separator, and induction port. Coat the NGI collection cups with a suitable solvent (e.g., silicone) to prevent particle bounce.[9]
-
Flow Rate Determination: Set the flow rate through the impactor to achieve a 4 kPa pressure drop across the DPI device.[10]
-
Dose Actuation: Load a capsule into the DPI device. Actuate the device and draw air through the system for a predetermined time to achieve a total air volume of 4 L.[11]
-
Drug Recovery: Disassemble the NGI and carefully wash the induction port, pre-separator, and each collection cup with a known volume of recovery solvent.
-
Quantification: Analyze the amount of this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the mass of drug deposited on each stage and determine the MMAD, GSD, and FPF.
Protocol 2: Assessment of Blend Uniformity
This protocol describes a common method for evaluating the uniformity of a powder blend for a DPI.
Materials and Equipment:
-
Powder blender (e.g., V-blender, Turbula mixer)
-
Sample thief
-
Volumetric flasks
-
Analytical balance
-
HPLC system
Procedure:
-
Blending: Blend the micronized this compound with the lactose carrier in the selected blender for a specified time and speed.
-
Sampling: Stop the blender and collect at least 10 samples from different locations within the blender using a sample thief. The sample size should be equivalent to the intended dose weight.
-
Sample Preparation: Accurately weigh each sample and dissolve it in a known volume of a suitable solvent.
-
Quantification: Determine the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the mean potency and the Relative Standard Deviation (RSD) of the samples. The acceptance criterion for blend uniformity is typically an RSD of ≤ 5.0%.[12]
Mandatory Visualization
Caption: Workflow for the development of a this compound DPI formulation.
Caption: Simplified signaling pathway of a MABA like this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Dry powder inhaler design and particle technology in enhancing Pulmonary drug deposition: challenges and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Developing Dry Powder Inhaler Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rheologylab.com [rheologylab.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Clarifying the dilemmas about inhalation techniques for dry powder inhalers: integrating science with clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. copleyscientific.com [copleyscientific.com]
- 11. ondrugdelivery.com [ondrugdelivery.com]
- 12. veeprho.com [veeprho.com]
Technical Support Center: CHF-6550 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CHF-6550 in in vivo experiments, with a core focus on minimizing systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhaled "soft drug" with dual pharmacology. It functions as both a muscarinic M3 receptor antagonist and a β2-adrenoceptor agonist (MABA).[1] This dual action leads to bronchodilation, making it a candidate for treating respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2] Its "soft drug" design ensures that while it is active in the lungs, it is rapidly metabolized into less active forms upon entering systemic circulation, thereby minimizing potential side effects.[2][3]
Q2: How is this compound designed to have low systemic exposure?
A2: The minimization of systemic exposure for this compound is achieved through a "soft drug" approach.[2][4] This design incorporates high plasma protein binding and high hepatic clearance.[2][4] this compound is engineered to undergo extensive and rapid hydrolytic metabolism in the plasma and liver, converting it to metabolites with significantly reduced pharmacological activity.[2]
Q3: What are the main advantages of using a MABA compound like this compound?
A3: A key advantage of a single molecule with dual MABA activity is the potential to simplify complex therapeutic regimens for respiratory diseases, which often involve combining multiple inhaled drugs.[4] This approach can also enhance the efficacy of both pharmacological actions.[4]
Q4: What is the primary metabolite of this compound?
A4: The main metabolite of this compound identified in preclinical studies is CHF-6671.[5] A validated bioanalytical method exists for the simultaneous quantification of both this compound and CHF-6671 in rat plasma and lung homogenate.[5]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound across study animals.
-
Possible Cause 1: Inconsistent Intratracheal Administration: The technique for dry powder insufflation can greatly influence the amount of drug that reaches the lungs versus what is swallowed.
-
Possible Cause 2: Animal Restraint and Anesthesia: Variability in the depth of anesthesia or the angle of the animal during dosing can affect inhalation patterns.
-
Solution: Standardize the anesthetic protocol and the animal's position during administration. A supine, head-up position is often recommended for better lung distribution.
-
Issue 2: Lower than expected lung concentrations of this compound.
-
Possible Cause 1: Poor Aerosolization of the Dry Powder: The physical properties of the this compound powder may lead to clumping and inefficient delivery.
-
Possible Cause 2: Suboptimal Timing of Lung Tissue Harvesting: this compound is designed for sustained presence in the lung, but clearance still occurs.
-
Solution: Review your time points for tissue collection. The provided pharmacokinetic data can help in selecting optimal time points to capture peak and sustained lung concentrations.
-
Issue 3: Unexpected systemic side effects observed.
-
Possible Cause 1: Overdosing: The dose administered may be too high, leading to saturation of the rapid metabolic clearance pathways.
-
Solution: Carefully review the dose calculations. Consider performing a dose-ranging study to determine the optimal therapeutic window with minimal systemic exposure.
-
-
Possible Cause 2: Compromised Metabolic Function in Animal Model: The animal model may have impaired hepatic or plasma esterase activity.
-
Solution: Ensure the health and normal metabolic function of the study animals. If using a disease model, consider if the disease state could impact drug metabolism.
-
Data Presentation
The following tables summarize representative pharmacokinetic data for this compound following intratracheal administration in rats. Note: The following data is illustrative and intended for guidance. For precise values, please refer to the full publication: "Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases."
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Lung Homogenate | Plasma |
| Tmax (h) | ~1 | ~0.5 |
| Cmax | High | Very Low |
| AUC (0-24h) | Sustained | Minimal |
| Lung/Plasma Ratio | >100 | - |
Table 2: Bioanalytical Method Calibration Ranges
| Analyte | Matrix | Calibration Range |
| This compound | Rat Plasma | 50 - 50,000 pg/mL[5] |
| This compound | Rat Lung Homogenate | 0.1 - 100 ng/mL[5] |
| CHF-6671 | Rat Plasma | 50 - 50,000 pg/mL[5] |
| CHF-6671 | Rat Lung Homogenate | 0.3 - 300 ng/mL[5] |
Experimental Protocols
Protocol 1: Intratracheal Administration of this compound Dry Powder in Rats
-
Animal Preparation: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane). Place the animal in a supine position on a slanted board.
-
Visualization of the Trachea: Use a light source to transilluminate the neck and visualize the tracheal opening.
-
Intratracheal Intubation: Carefully insert a dry powder insufflation device (e.g., Penn-Century Model DP-4-R) into the trachea, ensuring the tip is positioned just above the carina.[6][7]
-
Dose Administration: Pre-load the desired amount of this compound dry powder (typically 1-5 mg) into the device's sample chamber.[6] Connect a syringe with a defined volume of air (e.g., 1-2 mL for a rat) and deliver a rapid puff of air to disperse the powder into the lungs.[6][7]
-
Post-Administration Monitoring: Monitor the animal until it recovers from anesthesia.
Protocol 2: Sample Collection and Processing for Pharmacokinetic Analysis
-
Blood Collection: At predetermined time points, collect blood samples via a suitable route (e.g., tail vein, cardiac puncture) into tubes containing an appropriate anticoagulant. Centrifuge the blood to separate the plasma.
-
Lung Tissue Collection: At the terminal time point, euthanize the animal and perform a thoracotomy to expose the lungs. Perfuse the lungs with saline to remove residual blood.
-
Sample Storage: Store plasma and lung tissue samples at -80°C until analysis.
-
Lung Homogenization: On the day of analysis, thaw the lung tissue, weigh it, and homogenize it in a suitable buffer.
-
Bioanalysis: Quantify the concentrations of this compound and its metabolite CHF-6671 in plasma and lung homogenate using a validated LC-MS/MS method as described in the literature.[5] The method generally involves protein precipitation followed by chromatographic separation and mass spectrometric detection.[5]
Mandatory Visualizations
Caption: this compound mechanism of action and metabolic fate.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro and In Vivo Performance of Dry Powder Inhalation Formulations: Comparison of Particles Prepared by Thin Film Freezing and Micronization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a bioanalytical method for the quantification of CHF6550 and its metabolite (CHF6671) in rat plasma and lung homogenate using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. penncentury.com [penncentury.com]
- 7. penncentury.com [penncentury.com]
troubleshooting variability in CHF-6550 animal studies
This technical support center provides troubleshooting guidance for researchers encountering variability in preclinical animal studies with CHF-6550. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the bronchodilator response to inhaled this compound in our rat model. What are the potential causes?
High variability in efficacy studies can stem from multiple factors related to the animal model, drug administration, and experimental procedure. Key areas to investigate include:
-
Animal-Related Factors:
-
Strain and Health Status: Different rat strains can exhibit varied responses to respiratory challenges and drugs. Ensure the use of a consistent, specific pathogen-free (SPF) strain. Underlying respiratory infections can significantly alter baseline lung function and drug response.
-
Age and Weight: Animals of significantly different ages or weights may have differences in lung capacity and metabolic rates, affecting drug deposition and clearance.
-
-
Dosing and Formulation:
-
Aerosol Generation and Particle Size: The efficacy of an inhaled drug is highly dependent on the particle size distribution of the aerosol. Inconsistent nebulizer or dry powder insufflator performance can lead to variable lung deposition.
-
Dose Calculation and Delivery: For inhaled compounds, the actual dose delivered to the lungs can be a small fraction of the nominal dose. The method of administration (nose-only, whole-body exposure, or intratracheal) can dramatically impact the delivered dose and its consistency.[1]
-
-
Experimental Procedure:
-
Anesthesia: The type and depth of anesthesia can affect breathing patterns and respiratory mechanics, thereby influencing drug deposition and physiological responses.[2]
-
Handling and Stress: Excessive handling or stressful procedures can induce physiological changes that may confound the experimental results.
-
Q2: Our pharmacokinetic (PK) data for this compound show inconsistent plasma concentrations and rapid clearance. How can we troubleshoot this?
Variability in pharmacokinetic data, especially for a "soft drug" like this compound designed for high hepatic clearance, is a common challenge. Here are some troubleshooting steps:
-
Compound and Formulation Characteristics:
-
Solubility and Stability: Poor solubility of this compound in the formulation vehicle can lead to incomplete dissolution and variable absorption. Verify the stability of the compound in the formulation over the duration of the experiment.
-
Metabolic Stability: As a "soft drug," this compound is designed for rapid metabolism. Intersubject variability in the expression of metabolic enzymes (e.g., cytochrome P450s) can lead to significant differences in clearance rates.
-
-
Animal and Procedural Factors:
-
Route of Administration: The route of administration (e.g., intravenous vs. inhaled) will significantly impact the PK profile. For inhalation studies, inconsistent delivery to the lungs will be a major source of variability.
-
Blood Sampling Technique: The timing and method of blood sampling are critical. Hemolysis or contamination of samples can affect bioanalytical results. Ensure a consistent and well-practiced blood collection technique.
-
Fasting State: The feeding status of the animals can influence gastrointestinal pH, motility, and blood flow, which can affect the absorption and clearance of any portion of the drug that is swallowed.[3]
-
Q3: What are the best practices for minimizing variability in our this compound animal studies?
To improve the consistency and reliability of your results, consider implementing the following best practices:
-
Standardize Experimental Protocols: Ensure that all experimental procedures, from animal handling and dosing to sample collection and analysis, are clearly defined and consistently followed by all personnel.
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to the laboratory environment and any experimental apparatus to minimize stress-related responses.
-
Optimize Dosing Technique: For inhalation studies, validate your aerosol delivery system to ensure a consistent and appropriate particle size distribution. For intratracheal administration, ensure proper placement to maximize lung deposition and minimize variability.[4]
-
Use a Crossover Study Design: For pharmacokinetic studies, a crossover design where each animal receives both the test article and the vehicle (with a suitable washout period) can help to reduce inter-individual variability.[3]
-
Monitor Animal Health: Closely monitor the health of the animals throughout the study, as any illness can introduce significant variability.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Intratracheal Administration
| Parameter | Mean Value | Standard Deviation | Source of Potential Variability |
| Cmax (ng/mL) | 150 | ± 45 | Dosing technique, animal's breathing pattern |
| Tmax (hr) | 0.25 | ± 0.1 | Rate of absorption from the lungs |
| AUC (ng*hr/mL) | 300 | ± 90 | Overall drug exposure, influenced by all factors |
| Clearance (L/hr/kg) | 5 | ± 1.5 | Metabolic enzyme activity, hepatic blood flow |
| Half-life (hr) | 1.5 | ± 0.5 | Clearance and volume of distribution |
Table 2: Troubleshooting Checklist for High Variability in Efficacy Studies
| Potential Cause | Checkpoints | Recommended Action |
| Animal Factors | Animal strain, age, weight, health status | Standardize animal specifications, perform health checks |
| Dosing & Formulation | Formulation homogeneity, aerosol particle size | Verify formulation, characterize aerosol output |
| Experimental Procedure | Anesthesia protocol, handling stress, measurement technique | Standardize all procedures, ensure proper training |
Experimental Protocols
Protocol 1: Evaluation of Bronchodilator Efficacy in Anesthetized Rats
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Intubate the trachea with a cannula for mechanical ventilation and drug administration.
-
Measure baseline airway resistance and lung compliance.
-
-
Induction of Bronchoconstriction:
-
Administer a bronchoconstricting agent (e.g., methacholine) intravenously or via aerosol to induce a stable increase in airway resistance.
-
-
Administration of this compound:
-
Administer this compound or vehicle via intratracheal instillation or aerosol.
-
Use a range of doses to generate a dose-response curve.
-
-
Measurement of Bronchodilator Response:
-
Continuously monitor airway resistance and lung compliance for a defined period after drug administration.
-
Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound.
-
Protocol 2: Pharmacokinetic Study of Inhaled this compound in Rats
-
Animal Preparation and Dosing:
-
Fast rats overnight prior to dosing.
-
Administer a single dose of this compound via nose-only inhalation or intratracheal administration.
-
-
Blood Sample Collection:
-
Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 hr) post-dose.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound and its major metabolites in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, half-life) using non-compartmental analysis.
-
Visualizations
References
- 1. Innovative preclinical models for pulmonary drug delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: CHF-6550 Dose-Response Curve Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dose-response curve experiments for the dual-pharmacology muscarinic antagonist and β2 agonist (MABA), CHF-6550.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhaled "soft" dual-pharmacology compound designed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). It functions as both a muscarinic M3 receptor antagonist and a β2-adrenoceptor agonist (MABA).[1][2] As a "soft" drug, it is designed for high plasma protein binding and rapid hepatic clearance to minimize systemic side effects.[1][2] Its primary therapeutic action is localized to the lungs, where it induces bronchodilation through two distinct signaling pathways.
Q2: What are the expected downstream effects of this compound in a relevant cell-based assay?
A2: Due to its dual mechanism, this compound is expected to elicit two primary responses:
-
β2-adrenergic agonism: Activation of the β2-adrenergic receptor will lead to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.
-
Muscarinic M3 antagonism: By blocking the M3 receptor, this compound will inhibit the signaling cascade initiated by acetylcholine (B1216132) or other muscarinic agonists. This is typically measured as a decrease in intracellular calcium mobilization or a reduction in inositol (B14025) phosphate (B84403) (IP) accumulation.
Q3: Which cell lines are appropriate for studying this compound in vitro?
A3: Cell lines endogenously expressing both M3 muscarinic and β2-adrenergic receptors are ideal. Human airway smooth muscle cells (HASM) are a physiologically relevant model. Alternatively, recombinant cell lines such as CHO-K1 or HEK293, engineered to co-express both human M3 and β2 receptors, can provide a more defined and robust signaling window.
Q4: How should I design my dose-response experiment for a dual-pharmacology compound like this compound?
A4: A matrix-based approach is often necessary. You should perform dose-response curves for this compound's agonistic activity at the β2 receptor and its antagonistic activity at the M3 receptor. For the antagonism assay, cells should be stimulated with a known M3 agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a submaximal response (EC80 is common), in the presence of increasing concentrations of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in β2 agonist assay | - Endogenous agonists in the serum. - Constitutive (agonist-independent) receptor activity. | - Perform serum starvation for 4-24 hours before the assay. - Use a cell line with a lower receptor expression level if constitutive activity is high.[3] |
| Low or no response in β2 agonist assay | - Insufficient receptor or downstream signaling protein expression. - The compound is not potent in the chosen assay system. - Sub-optimal assay conditions (time, temperature). | - Confirm receptor expression via qPCR, flow cytometry, or western blot. - Test a known β2 agonist as a positive control. - Perform time-course and temperature optimization experiments.[3] |
| Potency (EC50/IC50) is weaker than expected | - Compound degradation in the assay medium. - Insufficient incubation time for the compound to reach equilibrium. - The compound is binding to plasticware. | - Prepare fresh compound dilutions for each experiment. Assess compound stability in your assay medium using LC-MS if issues persist. - Increase incubation time. - Use low-binding plates. |
| High well-to-well variability | - Inconsistent cell seeding. - "Edge effects" in the microplate due to evaporation. - Inaccurate pipetting. | - Ensure a homogenous single-cell suspension before plating. - Avoid using the outer wells of the plate or fill them with sterile PBS or water to maintain humidity.[2] - Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments. |
| Inconsistent results between experiments | - Variation in cell passage number. - Batch-to-batch variability of reagents (e.g., serum). | - Use cells within a defined low passage number range for all experiments.[2] - Qualify new batches of critical reagents before use in critical studies. |
| Unexpected agonist activity in the M3 antagonist assay | - Off-target effects of this compound. - Partial agonism at the M3 receptor. | - Use a negative control cell line that does not express the M3 receptor to check for off-target activity.[4] - Characterize the compound's activity in the absence of an M3 agonist to determine if it has any intrinsic agonistic properties.[4] |
Experimental Protocols
Protocol 1: β2-Adrenergic Receptor Agonist Dose-Response Assay (cAMP Measurement)
-
Cell Plating: Seed human airway smooth muscle cells (or a suitable recombinant cell line) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight.
-
Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for at least 4 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. A typical concentration range would be from 1 pM to 1 µM.
-
Treatment: Add the diluted this compound to the cells and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: M3 Muscarinic Receptor Antagonist Dose-Response Assay (Calcium Flux Measurement)
-
Cell Plating: Seed cells expressing the M3 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Pre-incubation: Add the this compound dilutions to the cells and incubate for 15-30 minutes.
-
Agonist Stimulation: While measuring fluorescence on a plate reader (e.g., FLIPR), add a pre-determined EC80 concentration of a known M3 agonist (e.g., carbachol).
-
Data Analysis: Measure the peak fluorescent response after agonist addition. Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data
While specific dose-response data for this compound is proprietary, a bioanalytical study reported the following linear ranges for its quantification, which may inform the concentration ranges for in vitro experiments.[5]
| Analyte | Matrix | Linear Range |
| This compound | Rat Plasma | 50 - 50,000 pg/mL |
| This compound | Rat Lung Homogenate | 0.1 - 100 ng/mL |
| CHF-6671 (metabolite) | Rat Plasma | 50 - 50,000 pg/mL |
| CHF-6671 (metabolite) | Rat Lung Homogenate | 0.3 - 300 ng/mL |
Visualizations
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. benchchem.com [benchchem.com]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a bioanalytical method for the quantification of CHF6550 and its metabolite (CHF6671) in rat plasma and lung homogenate using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Translational Relevance of CHF-6550 Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting robust and translationally relevant studies with CHF-6550. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and ensure data integrity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of this compound.
Q1: Why am I observing lower than expected potency of this compound in my in vitro assays?
Possible Causes & Troubleshooting Steps:
-
Compound Stability: this compound is designed as a "soft drug," potentially susceptible to degradation in certain buffer conditions or over time.[1][2]
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. If storing solutions, aliquot and store at -80°C and use within a validated timeframe. Consider performing a stability study in your specific assay buffer.
-
-
Solubility Issues: Poor solubility can lead to an overestimation of the concentration required for a biological effect.
-
Recommendation: Ensure complete dissolution of this compound in the chosen solvent (e.g., DMSO) before further dilution in aqueous buffers. Visually inspect for any precipitation. The use of a validated bioanalytical method, such as LC-MS/MS, can confirm the actual concentration in your assay medium.[3]
-
-
High Protein Binding in Media: If your cell culture medium contains serum, the high plasma protein binding of this compound may reduce its free concentration and apparent potency.[1]
-
Recommendation: Whenever possible, conduct initial characterization in serum-free media. If serum is required, consider this a factor in data interpretation and comparison across different experimental setups.
-
Q2: I am seeing significant variability in my in vivo bronchoprotection studies in guinea pigs. What are the potential sources of this variability?
Possible Causes & Troubleshooting Steps:
-
Aerosol Delivery Inconsistency: The method of administration of inhaled drugs can be a major source of variability.
-
Recommendation: Ensure the nebulizer or dry powder insufflator is properly calibrated and delivering a consistent particle size. Monitor and control environmental factors such as humidity, which can affect aerosol characteristics.
-
-
Animal-to-Animal Physiological Differences: Baseline airway resistance and responsiveness to bronchoconstrictors like acetylcholine (B1216132) or methacholine (B1211447) can vary between individual animals.[4][5]
-
Recommendation: Include a sufficient number of animals in each group to account for biological variability. Randomize animals to treatment groups. It is also good practice to measure baseline airway function before administering this compound to allow for normalization of the data.
-
-
Anesthesia Effects: The type and depth of anesthesia can influence cardiovascular and respiratory parameters.
-
Recommendation: Use a consistent anesthesia protocol for all animals. Monitor vital signs throughout the experiment to ensure a stable plane of anesthesia.
-
Q3: How can I minimize the systemic effects of this compound in my animal models to better study its localized effects in the lung?
Background: this compound is designed for high hepatic clearance to minimize systemic exposure upon absorption from the lungs.[1][2]
-
Route of Administration:
-
Recommendation: Utilize intratracheal or intranasal instillation for direct lung delivery. For inhalation studies, use nose-only exposure systems to reduce oral ingestion from grooming.
-
-
Dose Selection:
-
Recommendation: Perform a dose-ranging study to identify the lowest effective dose that elicits the desired local pulmonary effect with minimal systemic side effects (e.g., changes in heart rate or blood pressure).
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Recommendation: If resources permit, conduct PK studies to measure plasma and lung concentrations of this compound and its main metabolite, CHF-6671.[3] This will help correlate the local concentration at the site of action with the observed efficacy and any systemic effects.
-
Quantitative Data Summary
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound.
Table 1: In Vitro Pharmacology of this compound
| Target | Assay Type | Parameter | Value | Reference |
| Muscarinic M3 Receptor | Radioligand Binding | pKi | 9.3 | [6] |
| β2-Adrenoceptor | Radioligand Binding | pKi | 10.6 | [6] |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Parameter | Observation | Reference |
| Rat | Plasma Protein Binding | High | [1] |
| Rat | Hepatic Clearance | Good | [6] |
| Guinea Pig | Pharmacokinetics | Favorable for inhaled delivery | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Muscarinic M3 and β2-Adrenoceptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic M3 and β2-adrenergic receptors.
Materials:
-
Membrane preparations from cells expressing human M3 or β2 receptors.
-
Radioligands: [3H]-N-methylscopolamine (for M3) or [3H]-CGP-12177 (for β2).
-
This compound stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a known non-labeled ligand (e.g., atropine (B194438) for M3, propranolol (B1214883) for β2) for non-specific binding.
-
50 µL of the this compound dilution or vehicle.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the receptor membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Bronchoprotection Assay in Guinea Pigs
Objective: To evaluate the ability of inhaled this compound to protect against bronchoconstriction induced by acetylcholine.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., pentobarbital).
-
Tracheal cannula and ventilator.
-
Aerosol generation system (nebulizer or dry powder insufflator).
-
This compound formulation for inhalation.
-
Acetylcholine (ACh) solution for intravenous injection.
-
System for measuring lung resistance and dynamic compliance.
Procedure:
-
Anesthetize the guinea pig and insert a tracheal cannula.
-
Mechanically ventilate the animal at a constant volume and frequency.
-
Monitor baseline lung resistance and dynamic compliance.
-
Administer a single inhaled dose of this compound or vehicle via the aerosol generation system.
-
At a predetermined time point post-dose (e.g., 1, 4, or 24 hours), administer a bolus intravenous injection of ACh to induce bronchoconstriction.
-
Record the peak increase in lung resistance and the maximum decrease in dynamic compliance.
-
Calculate the percentage inhibition of the ACh-induced bronchoconstriction by this compound compared to the vehicle-treated group.
Visualizations
Signaling Pathways
Caption: Dual signaling pathway of this compound.
Experimental Workflow
Caption: Preclinical experimental workflow for this compound.
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 3. Development and validation of a bioanalytical method for the quantification of CHF6550 and its metabolite (CHF6671) in rat plasma and lung homogenate using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of substance P-induced bronchoconstriction in the guinea-pig: a comparison with acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
issues with CHF-6550 aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHF-6550. The following information addresses potential issues related to solution aggregation and handling of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation in your this compound solution is likely due to the compound's limited aqueous solubility and potential for aggregation. This compound was developed with a focus on its solid-state properties for dry powder inhalation, which can make it challenging to dissolve in aqueous buffers commonly used for in vitro experiments.[1][2] Factors such as solvent choice, pH, temperature, and concentration can significantly impact its solubility.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These solvents are generally effective at dissolving complex organic molecules. Subsequently, you can perform serial dilutions into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: To improve solubility and prevent aggregation in aqueous solutions, consider the following strategies:
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slight adjustments to the buffer pH to see if solubility improves.
-
Use of Solubilizing Agents: Incorporating a small percentage of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) or a cyclodextrin (B1172386) can help to increase the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution. However, prolonged or high-energy sonication should be avoided as it can potentially degrade the compound.
-
Warming: Gently warming the solution may increase the solubility of this compound. However, the thermal stability of the compound should be considered.
Q4: Are there any known incompatibilities of this compound with common buffer components?
A4: While specific incompatibility data for this compound is not widely published, it is advisable to be cautious with high concentrations of phosphate (B84403) buffers, as some organic molecules can precipitate in their presence. If you observe precipitation, consider switching to an alternative buffering system like HEPES or Tris.
Troubleshooting Guide: this compound Aggregation in Solution
This guide provides a systematic approach to resolving aggregation issues with this compound in your experiments.
Problem: Precipitate or Cloudiness Observed in this compound Solution
Initial Assessment:
-
Visual Inspection: Confirm the presence of visible particles, cloudiness, or a film on the container walls.
-
Microscopy: A quick check under a microscope can help to distinguish between crystalline precipitate and amorphous aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound solution aggregation.
Data Presentation: Solubility of this compound in Different Solvents
The following table summarizes the approximate solubility of this compound in various solvents to guide your stock solution preparation.
| Solvent | Approximate Solubility (mg/mL) | Observations |
| DMSO | > 50 | Clear solution |
| Ethanol | > 25 | Clear solution |
| PBS (pH 7.4) | < 0.1 | Suspension, visible particles |
| Water | < 0.01 | Insoluble |
Note: This data is illustrative and may not represent exact experimental values.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound crystalline powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 µM Working Solution in Aqueous Buffer
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 100 µM) by adding 1 µL of the 10 mM stock to 99 µL of the final aqueous buffer. Vortex immediately and thoroughly.
-
Final Dilution: Add 10 µL of the 100 µM intermediate dilution to 990 µL of the final aqueous buffer to reach the 1 µM working concentration. Invert the tube several times to mix.
-
Immediate Use: Use the final working solution immediately to minimize the risk of aggregation over time.
Signaling Pathway Context
This compound is a muscarinic antagonist and a β2-agonist (MABA). Understanding its dual mechanism of action is crucial for designing and interpreting experiments.
Caption: Dual signaling pathways of this compound.
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
assessing and mitigating CHF-6550 cytotoxicity
Welcome to the technical support center for CHF-6550. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and mitigating potential cytotoxicity associated with this compound. The information provided is based on established methodologies for evaluating small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a novel, inhaled "soft" dual pharmacology muscarinic antagonist and β2 agonist (MABA) designed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its "soft" drug design aims for high plasma protein binding and rapid hepatic clearance. This approach is intended to maximize its therapeutic window by delivering a sustained local effect in the lungs while minimizing systemic exposure and potential side effects.[3]
Q2: Has any cytotoxicity been reported for this compound?
Based on available preclinical data, this compound has demonstrated a favorable safety profile.[2][3] However, as with any compound in development, it is crucial for researchers to conduct their own specific cytotoxicity assessments in the cell systems relevant to their studies.
Q3: What are the common mechanisms of drug-induced cytotoxicity that I should consider?
Drug-induced cytotoxicity can occur through various mechanisms. Key pathways to consider include:
-
Apoptosis: Programmed cell death.
-
Necrosis: Uncontrolled cell death due to membrane damage.[4]
-
Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential, leading to impaired energy production and release of pro-apoptotic factors.[4][5]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.[6]
Q4: What initial steps should I take to assess the potential cytotoxicity of this compound in my experimental model?
A tiered approach is recommended. Start with basic cell viability assays to determine the concentration range of this compound that may impact cell health. Based on these findings, you can proceed with more specific assays to investigate the underlying mechanisms of any observed cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cytotoxicity at low concentrations of this compound. | Cell line hypersensitivity. | - Verify the cell line identity and health. - Test a panel of different cell lines to assess specificity. - Review the literature for known sensitivities of your chosen cell line. |
| Contamination of cell culture. | - Perform routine checks for mycoplasma and microbial contamination. | |
| This compound solution instability or precipitation. | - Visually inspect the this compound solution for precipitates. - Prepare fresh solutions for each experiment. - Verify the solubility of this compound in your culture medium. | |
| Inconsistent results between cytotoxicity assay replicates. | Uneven cell seeding. | - Ensure a single-cell suspension before seeding. - Optimize seeding density to ensure logarithmic growth during the experiment. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for treatment groups. - Fill outer wells with sterile PBS or medium to maintain humidity. | |
| Pipetting errors. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| No cytotoxicity observed, even at high concentrations. | Assay insensitivity. | - Choose an assay with a more sensitive readout. - Increase the incubation time with this compound. |
| Drug efflux pumps in the cell line. | - Use cell lines with known expression levels of ABC transporters. - Consider co-incubation with an efflux pump inhibitor as a control experiment. | |
| "Soft" drug nature of this compound. | - Given this compound is a "soft" drug designed for rapid metabolism, in vitro systems lacking metabolic enzymes may not fully reflect its in vivo behavior. Consider using primary cells or more complex culture systems with metabolic capabilities. |
Quantitative Data Summary
Table 1: Common Cytotoxicity Assays and Their Principles.
| Assay Type | Parameter Measured | Principle | Typical Readout |
| Metabolic Activity | Cell viability | Reduction of a tetrazolium salt (e.g., MTT, XTT) or resazurin (B115843) by metabolically active cells.[5] | Colorimetric or Fluorometric |
| Membrane Integrity | Cell death (Necrosis) | Release of intracellular enzymes like Lactate Dehydrogenase (LDH) or Glucose-6-Phosphate Dehydrogenase (G6PD) from damaged cells.[4] | Colorimetric or Fluorometric |
| Apoptosis | Programmed cell death | Detection of activated caspases (e.g., Caspase-3/7) or changes in the cell membrane (e.g., Annexin V staining). | Luminescence, Fluorescence, or Flow Cytometry |
| Mitochondrial Health | Mitochondrial dysfunction | Measurement of mitochondrial membrane potential using fluorescent dyes (e.g., TMRE, JC-1).[4][5] | Fluorescence or Flow Cytometry |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Detection of intracellular ROS levels using fluorescent probes (e.g., DCFH-DA). | Fluorescence or Flow Cytometry |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Resazurin-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Reagent Addition: Prepare the resazurin working solution in PBS or culture medium according to the manufacturer's instructions. Add the resazurin solution to each well and mix gently.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a plate reader.
-
Data Analysis: Subtract the background fluorescence from a no-cell control. Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Measurement of Apoptosis by Caspase-3/7 Activity
-
Experimental Setup: Seed and treat cells with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
controlling for vehicle effects in CHF-6550 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CHF-6550 in their experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges, with a specific focus on controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro studies with this compound?
For in vitro experiments, this compound should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in the aqueous assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to keep the final concentration of the organic solvent consistent across all experimental conditions, including vehicle controls, and typically below 0.5% to minimize solvent-induced artifacts.
Q2: How should I prepare this compound for in vivo preclinical inhalation studies?
This compound is designed for delivery as a dry powder inhaler (DPI). For preclinical in vivo studies, the compound is typically formulated as a dry powder, often blended with a carrier excipient to improve aerosolization and handling properties. The choice of excipient is critical and should be inert and compatible with the inhalation delivery system.
Q3: What are the appropriate vehicle controls for this compound experiments?
-
In Vitro Studies: The vehicle control should consist of the final assay buffer or culture medium containing the same concentration of the organic solvent (e.g., DMSO) used to dissolve this compound.
-
In Vivo Inhalation Studies: The vehicle control group should be exposed to the carrier excipient (e.g., lactose) alone, administered using the same dry powder delivery system as the this compound-treated groups.
Q4: I am observing high variability in my in vivo inhalation study results. What could be the cause?
High variability in inhalation studies can stem from several factors, including inconsistent aerosol generation, animal handling stress, and improper dose delivery. Ensure that the dry powder dispersion system is functioning optimally and delivering a consistent particle size distribution. Additionally, proper acclimatization of the animals to the exposure apparatus is essential to minimize stress-related physiological changes that could impact the results.
Q5: My this compound is precipitating in the aqueous buffer during my in vitro assay. How can I resolve this?
Precipitation of a hydrophobic compound like this compound in an aqueous solution is a common issue. To address this, you can try the following:
-
Optimize Solvent Concentration: While minimizing the organic solvent concentration is important, a slightly higher, yet non-toxic, concentration may be necessary to maintain solubility.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experimenting with the pH of your buffer system may improve solubility.
-
Use of Co-solvents: The addition of a water-miscible organic co-solvent can sometimes enhance solubility.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Aqueous Buffer | Exceeding solubility limit. | Test a lower final concentration of this compound. Prepare fresh stock solutions and ensure complete dissolution before diluting in aqueous buffer. Consider gentle warming or sonication of the stock solution. |
| Inconsistent Assay Results | Pipetting errors or inconsistent cell seeding. | Use calibrated pipettes and ensure uniform cell density across all wells. |
| Vehicle Control Shows Unexpected Activity | High concentration of organic solvent (e.g., DMSO). | Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤0.5%). |
In Vivo Inhalation Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Deposition in Lungs | Improper aerosolization of the dry powder. | Characterize the particle size distribution of the aerosolized powder to ensure it is within the respirable range. Ensure the dry powder inhaler device is functioning correctly. |
| High Animal Stress | Improper handling or acclimatization. | Acclimatize animals to the exposure apparatus before the study. Handle animals gently to minimize stress. |
| Vehicle Effects Observed | The carrier excipient has unexpected biological activity. | Conduct thorough literature research on the chosen excipient. If necessary, test alternative inert carriers. |
Experimental Protocols
In Vitro Calcium Mobilization Assay for M3 Receptor Antagonism
-
Cell Culture: Plate cells expressing the human M3 muscarinic receptor in a 96-well plate and culture until confluent.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations. Prepare a vehicle control with the same final DMSO concentration.
-
Antagonist Incubation: Pre-incubate the cells with the various concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation: Add a known M3 receptor agonist (e.g., carbachol) at its EC80 concentration to all wells.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader.
-
Data Analysis: Plot the agonist response against the concentration of this compound to determine the IC50 value.
In Vivo Dry Powder Inhalation Study in a Rodent Model
-
Animal Acclimatization: Acclimatize rodents to the nose-only inhalation exposure chambers for several days before the experiment.
-
Formulation Preparation: Prepare the dry powder formulation of this compound by blending it with a suitable carrier excipient (e.g., lactose).
-
Group Allocation: Randomly assign animals to different treatment groups: Vehicle control (excipient only), and different dose levels of this compound.
-
Exposure: Place the animals in the exposure chambers and administer the dry powder formulation using a specialized dry powder delivery system.
-
Endpoint Measurement: At specified time points after exposure, assess the relevant physiological endpoints (e.g., lung function, biomarker levels in bronchoalveolar lavage fluid).
-
Data Analysis: Compare the responses in the this compound-treated groups to the vehicle control group to determine the efficacy and dose-response relationship.
Visualizations
Caption: Experimental workflows for controlling vehicle effects.
Caption: this compound dual signaling pathways.
Technical Support Center: Optimizing Anesthesia for Inhalant Studies in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing anesthesia for inhalation studies in rodents, applicable to compounds such as CHF-6550.
Frequently Asked Questions (FAQs)
Q1: What are the most common anesthetics used for rodent inhalation studies?
A1: The most commonly used anesthetics for rodent inhalation studies are the volatile anesthetics isoflurane (B1672236) and sevoflurane.[1][2] Injectable anesthetics, such as a combination of ketamine and xylazine, are also used.[2][3][4]
Q2: What are the advantages and disadvantages of inhalant versus injectable anesthetics?
A2: Inhalant anesthetics offer rapid induction and recovery and allow for precise control over the depth of anesthesia.[1] However, they can cause dose-dependent vasodilation, respiratory depression, and require a precision vaporizer and scavenging system.[1][5][6] Injectable anesthetics are an alternative but may have a narrower safety margin and longer recovery times.[7] The choice of anesthetic can also impact the efficiency of pulmonary delivery, with ketamine/xylazine resulting in a greater proportion of an intranasal dose reaching the lungs compared to isoflurane.[4][7]
Q3: How do I determine the correct depth of anesthesia for my study?
A3: The appropriate depth of anesthesia is typically "Stage 3, surgical anesthesia," where the rodent loses the blink and swallowing reflexes, and its pupils become fixed, but respiration remains regular.[8] This can be assessed by monitoring reflexes such as the pedal withdrawal reflex (toe pinch).[9] It is crucial to avoid deep anesthesia, which can lead to respiratory and cardiovascular collapse.[8]
Q4: What physiological parameters should I monitor during anesthesia?
A4: It is essential to monitor the animal's vital signs throughout the procedure. Key parameters include respiratory rate, heart rate, and body temperature.[5][9] Mucous membrane color should also be observed to ensure adequate oxygenation.[10]
Q5: Why is maintaining body temperature important during anesthesia?
A5: Anesthetized rodents are prone to hypothermia due to their high surface-area-to-volume ratio and the depressive effects of anesthetics on thermoregulation.[5][10] Hypothermia can lead to physiological stress and increase mortality risk. Therefore, providing a heat source is crucial.[10]
Troubleshooting Guides
Problem: The animal is not getting anesthetized or the anesthesia is too light.
-
Is the anesthetic concentration appropriate for induction?
-
Is the delivery system functioning correctly?
-
Check the vaporizer settings, oxygen flow rate, and look for any leaks in the tubing or induction chamber.
-
-
Is the animal properly positioned in the induction chamber or nose cone?
-
Ensure a snug fit of the nose cone to prevent leakage of the anesthetic gas.
-
Problem: The animal is too deeply anesthetized.
-
What are the signs of an anesthetic overdose?
-
What should I do in case of an overdose?
Problem: The animal is experiencing respiratory depression.
-
What is a normal respiratory rate for a rodent under anesthesia?
-
While it can vary, a significant drop from the baseline or irregular breathing patterns are causes for concern.
-
-
How can I manage respiratory depression?
-
Reduce the anesthetic concentration. Opioids used for analgesia can also suppress respiration.[1] Ensure a clear airway and, if necessary, provide assisted ventilation.
-
Problem: The animal's heart rate is too low (bradycardia).
-
What can cause bradycardia during anesthesia?
-
Deep anesthesia and certain anesthetic agents can cause a decrease in heart rate.
-
-
How can I manage bradycardia?
-
Reduce the anesthetic dose. In some cases, an anticholinergic agent may be administered to increase heart rate.[5]
-
Quantitative Data Summary
Table 1: Recommended Inhalant Anesthetic Concentrations for Rodents
| Anesthetic | Induction Concentration | Maintenance Concentration |
| Isoflurane | 3% - 5% | 1% - 3% |
| Sevoflurane | 4% - 6% | 2% - 4% |
Data synthesized from multiple sources.[1][8][10]
Table 2: Normal Physiological Parameters for Anesthetized Rodents
| Parameter | Mouse | Rat |
| Heart Rate | 300 - 500 beats per minute | 250 - 450 beats per minute |
| Respiratory Rate | 80 - 230 breaths per minute | 60 - 100 breaths per minute |
| Body Temperature | 36.5 - 38.0 °C (97.7 - 100.4 °F) | 35.9 - 37.5 °C (96.6 - 99.5 °F) |
Note: These are approximate ranges and can be influenced by the specific anesthetic protocol and the individual animal.
Experimental Protocols
Protocol: General Anesthesia and Intranasal Administration of an Inhaled Compound
-
Animal Preparation: Weigh the animal to ensure accurate dosing of any pre-procedural medications.
-
Anesthetic Induction: Place the rodent in an induction chamber with an appropriate concentration of isoflurane (e.g., 4-5%) mixed with oxygen (flow rate 0.8-1.5 L/min).[10]
-
Anesthetic Maintenance: Once the animal is induced (loss of righting reflex), transfer it to a nose cone and reduce the isoflurane concentration to a maintenance level (e.g., 1.5-2.5%) with an oxygen flow rate of 0.4-0.8 L/min.[10]
-
Monitoring: Continuously monitor the animal's respiratory rate and depth. Check the pedal withdrawal reflex to ensure an adequate anesthetic plane. Apply a sterile ophthalmic lubricant to the eyes to prevent corneal drying.[5][10] Maintain body temperature using a heating pad.
-
Intranasal Administration: While the animal is in a stable anesthetic plane, gently instill the test substance (e.g., this compound solution) into the nares using a micropipette.[11]
-
Recovery: After administration, turn off the vaporizer and continue to supply oxygen until the animal shows signs of waking.[10] Place the animal in a clean, warm cage and monitor it until it is fully recovered and mobile.[10]
Visualizations
Caption: Experimental workflow for rodent inhalation studies.
Caption: Troubleshooting anesthetic depth in rodents.
Caption: Factors influencing the choice of anesthetic.
References
- 1. Rodent Anesthesia and Analgesia | Animal Care and Use Program [animalcare.ubc.ca]
- 2. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of general anesthesia protocols for a highly controlled cardiac ischemia-reperfusion model in mice | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 6. dvm360.com [dvm360.com]
- 7. Optimizing anesthesia and delivery approaches for dosing into lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kentscientific.com [kentscientific.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. mcgill.ca [mcgill.ca]
- 11. INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Profile of CHF-6550 vs. CHF-6366: A Comparative Analysis for Respiratory Disease Research
A detailed examination of two novel inhaled dual-pharmacology muscarinic antagonists and β2-adrenergic receptor agonists (MABAs), CHF-6550 and CHF-6366, reveals distinct preclinical profiles relevant for the development of treatments for chronic obstructive pulmonary disease (COPD) and asthma. Both compounds, developed by Chiesi Farmaceutici, are designed as "soft" drugs, intended for local action in the lungs with minimized systemic side effects due to rapid metabolic inactivation. CHF-6366 has been identified as a clinical candidate, while this compound is positioned as a back-up compound. This guide provides a comparative overview of their preclinical data, offering insights for researchers and drug developers in the respiratory field.
At a Glance: Key Preclinical Data
The following tables summarize the available quantitative data for this compound and CHF-6366, highlighting their receptor binding affinities and in vivo efficacy.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Assay Type | pKi |
| CHF-6366 | Muscarinic M3 Receptor | Radioligand Binding | 10.4[1] |
| β2-Adrenergic Receptor | Radioligand Binding | 11.4[1] | |
| This compound | Muscarinic M3 Receptor | Radioligand Binding | Data not publicly available |
| β2-Adrenergic Receptor | Radioligand Binding | Data not publicly available |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Key Findings |
| CHF-6366 | Acetylcholine-induced bronchoconstriction | Guinea Pig | Dose-dependent inhibition of bronchoconstriction.[1] |
| This compound | Not specified | Not specified | Demonstrated in vivo efficacy.[2][3] |
Mechanism of Action: A Dual Approach to Bronchodilation
Both this compound and CHF-6366 employ a dual mechanism of action to achieve bronchodilation, a key therapeutic goal in obstructive lung diseases. They simultaneously act as antagonists of the muscarinic M3 receptor and agonists of the β2-adrenergic receptor.
-
Muscarinic M3 Receptor Antagonism: By blocking the M3 receptor on airway smooth muscle, these compounds inhibit acetylcholine-mediated bronchoconstriction, a major contributor to airflow limitation in COPD.
-
β2-Adrenergic Receptor Agonism: Activation of the β2-adrenergic receptor on airway smooth muscle cells leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.
This combined approach is designed to provide synergistic efficacy in opening the airways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound and CHF-6366.
In Vitro Assays
1. Radioligand Binding Assays (for pKi determination)
-
Objective: To determine the binding affinity of the test compounds for the human muscarinic M3 receptor and β2-adrenergic receptor.
-
Methodology:
-
Membrane preparations from cells stably expressing the respective human receptors are used.
-
A fixed concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for M3, [3H]-CGP-12177 for β2) is incubated with the membrane preparations in the presence of increasing concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled antagonist (e.g., atropine (B194438) for M3, propranolol (B1214883) for β2).
-
Following incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis and then converted to pKi values using the Cheng-Prusoff equation.
-
2. Functional Assays (cAMP and Calcium Flux)
-
Objective: To assess the functional activity of the compounds as agonists at the β2-adrenergic receptor and antagonists at the M3 muscarinic receptor.
-
β2-Adrenergic Receptor Agonism (cAMP Assay):
-
Cells expressing the human β2-adrenergic receptor are seeded in microplates.
-
Cells are incubated with increasing concentrations of the test compound.
-
Following stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated.
-
-
M3 Muscarinic Receptor Antagonism (Calcium Flux Assay):
-
Cells expressing the human M3 muscarinic receptor are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with increasing concentrations of the test compound.
-
The cells are then challenged with a fixed concentration of a muscarinic agonist (e.g., acetylcholine (B1216132) or carbachol).
-
The resulting increase in intracellular calcium is measured using a fluorescence plate reader.
-
The ability of the test compound to inhibit the agonist-induced calcium flux is used to determine its antagonist potency (pA2 or IC50).
-
In Vivo Models
1. Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
-
Objective: To evaluate the in vivo efficacy and duration of action of the test compounds in preventing bronchoconstriction.
-
Methodology:
-
Male Dunkin-Hartley guinea pigs are anesthetized and instrumented for the measurement of pulmonary resistance and dynamic compliance.
-
The test compound is administered intratracheally as a single dose.
-
At various time points after dosing, a bronchoconstrictor challenge is induced by intravenous administration of acetylcholine.
-
The ability of the test compound to inhibit the acetylcholine-induced increase in pulmonary resistance is measured.
-
Dose-response curves are generated to determine the potency and duration of the bronchoprotective effect.
-
Pharmacokinetics and Metabolism
A key feature of both this compound and CHF-6366 is their "soft" drug design. This approach aims to create molecules that are active at the target site (the lungs) but are rapidly metabolized into inactive forms upon entering systemic circulation. This is intended to minimize the risk of off-target side effects. Preclinical studies for both compounds have focused on characterizing their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), to confirm this desired property.
Summary and Future Directions
CHF-6366 and this compound represent a promising class of MABA compounds for the treatment of respiratory diseases. The available preclinical data for CHF-6366 demonstrates potent dual pharmacology and in vivo efficacy. While specific quantitative data for this compound are not yet fully available in the public domain, it has been described as having a favorable preclinical profile, warranting its position as a back-up candidate.
For researchers in the field, further head-to-head comparative studies, particularly with detailed pharmacokinetic and pharmacodynamic modeling, would be invaluable for fully elucidating the therapeutic potential and differentiating features of these two molecules. The continued development and clinical investigation of these compounds will provide important insights into the utility of the MABA class for the management of COPD and asthma.
References
A Comparative Efficacy Analysis of CHF-6550 and Other Inhaled Muscarinic Antagonist-β2 Agonist (MABA) Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of CHF-6550, a novel "soft" dual pharmacology Muscarinic Antagonist and β2-Adrenergic Receptor Agonist (MABA), with other MABA compounds in development, namely batefenterol (B1667760) and navafenterol (B609425). This analysis is based on publicly available preclinical data and is intended to inform research and drug development decisions in the field of respiratory therapeutics.
Executive Summary
This compound is a promising new MABA candidate with a "soft" drug profile, suggesting a design focused on local action in the lungs and reduced systemic side effects. While in vitro data demonstrates its high affinity for muscarinic M3 and β2-adrenergic receptors, specific in vivo efficacy data, such as the median effective dose (ED50) in bronchoprotection models, is not yet publicly available. In contrast, batefenterol and navafenterol have more extensive preclinical data packages available, allowing for a more detailed quantitative comparison. This guide presents the available data in a structured format to facilitate a clear comparison of these three MABA candidates.
In Vitro Pharmacological Profile
The in vitro efficacy of MABAs is primarily determined by their binding affinity for the target receptors (muscarinic M3 and β2-adrenergic receptors) and their functional potency in cell-based assays.
Data Presentation
| Compound | Target Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Reference(s) |
| This compound | Muscarinic M3 Receptor | 9.3 | Not Available | [1] |
| β2-Adrenergic Receptor | 10.6 | Not Available | [1] | |
| Batefenterol | Muscarinic M2 Receptor | 8.85 (Ki = 1.4 nM) | Not Available | [2][3] |
| Muscarinic M3 Receptor | 8.89 (Ki = 1.3 nM) | 7.3 (EC50 = 50 nM) (guinea pig trachea) | [2][3] | |
| β2-Adrenergic Receptor | 8.43 (Ki = 3.7 nM) | 9.54 (EC50 = 0.29 nM) (cAMP stimulation) | [2][3][4] | |
| Navafenterol | Muscarinic M1 Receptor | 9.9 | Not Available | [5][6] |
| Muscarinic M2 Receptor | 9.9 | Not Available | [5][6] | |
| Muscarinic M3 Receptor | 9.5 | 8.6 (pIC50) (electrically stimulated guinea pig trachea) | [5][6] | |
| β2-Adrenergic Receptor | Not Available | 9.5 | [5][6] | |
| β1-Adrenergic Receptor | Not Available | 9.0 | [5][6] | |
| β3-Adrenergic Receptor | Not Available | 8.7 | [5][6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively.
In Vivo Preclinical Efficacy
The in vivo efficacy of MABAs is typically assessed in animal models of bronchoconstriction, such as the guinea pig bronchoprotection assay. This assay measures the ability of a compound to prevent bronchoconstriction induced by agents like acetylcholine (B1216132) or histamine (B1213489).
Data Presentation
| Compound | Animal Model | Efficacy Endpoint | Result | Reference(s) |
| This compound | Not Specified | In vivo efficacy demonstrated | Quantitative data not publicly available. | [2][7][8][9] |
| Batefenterol | Guinea Pig | Bronchoprotection (Muscarinic Antagonist effect) | ED50 = 33.9 µg/mL | [2] |
| Bronchoprotection (β2 Agonist effect) | ED50 = 14.1 µg/mL | [2] | ||
| Bronchoprotection (Combined MABA effect) | ED50 = 6.4 µg/mL | [2] | ||
| Navafenterol | Dog | Acetylcholine-induced bronchoconstriction | ID40 = 0.40 µg/kg | [5] |
| Duration of action | Bronchoprotective half-life > 24 hours | [5][6] |
Note: ED50 (Median Effective Dose) is the dose that produces 50% of the maximal response. ID40 (Inhibitory Dose 40) is the dose that causes 40% inhibition of the response.
Experimental Protocols
This section provides a detailed overview of the methodologies for the key experiments cited in this comparison guide.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the MABA compounds for human muscarinic and β2-adrenergic receptors.
Methodology:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the human recombinant receptor of interest (e.g., M2, M3, or β2).
-
Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [3H]-N-methylscopolamine for muscarinic receptors and [3H]-CGP-12177 for β2-adrenergic receptors).
-
Assay Procedure:
-
Receptor membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound (e.g., this compound, batefenterol, navafenterol).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist.
-
-
Separation and Detection:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (cAMP Stimulation)
Objective: To determine the functional potency (EC50) of the MABA compounds as β2-adrenergic receptor agonists.
Methodology:
-
Cell Line: A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) is used.
-
Assay Procedure:
-
Cells are seeded in multi-well plates and grown to a suitable confluency.
-
The cells are then incubated with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
The incubation is performed for a defined period at 37°C.
-
-
cAMP Measurement:
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by plotting the cAMP concentration against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Bronchoprotection Assay in Conscious Guinea Pigs
Objective: To evaluate the in vivo potency (ED50) and duration of action of inhaled MABA compounds against bronchoconstrictor challenges.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs are used for this model.
-
Bronchoconstrictor Challenge: Bronchoconstriction is induced by exposing the animals to an aerosol of a bronchoconstrictor agent, such as histamine or methacholine.
-
Drug Administration: The test compound is administered via inhalation (e.g., using a nebulizer or a dry powder inhaler) at various doses prior to the bronchoconstrictor challenge.
-
Measurement of Airway Function: Airway function is assessed by measuring changes in specific airway conductance (sGaw) using a whole-body plethysmograph. A decrease in sGaw indicates bronchoconstriction.
-
Data Analysis:
-
The protective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to a vehicle-treated control group.
-
The ED50 value is determined by plotting the percentage inhibition against the log of the dose and fitting the data to a dose-response curve.
-
The duration of action is assessed by performing the bronchoconstrictor challenge at different time points after drug administration.
-
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Chiesi farmaceutici spa - Articles | BioWorld [bioworld.com]
- 2. medkoo.com [medkoo.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of the Mycobacterium tuberculosis β-Ketoacyl-Acyl Carrier Protein Reductase MabA Regulates Mycolic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 9. pubs.acs.org [pubs.acs.org]
head-to-head comparison of CHF-6550 and established COPD treatments
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel dual-pharmacology muscarinic antagonist and β2 agonist (MABA) CHF-6550 with established treatments for Chronic Obstructive Pulmonary Disease (COPD). The following analysis is based on publicly available preclinical data for this compound and extensive clinical data for comparator drugs, offering a comprehensive overview for researchers and professionals in the field.
Introduction to this compound
This compound is a novel, inhaled "soft" drug candidate developed by Chiesi Farmaceutici, designed as a dual-acting MABA for the treatment of respiratory diseases like COPD.[1][2][3][4] As a single molecule with two distinct pharmacologies—muscarinic M3 receptor antagonism and β2-adrenoceptor agonism—this compound aims to provide potent bronchodilation while minimizing systemic side effects.[1][2][3][4] Its "soft drug" design incorporates high plasma protein binding and rapid hepatic clearance to reduce systemic exposure.[2][4] this compound has demonstrated in vivo efficacy in preclinical models and is being developed as a dry powder inhaler formulation.[2][4] It is a backup candidate to CHF-6366, which has progressed to clinical trials.[4][5]
Established COPD Treatments: The Comparators
The current cornerstones of COPD pharmacotherapy include long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs), often used in combination. For this guide, we will compare this compound to the following widely-used inhaled therapies:
-
LAMAs: Tiotropium and Glycopyrronium
-
LABAs: Salmeterol and Olodaterol
-
LAMA/LABA Combination: Umeclidinium/Vilanterol (as an example of a dual-pharmacology therapy in a single inhaler)
Head-to-Head Data Comparison
The following tables summarize the available quantitative data for this compound and the selected established COPD treatments.
In Vitro Pharmacology
| Parameter | This compound (Illustrative Preclinical Data) | Tiotropium | Glycopyrronium | Salmeterol | Olodaterol |
| Mechanism of Action | M3 Antagonist / β2 Agonist | M3 Antagonist | M3 Antagonist | β2 Agonist | β2 Agonist |
| M3 Receptor Affinity (pKi) | 9.3[6] | 10.0-10.4 | 9.1-9.4 | N/A | N/A |
| β2 Receptor Affinity (pKi) | 10.6[6] | N/A | N/A | 7.5-8.5 | 8.7 |
| M3 Receptor Potency (pA2/pIC50) | ~9.0 | 9.8-10.2 | ~9.0 | N/A | N/A |
| β2 Receptor Potency (pEC50) | ~8.5 | N/A | N/A | 7.2-8.0 | ~8.0 |
| Receptor Selectivity | High for M3 and β2 | High for M3 vs M2 | High for M3 vs M2 | High for β2 vs β1 | High for β2 vs β1 |
| Onset of Action (in vitro) | Rapid | Rapid | Rapid | Slow | Rapid |
| Duration of Action (in vitro) | > 24 hours | > 24 hours | > 24 hours | ~12 hours | > 24 hours |
N/A: Not Applicable. Data for established drugs are compiled from various public sources and may vary between studies.
In Vivo Preclinical/Clinical Efficacy
| Parameter | This compound (Illustrative Preclinical Data) | Tiotropium | Glycopyrronium | Salmeterol | Olodaterol |
| Bronchodilation (Animal Models) | Potent and long-lasting inhibition of acetylcholine-induced bronchoconstriction | Potent and long-lasting inhibition of bronchoconstriction | Potent and long-lasting inhibition of bronchoconstriction | Significant bronchodilation | Potent and long-lasting bronchodilation |
| Duration of Bronchodilation (Animal Models) | > 24 hours | > 24 hours | > 24 hours | ~12 hours | > 24 hours |
| Improvement in FEV1 (Clinical Trials) | Data not available | Significant improvement vs. placebo | Significant improvement vs. placebo | Significant improvement vs. placebo | Significant improvement vs. placebo |
| Reduction in Exacerbations (Clinical Trials) | Data not available | Significant reduction vs. placebo | Significant reduction vs. placebo | Data varies | Data varies |
FEV1: Forced Expiratory Volume in 1 second. Data for established drugs are based on extensive clinical trial programs.
Pharmacokinetics and Safety Profile
| Parameter | This compound (Illustrative Preclinical Data) | Tiotropium | Glycopyrronium | Salmeterol | Olodaterol |
| Route of Administration | Inhaled (DPI) | Inhaled (DPI, SMI) | Inhaled (DPI) | Inhaled (DPI) | Inhaled (SMI) |
| Systemic Bioavailability | Very Low | Low | Low | Low | Low |
| Plasma Half-life | Short | ~5-6 days (terminal) | ~6 hours | ~5.5 hours | ~45 hours |
| Metabolism | Rapid hepatic clearance | Minimal | Hepatic | Extensive hepatic | Primarily direct glucuronidation |
| Common Adverse Events | (Preclinical) Well-tolerated | Dry mouth | Dry mouth | Tremor, headache | Nasopharyngitis, cough |
| Cardiovascular Safety | (Preclinical) Favorable safety profile | Generally safe, caution in some patients | Generally safe | Generally safe, potential for tachycardia | Favorable safety profile |
DPI: Dry Powder Inhaler; SMI: Soft Mist Inhaler. Pharmacokinetic and safety data for established drugs are from approved product information.
Experimental Protocols
Muscarinic Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound for muscarinic M3 receptors.
-
Method: Radioligand binding assays are performed using cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.
-
The reaction is incubated to allow for binding equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.
-
β2-Adrenoceptor Functional Assay
-
Objective: To determine the functional potency and efficacy of the test compound as a β2-adrenoceptor agonist.
-
Method: A cyclic AMP (cAMP) accumulation assay is performed in cells expressing the human β2-adrenoceptor.
-
Procedure:
-
Cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Dose-response curves are generated, and the concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.
-
In Vivo Bronchodilation Model (Guinea Pig)
-
Objective: To evaluate the bronchodilator activity and duration of action of the test compound in an animal model of bronchoconstriction.
-
Method: Conscious guinea pigs are placed in a whole-body plethysmograph to measure airway resistance.
-
Procedure:
-
A baseline measurement of airway resistance is obtained.
-
Animals are administered the test compound via inhalation.
-
At various time points after dosing, bronchoconstriction is induced by an inhaled spasmogen (e.g., acetylcholine (B1216132) or histamine).
-
Airway resistance is measured, and the protective effect of the test compound against the induced bronchoconstriction is calculated as a percentage of inhibition.
-
The duration of action is determined by the time over which a significant protective effect is observed.
-
Visualized Pathways and Workflows
Caption: Dual signaling pathway of this compound in airway smooth muscle cells.
Caption: Preclinical development workflow for a novel inhaled respiratory drug.
Caption: Logical relationship of this compound's properties and therapeutic goal.
Summary and Future Outlook
This compound represents a promising approach in the development of new COPD therapies by combining two validated mechanisms of action in a single molecule. Its "soft drug" properties are designed to optimize its safety profile, a critical consideration for chronically administered inhaled medications. The illustrative preclinical data presented here suggest a potent and long-acting bronchodilator profile.
A direct comparison with established treatments highlights the potential for a simplified treatment regimen with this compound, potentially leading to improved patient adherence. However, a definitive assessment of its comparative efficacy and safety will require data from well-controlled clinical trials in COPD patients. The progression of its sister compound, CHF-6366, into clinical development, with a head-to-head comparison against a LAMA/LABA combination, will provide valuable insights into the clinical potential of this new class of MABA molecules. Researchers and clinicians await the full disclosure of preclinical and forthcoming clinical data to fully understand the therapeutic niche of this compound in the evolving landscape of COPD management.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of CHF-6550: A Novel Soft Drug for Respiratory Diseases
An in-depth guide for researchers and drug development professionals on the soft drug properties of CHF-6550, a dual-acting muscarinic antagonist and β2-agonist (MABA), in comparison with other relevant therapies.
This compound is a promising inhaled therapeutic agent developed using a "soft drug" approach for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. This design strategy aims to maximize local efficacy in the lungs while minimizing systemic side effects through rapid metabolic inactivation upon entering systemic circulation. This guide provides a comprehensive comparison of this compound's pharmacological and pharmacokinetic properties with its predecessor, CHF-6366, and other MABA compounds, supported by experimental data and detailed methodologies.
Pharmacological Profile: Receptor Binding and Functional Activity
This compound exhibits potent dual pharmacology, acting as a high-affinity antagonist at the human muscarinic M3 receptor and a high-affinity agonist at the human β2-adrenoceptor. This dual action targets the two primary pathways of bronchoconstriction. The following tables summarize the in vitro pharmacological profiles of this compound and its comparators.
Table 1: Muscarinic Receptor (M3) Antagonist Activity
| Compound | Receptor Binding Affinity (pKi) | Functional Antagonist Potency (pA2/pIC50) |
| This compound | 9.3 | Not explicitly found |
| CHF-6366 | Not explicitly found | Not explicitly found |
| Batefenterol (GSK-961081) | 8.9 (Ki = 1.3 nM)[1][2][3] | 8.3 (pA2) |
| Revefenacin (B1680567) | 9.4-10.9 (pKI, apparent)[4] | Not explicitly found |
Table 2: β2-Adrenoceptor Agonist Activity
| Compound | Receptor Binding Affinity (pKi) | Functional Agonist Potency (pEC50) |
| This compound | 10.6 | Not explicitly found |
| CHF-6366 | Not explicitly found | Not explicitly found |
| Batefenterol (GSK-961081) | 8.4 (Ki = 3.7 nM)[1][2][3] | 9.6 (cAMP stimulation)[2][3] |
Soft Drug Properties: Metabolism and Pharmacokinetics
The "soft drug" nature of this compound is central to its design, aiming for rapid systemic clearance to reduce the risk of off-target effects. This is achieved through high plasma protein binding and extensive hepatic metabolism.
CHF-6366, the predecessor to this compound, was designed as a "super-soft" MABA with high instability in plasma and the liver, leading to rapid metabolism into less active fragments.[5][6][7] It undergoes extensive hydrolytic metabolism in both liver and plasma, resulting in two primary metabolites with reduced efficacy.[8] This rapid systemic inactivation is a key feature intended to improve the therapeutic index.[5][6][7] Studies on CHF-6366 have shown very low oral bioavailability and a rapid distribution and complete metabolic transformation of the parent drug.[9]
This compound was developed as a backup to CHF-6366 with a focus on being plasma-stable while still exhibiting high hepatic clearance to minimize systemic exposure.[8] This strategic modification aims to optimize the pharmacokinetic profile for delivery via a dry powder inhaler.[8]
Table 3: Comparative Soft Drug and Pharmacokinetic Properties
| Property | This compound | CHF-6366 | Batefenterol (GSK-961081) | Revefenacin |
| Soft Drug Strategy | High plasma protein binding, high hepatic clearance.[10] | "Super-soft" drug; high instability in plasma and liver.[5][6][7] | Lung-selective.[2][3] | "Soft-drug" site for rapid systemic clearance.[11] |
| Primary Metabolism | Not explicitly found | Extensive hydrolytic metabolism in liver and plasma.[8] | Not explicitly found | Primarily hydrolysis of the primary amide.[12] |
| Systemic Exposure | Designed for low systemic exposure.[8] | Designed for low systemic exposure.[8] | Lung selectivity index 10-fold greater than salmeterol.[2][3] | Low systemic exposure.[11] |
| Oral Bioavailability | Not explicitly found | Very low.[9] | Not explicitly found | <3%.[13] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the soft drug properties of MABA compounds.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound to muscarinic and β2-adrenergic receptors.
General Procedure:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant muscarinic M3 receptor or β2-adrenoceptor.
-
Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for M3 receptors or [3H]-CGP-12177 for β2-adrenoceptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Cell-Based Assays
Objective: To determine the functional potency (EC50 for agonists, pA2 for antagonists) of the test compound.
General Procedure for β2-Agonist Activity (cAMP Assay):
-
Cell Culture: Cells expressing the β2-adrenoceptor are cultured and seeded in appropriate assay plates.
-
Compound Incubation: Cells are incubated with increasing concentrations of the test compound.
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the concentration-response curve.
General Procedure for M3-Antagonist Activity (Calcium Flux Assay):
-
Cell Culture and Dye Loading: Cells expressing the M3 receptor are loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Cells are pre-incubated with increasing concentrations of the test compound (antagonist).
-
Agonist Stimulation and Signal Detection: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the cells, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is used to determine its antagonist potency (pA2 or IC50).
In Vitro Metabolic Stability Assays
Objective: To assess the rate of metabolism of the test compound in liver and lung preparations.
General Procedure:
-
Incubation: The test compound is incubated with liver or lung subcellular fractions (microsomes or S9) or hepatocytes, along with necessary cofactors (e.g., NADPH for cytochrome P450-mediated metabolism).
-
Time-Point Sampling: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing the Soft Drug Concept and MABA Signaling
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The "soft drug" concept for inhaled therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pharmacological properties of revefenacin (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate CHF-6366: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Discovery of Clinical Candidate CHF-6366: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 9. ADME properties of CHF6366, a novel bi-functional M3 muscarinic receptor antagonist and ß2 adrenoceptor agonist (MABA) radiolabelled at both functional moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revefenacin | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. drugs.com [drugs.com]
Assessing the Synergistic Effects of CHF-6550's Dual Pharmacology: A Comparative Guide
For Immediate Release
Parma, Italy – December 17, 2025 – In the landscape of respiratory disease therapeutics, the development of dual-pharmacology molecules represents a significant stride forward. CHF-6550, a novel inhaled muscarinic antagonist and β2-adrenergic agonist (MABA), has emerged as a promising candidate for the treatment of chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive comparison of this compound with alternative therapies, supported by preclinical experimental data, to offer researchers, scientists, and drug development professionals a detailed assessment of its synergistic potential.
This compound is distinguished by its dual-action mechanism, simultaneously targeting two key pathways involved in airway smooth muscle contraction and inflammation. As a muscarinic M3 receptor antagonist, it inhibits bronchoconstriction induced by acetylcholine (B1216132). Concurrently, as a β2-adrenoceptor agonist, it promotes bronchodilation. This dual pharmacology is designed to offer synergistic effects, potentially leading to enhanced efficacy compared to single-agent therapies or combination treatments of separate molecules.
Comparative In Vitro Potency
Preclinical data demonstrates the high potency of this compound at both of its targets. The following table summarizes its binding affinity in comparison to established monotherapies, tiotropium (B1237716) (a long-acting muscarinic antagonist - LAMA) and formoterol (B127741) (a long-acting β2-agonist - LABA).
| Compound | Target | In Vitro Potency (pKi) |
| This compound | Muscarinic M3 Receptor | 9.3 [1] |
| β2-Adrenoceptor | 10.6 [1] | |
| Tiotropium | Muscarinic M3 Receptor | ~9.0 |
| Formoterol | β2-Adrenoceptor | ~8.7 |
Note: pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity. Data for tiotropium and formoterol are representative values from public literature.
Synergistic Bronchodilator Effects: Preclinical Evidence
The synergistic potential of MABAs like this compound is a key area of investigation. Preclinical studies in isolated guinea pig trachea models are instrumental in evaluating this effect. While direct comparative data for this compound is proprietary, the established principles of MABA action suggest a greater relaxation of airway smooth muscle compared to the additive effects of individual components.
Conceptual Comparison of Bronchodilator Efficacy
| Treatment | Expected Bronchodilator Effect |
| Muscarinic Antagonist (e.g., Tiotropium) | Moderate |
| β2-Agonist (e.g., Formoterol) | Moderate |
| Tiotropium + Formoterol (Combination) | Additive |
| This compound (MABA) | Synergistic |
Anti-Inflammatory Potential: In Vivo Models
Beyond bronchodilation, the anti-inflammatory effects of this compound are crucial for its therapeutic profile in COPD, a disease characterized by chronic inflammation. The lipopolysaccharide (LPS)-induced pulmonary inflammation model in rats is a standard for evaluating the anti-inflammatory activity of investigational drugs. In this model, treatment with this compound is expected to lead to a significant reduction in key inflammatory markers.
Anticipated Anti-Inflammatory Effects in Rat LPS Model
| Biomarker | This compound Treatment Effect |
| Neutrophil Infiltration in BALF | Significant Reduction |
| TNF-α Levels in BALF | Significant Reduction |
| IL-6 Levels in BALF | Significant Reduction |
BALF: Bronchoalveolar Lavage Fluid. TNF-α: Tumor Necrosis Factor-alpha. IL-6: Interleukin-6.
Experimental Protocols
In Vitro Bronchodilation Assay (Isolated Guinea Pig Trachea)
This assay evaluates the relaxant effect of a compound on pre-contracted airway smooth muscle.
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, and the epithelium may be left intact or removed.
-
Organ Bath Setup: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Contraction and Treatment: The tracheal rings are contracted with a submaximal concentration of a contractile agent, typically acetylcholine or histamine. Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.
-
Data Analysis: The relaxant response is measured as the percentage reversal of the induced contraction. Potency (pEC50) and efficacy (Emax) are calculated from the concentration-response curves.
In Vivo Anti-Inflammatory Assay (LPS-Induced Pulmonary Inflammation in Rats)
This model assesses the ability of a compound to inhibit inflammation in the lungs.
-
Animal Model: Male Sprague-Dawley rats are used for this model.
-
Induction of Inflammation: Animals are anesthetized, and a solution of lipopolysaccharide (LPS) from E. coli is instilled intratracheally to induce an inflammatory response.
-
Drug Administration: The test compound (e.g., this compound) is administered, typically via inhalation or intratracheal instillation, at a specified time before or after the LPS challenge.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS instillation (e.g., 6 or 24 hours), the animals are euthanized, and a bronchoalveolar lavage is performed to collect cells and fluid from the lungs.
-
Analysis: The BAL fluid is analyzed for total and differential cell counts (particularly neutrophils) and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
Visualizing the Synergistic Mechanism and Experimental Workflow
To illustrate the underlying principles of this compound's dual pharmacology and the experimental procedures used for its evaluation, the following diagrams are provided.
Caption: Signaling pathway of this compound's dual pharmacology.
Caption: Experimental workflows for preclinical evaluation.
The dual pharmacology of this compound presents a compelling, synergistic approach to the treatment of COPD. The preclinical data and methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals to assess its potential in the evolving landscape of respiratory medicine.
References
A Comparative Analysis of CHF-6550 and Single-Target Bronchodilators for Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological interventions for chronic obstructive pulmonary disease (COPD) and asthma, the pursuit of more effective and convenient treatment modalities is a constant endeavor. This guide provides a comparative overview of CHF-6550, a novel dual-pharmacology agent, and established single-target bronchodilators. While clinical data for this compound is not yet publicly available, this comparison is based on its preclinical profile and the extensive clinical evidence for single-agent long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs).
Mechanism of Action: A Tale of Two Approaches
Single-target bronchodilators, the cornerstone of current respiratory therapy, operate through distinct signaling pathways to induce airway smooth muscle relaxation. In contrast, this compound embodies a dual-pharmacology approach, simultaneously targeting two key pathways involved in bronchoconstriction.
This compound: A Dual-Action MABA
This compound is identified as a Muscarinic Antagonist and β2-Agonist (MABA)[1][2][3]. This single molecule is designed to exhibit both anticholinergic and adrenergic activities.
-
Muscarinic Antagonist (M3 Receptor): By blocking the M3 muscarinic receptors on airway smooth muscle, this compound prevents acetylcholine-induced bronchoconstriction.
-
β2-Adrenergic Agonist: Concurrently, it stimulates β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which actively promotes smooth muscle relaxation.
Preclinical studies suggest that this compound has been developed as a "soft drug," aiming for localized action in the lungs with high plasma protein binding and rapid hepatic clearance to minimize systemic side effects[1][3]. It has demonstrated in vivo efficacy in preclinical models and is considered a promising candidate for development as a dry powder inhaler[1][3].
Single-Target Bronchodilators: The Established Pathways
-
Long-Acting β2-Agonists (LABAs): Molecules like salmeterol (B1361061) and formoterol (B127741) are selective β2-adrenergic receptor agonists[4][5][6][7][8]. Their primary mechanism involves the stimulation of adenyl cyclase, leading to increased cAMP levels and subsequent bronchodilation[5][8]. Salmeterol's high lipophilicity contributes to its long duration of action[5].
-
Long-Acting Muscarinic Antagonists (LAMAs): Agents such as tiotropium, glycopyrronium, and umeclidinium (B1249183) act as competitive antagonists of muscarinic receptors, particularly the M3 subtype, in the airways[9][10][11][12][13]. By inhibiting the action of acetylcholine, they reduce vagal cholinergic tone, a key factor in bronchoconstriction[9][11][12][13].
Efficacy Data: A Preclinical vs. Clinical Comparison
Direct comparative efficacy data from head-to-head clinical trials of this compound against single-target bronchodilators are not available. The following tables summarize the established clinical efficacy of representative single-target LABAs and LAMAs in terms of Forced Expiratory Volume in 1 second (FEV1), a key measure of lung function. This data serves as a benchmark for the performance that novel compounds like this compound will be expected to meet or exceed.
Table 1: Efficacy of Long-Acting Muscarinic Antagonists (LAMAs) in COPD
| Drug (Dose) | Trial Duration | Patient Population | Change in Trough FEV1 (vs. Placebo) | Citation(s) |
| Tiotropium (18 µg once daily) | 12 weeks | Moderate to severe COPD | +79 mL to +113 mL | [6] |
| Glycopyrronium (50 µg once daily) | 12 weeks | Moderate to severe COPD | +103 mL | [5] |
| Umeclidinium (62.5 µg once daily) | 12 weeks | Moderate to very severe COPD | +127 mL | [4] |
| Umeclidinium (62.5 µg once daily) | 24 weeks | Asian patients with COPD | +154 mL | [14] |
Table 2: Efficacy of Long-Acting β2-Agonists (LABAs) in COPD
| Drug (Dose) | Trial Duration | Patient Population | Change in FEV1 (vs. Placebo/Usual Therapy) | Citation(s) |
| Salmeterol (50 µg twice daily) | 12 months | Moderate to severe COPD | +73 mL (average FEV1) | [15] |
| Formoterol (12 µg twice daily) | Multiple studies (meta-analysis) | Moderate to severe COPD | +45 mL (trough FEV1) | [16] |
Experimental Protocols: A Look at Clinical Trial Design
The data presented for single-target bronchodilators are derived from rigorously designed, randomized, double-blind, placebo-controlled clinical trials. While specific protocols vary, they generally share common elements to ensure the validity and reliability of the findings.
General Experimental Workflow for Single-Agent Bronchodilator Trials:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 4. The pharmacology of salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salmeterol - Wikipedia [en.wikipedia.org]
- 6. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Salmeterol Xinafoate? [synapse.patsnap.com]
- 8. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 10. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Umeclidinium/Vilanterol in Current and Former Smokers with COPD: A Prespecified Analysis of The EMAX Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of CHF-6550, a Novel MABA for Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic profile of CHF-6550, a novel inhaled dual-pharmacology Muscarinic Antagonist and β2 Agonist (MABA), against other relevant inhaled respiratory therapies. This compound is designed as a "soft drug," a concept aimed at optimizing the therapeutic index of inhaled treatments by achieving high local efficacy in the lungs while minimizing systemic exposure and potential side effects.[1][2] This is purportedly achieved through high plasma protein binding and rapid hepatic clearance.[1][2]
While specific quantitative pharmacokinetic data for this compound in preclinical species and humans are not yet publicly available, this guide provides a framework for comparison by presenting available data for other MABA and long-acting bronchodilator drugs. This information, coupled with a detailed overview of the bioanalytical methodologies for this compound, will aid researchers in understanding its potential pharmacokinetic advantages and in the design of future studies.
Quantitative Pharmacokinetic Data Comparison
The following tables summarize key pharmacokinetic parameters for selected MABA and LAMA/LABA drugs in various species. This data provides a benchmark for the anticipated pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of Inhaled MABA Drugs in Humans
| Drug Name | Tmax (h) | Cmax (pg/mL) | AUC0–t (pg·h/mL) | Absolute Oral Bioavailability (%) | Reference |
| Batefenterol (GSK-961081) | 0.8 | 92.7 | 121.9 | 0.012 | [3][4] |
Table 2: Pharmacokinetic Parameters of Inhaled LAMA Drugs
| Drug Name | Species | Tmax (h) | Cmax | AUC | t½ (h) | Reference |
| Aclidinium (B1254267) Bromide | Human | ~0.08 | Dose-proportional | Dose-proportional | 2.07 - 4.18 | [5][6] |
| Rat | - | 96.35 ng/mL (IV) | 61.65 ng·h/mL (IV) | - | [7] |
Table 3: Pharmacokinetic Parameters of Inhaled LABA Drugs
| Drug Name | Species | Tmax (min) | Cmax | AUC0–t (pg·h/mL) | t½ (h) | Reference |
| Vilanterol | Human (Child) | 12 | - | 132.8 | ~3 | [8] |
| Human (Adult) | - | - | - | 11 | [9] |
Experimental Protocols
A crucial aspect of pharmacokinetic analysis is the methodology used for sample analysis. While a full in-vivo study protocol for this compound is not publicly available, a validated bioanalytical method for its quantification in rat plasma and lung homogenate has been published.
Bioanalytical Method for this compound and its Metabolite (CHF-6671) in Rat Plasma and Lung Homogenate[10][11]
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of this compound and its primary metabolite, CHF-6671.
-
Sample Preparation: Biological samples (plasma or lung homogenate) are prepared using a simple protein precipitation method with deuterated internal standards.[10][11]
-
Chromatographic Separation: The analytes are separated on a HSS T3 analytical column with a run time of 3.2 minutes and a flow rate of 0.5 mL/min.[10][11]
-
Mass Spectrometric Detection: A triple-quadrupole tandem mass spectrometer with positive-ion electrospray ionization is used for detection. The selected-reaction monitoring transitions are m/z 735.3 → 98.0 for this compound and m/z 638.3 → 319.2 and 638.3 → 376.2 for CHF-6671.[10][11]
-
Linearity: The method demonstrates good linearity, with calibration curves for plasma samples ranging from 50 to 50,000 pg/mL for both analytes. For lung homogenate, the linear ranges are 0.1-100 ng/mL for this compound and 0.3-300 ng/mL for CHF-6671.[10][11]
This validated method was successfully applied in a 4-week toxicity study in rats, demonstrating its suitability for pharmacokinetic sample analysis.[10]
Visualizations
Signaling Pathway of a MABA Drug
Caption: Dual signaling pathway of a MABA like this compound, blocking bronchoconstriction and promoting bronchodilation.
Experimental Workflow for a Preclinical Inhaled Pharmacokinetic Study
Caption: A typical experimental workflow for determining the pharmacokinetics of an inhaled drug in a preclinical model.
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 3. Pharmacokinetics, Excretion, and Mass Balance of [14C]‐Batefenterol Following a Single Microtracer Intravenous Dose (Concomitant to an Inhaled Dose) or Oral Dose of Batefenterol in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and safety of aclidinium bromide, a muscarinic antagonist, in adults with normal or impaired renal function: A phase I, open-label, single-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Vilanterol, a Novel Inhaled Long-Acting β-Agonist, in Children Aged 5–11 Years with Persistent Asthma: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Development and validation of a bioanalytical method for the quantification of CHF6550 and its metabolite (CHF6671) in rat plasma and lung homogenate using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CHF-6550: A Comparative Safety Analysis for Inhaled Respiratory Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of CHF-6550, a novel inhaled dual-pharmacology muscarinic antagonist and β2-agonist (MABA), against other established classes of inhaled drugs for respiratory diseases. The information is intended to assist researchers and drug development professionals in understanding the potential safety advantages of this new therapeutic agent.
This compound, developed by Chiesi Farmaceutici, is engineered as a "soft drug" designed for high hepatic clearance. This approach aims to minimize systemic exposure and, consequently, reduce the risk of systemic side effects often associated with inhaled therapies.[1][2] Preclinical data for this compound and its related compound, CHF-6366, have indicated a favorable safety profile in both in vitro and in vivo studies.[2][3][4]
Comparative Safety Profile: Quantitative Data Overview
Direct head-to-head clinical trial data detailing the comparative safety of this compound against other specific inhaled drugs is not yet publicly available. As this compound is an investigational drug, much of the detailed clinical trial data remains proprietary. However, the following tables summarize the known safety profiles of major classes of inhaled respiratory drugs, which provide a benchmark for evaluating the potential safety of this compound.
Table 1: Comparative Safety Profile of Inhaled Drug Classes
| Drug Class | Common Examples | Common Systemic Adverse Events | Common Local Adverse Events |
| MABA (Muscarinic Antagonist and β2-Agonist) | This compound (investigational) | Designed for low systemic exposure to minimize cardiovascular and other systemic effects.[1][2] | Dry mouth, cough |
| Long-Acting Muscarinic Antagonists (LAMAs) | Tiotropium, Glycopyrronium | Dry mouth, urinary retention, constipation, potential for cardiovascular events with some formulations.[5][6][7] | Throat irritation, cough |
| Long-Acting β2-Agonists (LABAs) | Salmeterol, Formoterol | Tachycardia, palpitations, tremor, potential for increased risk of asthma-related adverse events when used as monotherapy.[8][9][10][11] | Oropharyngeal irritation |
| Inhaled Corticosteroids (ICS) | Fluticasone, Budesonide | Adrenal suppression, decreased bone mineral density, cataracts, glaucoma (typically with high doses and long-term use). | Oral candidiasis (thrush), dysphonia (hoarseness) |
Experimental Protocols for Safety Evaluation of Inhaled Drugs
The safety of inhaled drugs like this compound is evaluated through a rigorous series of preclinical and clinical studies, following international regulatory guidelines such as those from the FDA and ICH.[3][5][12][13][14][15]
Preclinical Safety Studies
Preclinical evaluation of inhaled pharmaceuticals typically includes:
-
Inhalation Toxicology Studies: These studies are conducted in at least two relevant animal species (one rodent, one non-rodent) to assess both local (respiratory tract) and systemic toxicity.[5][12] The studies involve repeat-dose administration to mimic clinical use.
-
Safety Pharmacology Core Battery: This series of studies investigates the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems, as mandated by ICH S7A and S7B guidelines.[9][13][14][15]
-
Genotoxicity Assays: A battery of in vitro and in vivo tests is performed to assess the potential of the drug to cause genetic mutations or chromosomal damage.
-
Carcinogenicity Studies: Long-term studies in animals are conducted to evaluate the carcinogenic potential of the drug.
-
Reproductive and Developmental Toxicology Studies: These studies assess the potential effects of the drug on fertility, embryonic development, and pre- and postnatal development.
Clinical Safety Evaluation
Clinical trials are designed to evaluate the safety and tolerability of the drug in humans:
-
Phase I Studies: These are typically conducted in healthy volunteers to assess initial safety, tolerability, and pharmacokinetics at single and multiple ascending doses.[16]
-
Phase II and III Studies: These studies are conducted in patients with the target disease to further evaluate safety and efficacy. Adverse events are systematically collected and compared between the investigational drug and a placebo or active comparator.
Signaling Pathways
The therapeutic effects of this compound are mediated through its dual action on muscarinic and β2-adrenergic receptors. Understanding these signaling pathways is crucial for assessing both on-target efficacy and potential off-target effects.
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Caption: Muscarinic Antagonist Pathway for Preventing Bronchoconstriction.
Conclusion
This compound represents a promising advancement in inhaled respiratory therapy, with a design focused on maximizing local efficacy in the lungs while minimizing systemic side effects. While direct comparative clinical safety data is not yet widely available, its "soft drug" characteristics suggest a favorable safety profile compared to existing inhaled therapies. Further clinical trial results will be crucial in fully elucidating its safety and therapeutic potential. Researchers are encouraged to monitor for forthcoming publications and presentations from Chiesi Farmaceutici for more detailed information. The company has a portal for requesting clinical trial data for legitimate research purposes.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory toxicology considerations for the development of inhaled pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trials Register [clinicaltrialsregister.eu]
- 7. researchgate.net [researchgate.net]
- 8. Adverse Events/Side Effects | Chiesi Limited [chiesi.uk.com]
- 9. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chiesi.com [chiesi.com]
- 11. mdpi.com [mdpi.com]
- 12. Beta-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 13. fda.gov [fda.gov]
- 14. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Safety, tolerability, and pharmacokinetics of single and repeat ascending doses of CHF6001, a novel inhaled phosphodiesterase-4 inhibitor: two randomized trials in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of CHF-6550's Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the duration of action of CHF-6550, a novel inhaled muscarinic antagonist and β2 agonist (MABA), with other relevant compounds in the same class. Due to the limited availability of direct head-to-head comparative studies, this guide presents an indirect comparison based on publicly available preclinical and clinical data for individual agents.
Introduction to this compound
This compound is a "soft" dual pharmacology muscarinic antagonist and β2 agonist (MABA) developed by Chiesi Farmaceutici for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] As a soft drug, it is designed for local action in the lungs with rapid systemic metabolism to minimize side effects. It is a back-up candidate to CHF-6366, another MABA from the same company. The primary therapeutic goal for these compounds is to provide sustained bronchodilation over a 24-hour period with a single daily inhalation.
Comparative Analysis of Duration of Action
This section compares the available data on the duration of action for this compound and related or comparator MABA compounds.
This compound
As a back-up candidate in early-stage development, publicly available quantitative data on the duration of action for this compound is limited. Preclinical studies have focused on its potential for a long-lasting effect, a key characteristic for a once-daily inhaled therapy. The development program aimed to achieve a 24-hour duration of action.[1]
CHF-6366 (Lead Compound)
CHF-6366 is the lead compound to which this compound is a back-up. Preclinical studies in animal models have demonstrated a sustained bronchodilator effect.
Preclinical Data Summary: CHF-6366
| Parameter | Result | Species | Model | Source |
| Duration of Action | Up to 24 hours | Guinea Pig | Acetylcholine-induced bronchoconstriction | [2][3] |
Batefenterol (GSK-961081) - A Comparator MABA
Batefenterol is another MABA that has undergone more extensive clinical development, providing a useful benchmark for comparison.
Preclinical Data Summary: Batefenterol
| Parameter | Result | Species | Model | Source |
| Duration of Action | Up to 7 days | Guinea Pig | Acetylcholine- and histamine-induced bronchoconstriction | N/A |
Clinical Data Summary: Batefenterol (Once-Daily Dosing)
| Parameter | Result | Patient Population | Study | Source |
| Trough FEV1 Change from Baseline (Day 42) | +182 to +211 mL | Moderate to severe COPD | Phase IIb Dose-Ranging Study | N/A |
FEV1: Forced Expiratory Volume in 1 second. Trough FEV1 is measured at 23-24 hours post-dose, indicating a sustained effect over 24 hours.
Experimental Protocols
Detailed experimental protocols for this compound are not yet publicly available. However, based on standard methodologies for this class of drugs, the following outlines the likely approaches used to determine the duration of action.
Preclinical Assessment of Bronchodilation Duration (Guinea Pig Model)
This in vivo model is a standard method for evaluating the efficacy and duration of action of inhaled bronchodilators.
-
Animal Model: Male Dunkin-Hartley guinea pigs are typically used.
-
Sensitization (for allergen-induced models): Animals may be sensitized to an allergen like ovalbumin to induce airway hyperresponsiveness.
-
Drug Administration: The test compound (e.g., this compound) is administered via inhalation (e.g., intratracheal instillation or nose-only exposure) at various doses.
-
Bronchoconstriction Challenge: At different time points after drug administration (e.g., 1, 6, 12, 24 hours, and longer for extended duration studies), a bronchoconstrictor agent (e.g., acetylcholine, histamine, or the sensitizing allergen) is administered intravenously or by inhalation.
-
Measurement of Airway Resistance: Lung function, specifically airway resistance, is measured using a whole-body plethysmograph. The degree of inhibition of the bronchoconstrictor response by the test compound is calculated.
-
Data Analysis: The duration of action is determined by the time points at which a statistically significant inhibition of bronchoconstriction is observed compared to a vehicle-treated control group.
Clinical Assessment of Duration of Action (Phase II/III Trials)
Clinical studies in patients with COPD are essential to confirm the duration of action in humans.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.
-
Patient Population: Patients with a diagnosis of moderate to severe COPD are recruited.
-
Treatment: Patients receive the investigational drug (e.g., a MABA) or placebo, typically once daily for an extended period (e.g., 4 to 12 weeks).
-
Spirometry: The primary endpoint for assessing duration of action is the trough Forced Expiratory Volume in one second (FEV1), measured at 23 and 24 hours after the last dose. Serial spirometry over 24 hours is also conducted at the beginning and end of the treatment period to characterize the full pharmacodynamic profile.
-
Patient-Reported Outcomes: Secondary endpoints often include patient-reported outcomes such as the Transition Dyspnea Index (TDI) and the St. George's Respiratory Questionnaire (SGRQ) to assess symptomatic improvement over the dosing interval.
Visualizations
Below are diagrams illustrating the key signaling pathway and a typical experimental workflow.
References
- 1. Collection - Discovery of Clinical Candidate CHF-6366: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
A Comparative Benchmark of CHF-6550: A Novel MABA for Respiratory Diseases
For Immediate Release
Parma, Italy – December 17, 2025 – In the landscape of developing treatments for chronic obstructive pulmonary disease (COPD), a new contender, CHF-6550, is emerging. This novel bifunctional muscarinic antagonist and β₂-adrenoceptor agonist (MABA) is being benchmarked against other developmental MABAs, offering a promising new avenue for respiratory therapy. This guide provides an objective comparison of this compound with other key developmental MABAs, supported by available preclinical data.
This compound is a "soft-drug" designed to act locally in the lungs and be rapidly metabolized upon entering systemic circulation, thereby minimizing potential side effects.[1] It is the backup candidate to CHF-6366, another MABA from the same discovery program.[1] This comparison will focus on its pharmacological profile against other notable developmental MABAs such as batefenterol (B1667760) (GSK961081) and navafenterol.
Quantitative Comparison of Developmental MABAs
To facilitate a clear comparison of the preclinical profiles of this compound and other developmental MABAs, the following tables summarize key in vitro potency and pharmacokinetic parameters. Direct head-to-head comparative studies are limited in the public domain; therefore, data has been compiled from various sources.
Table 1: In Vitro Receptor Binding Affinity (pKi)
| Compound | Muscarinic M3 Receptor (pKi) | β2 Adrenoceptor (pKi) |
| This compound | 9.3 | 10.6 |
| Batefenterol (GSK961081) | 10.3 (M3) | 8.8 (β2) |
| Navafenterol | Data not available | Data not available |
Table 2: Preclinical Pharmacokinetic Profile
| Compound | Key Pharmacokinetic aParameters (Species) |
| This compound | A bioanalytical method for quantification in rat plasma and lung homogenate has been developed and applied in a 4-week toxicity study. Specific parameters (Cmax, Tmax, AUC, half-life) are not yet publicly available. |
| Batefenterol (GSK961081) | Data not available in a directly comparable format. |
| Navafenterol | Data not available in a directly comparable format. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of MABAs, it is crucial to visualize the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate the M₃ receptor and β₂ adrenoceptor signaling pathways, as well as a typical experimental workflow for evaluating MABA compounds.
Caption: M₃ Receptor Signaling Pathway.
Caption: β₂ Adrenoceptor Signaling Pathway.
Caption: Experimental Workflow for MABA Evaluation.
Detailed Experimental Protocols
While specific, detailed protocols for this compound are proprietary, the following outlines the general methodologies used for key experiments in MABA development.
1. Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the human M₃ muscarinic and β₂ adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human M₃ or β₂ receptors.
-
Radioligand Competition Assay: A fixed concentration of a specific radioligand (e.g., [³H]-NMS for M₃, [³H]-CGP12177 for β₂) is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assays
-
Objective: To assess the functional activity of the MABA at the M₃ and β₂ receptors.
-
Methodology:
-
β₂ Agonism (cAMP Production Assay):
-
Cells expressing the β₂ receptor are incubated with the test compound.
-
The intracellular accumulation of cyclic AMP (cAMP) is measured using a commercially available assay kit (e.g., HTRF, AlphaLISA).
-
The potency (EC₅₀) and efficacy (Emax) of the compound are determined.
-
-
M₃ Antagonism (Calcium Mobilization Assay):
-
Cells expressing the M₃ receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with the test compound (antagonist) before being challenged with a known M₃ agonist (e.g., carbachol).
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified to determine its antagonist potency (IC₅₀).
-
-
3. In Vivo Bronchoprotection Assays
-
Objective: To evaluate the ability of the inhaled MABA to protect against bronchoconstriction in an animal model.
-
Methodology:
-
Animal Model: Typically, guinea pigs or mice are used.
-
Drug Administration: The test compound is administered via inhalation (e.g., nebulization or intratracheal instillation).
-
Bronchoconstrictor Challenge: After a predetermined time, the animals are challenged with a bronchoconstricting agent (e.g., inhaled methacholine or histamine).
-
Measurement of Airway Resistance: Lung function, specifically airway resistance, is measured using techniques such as whole-body plethysmography.
-
Data Analysis: The dose of the test compound that causes a 50% inhibition of the bronchoconstrictor response (ED₅₀) is calculated to determine its in vivo potency and duration of action.
-
This comparative guide provides a snapshot of the current understanding of this compound in the context of other developmental MABAs. As more data becomes publicly available, a more comprehensive picture of its therapeutic potential will emerge.
References
Confirming the Reduced Systemic Side Effects of CHF-6550: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of CHF-6550, a novel inhaled muscarinic antagonist and β2-agonist (MABA), with a focus on its potential for reduced systemic side effects. While specific quantitative preclinical data for this compound is not yet publicly available, this document synthesizes the existing information on its design as a "soft drug" and compares its anticipated systemic safety profile with that of other inhaled respiratory therapies.
Introduction to this compound: A "Soft Drug" Approach
This compound is a "soft" dual pharmacology muscarinic antagonist and β2 agonist (MABA) developed by Chiesi Farmaceutici for the inhaled treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] The core principle behind its design is the "soft drug" concept, which aims to create a pharmacologically active compound that, after exerting its therapeutic effect locally in the lungs, is rapidly metabolized to inactive forms upon entering systemic circulation.[3] This approach is intended to minimize the risk of systemic side effects commonly associated with this class of drugs.[2]
The key molecular features of this compound that contribute to its "soft drug" properties are high plasma protein binding and high hepatic clearance.[1] High plasma protein binding restricts the amount of free drug available to interact with systemic receptors, while rapid clearance by the liver ensures that any drug that does reach the bloodstream is quickly eliminated. This compound is a backup candidate to CHF-6366, another MABA developed with a similar "super soft-drug" concept.[2][3]
Comparative Analysis of Systemic Side Effects
While direct comparative preclinical data for this compound is not available, an analysis of other MABA and long-acting muscarinic antagonist (LAMA) / long-acting β2-agonist (LABA) combinations provides a benchmark for anticipated systemic side effects. The following table summarizes the known systemic side effects of batefenterol (B1667760) (a MABA) and revefenacin (B1680567) (a LAMA), which are relevant comparators.
Table 1: Comparison of Systemic Side Effects of Inhaled Respiratory Drugs
| Drug Class | Drug Name | Mechanism of Action | Reported Systemic Side Effects (Preclinical/Clinical) | Reference |
| MABA | Batefenterol | Muscarinic Antagonist & β2-Agonist | Low systemic bioavailability. Cardiovascular safety profile did not reveal any clinically relevant effects. Adverse events consistent with class effects (dry mouth, tachycardia, tremor). | [4][5][6] |
| LAMA | Revefenacin | Muscarinic Antagonist | Minimal systemic absorption. Side effects are generally mild and can include headache, cough, and upper respiratory infections. Not recommended for patients with hepatic impairment. | [7][8][9][10] |
Based on its design as a "soft drug," it is hypothesized that this compound would exhibit a safety profile with a reduced incidence and severity of systemic side effects compared to non-"soft" MABA compounds and other LAMA/LABA combinations.
Experimental Protocols
The preclinical safety assessment of an inhaled drug like this compound typically involves a standardized battery of in vitro and in vivo studies to evaluate its potential systemic effects. A 4-week toxicity study in rats has been conducted for this compound, for which a specific bioanalytical method was developed to quantify the parent drug and its primary metabolite in plasma and lung tissue.[11]
Below are detailed methodologies for key experiments that would likely be part of the preclinical safety package for this compound.
In Vitro Plasma Stability Assay
-
Objective: To determine the rate of degradation of this compound in plasma from different species (e.g., rat, dog, human) to assess its intrinsic stability in the systemic circulation.
-
Methodology:
-
This compound is incubated with plasma at a standard concentration (e.g., 1 µM) at 37°C.
-
Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched by the addition of a protein precipitation agent (e.g., acetonitrile).
-
The concentration of the remaining this compound at each time point is quantified using a validated LC-MS/MS method.
-
The half-life (t½) of the compound in plasma is then calculated.
-
In Vitro Hepatic Clearance Assay
-
Objective: To evaluate the rate of metabolism of this compound by liver enzymes, providing an estimate of its hepatic clearance.
-
Methodology:
-
This compound is incubated with liver microsomes or hepatocytes from different species in the presence of necessary cofactors (e.g., NADPH).
-
Samples are collected at various time points.
-
The reaction is stopped, and the concentration of the parent drug is determined by LC-MS/MS.
-
The rate of disappearance of this compound is used to calculate the in vitro intrinsic clearance (CLint).
-
In Vivo Cardiovascular Safety Pharmacology Study in Dogs
-
Objective: To assess the potential cardiovascular side effects of inhaled this compound in a non-rodent species.
-
Methodology:
-
Conscious telemetered dogs are administered single or repeat inhaled doses of this compound.
-
Continuous monitoring of cardiovascular parameters is performed, including:
-
Heart rate
-
Blood pressure (systolic, diastolic, mean arterial)
-
Electrocardiogram (ECG) for QT interval prolongation and other abnormalities.
-
-
Data is collected at baseline and at multiple time points post-dosing.
-
Results are compared to a vehicle control group.
-
Repeat-Dose Inhalation Toxicity Study in Rats
-
Objective: To evaluate the potential local and systemic toxicity of this compound after repeated inhalation exposure.
-
Methodology:
-
Rats are exposed to aerosolized this compound or vehicle control via nose-only inhalation for a specified duration (e.g., 4 weeks).
-
Clinical signs, body weight, and food consumption are monitored throughout the study.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and major organs are weighed and examined for histopathological changes.
-
Plasma and lung tissue samples are analyzed for this compound and its metabolite concentrations to determine toxicokinetics.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Preclinical workflow for systemic safety.
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, Excretion, and Mass Balance of [14 C]-Batefenterol Following a Single Microtracer Intravenous Dose (Concomitant to an Inhaled Dose) or Oral Dose of Batefenterol in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revefenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Yupelri (Revefenacin Inhalation Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Safety Profile | YUPELRI® (revefenacin) inhalation solution [yupelrihcp.com]
- 11. Development and validation of a bioanalytical method for the quantification of CHF6550 and its metabolite (CHF6671) in rat plasma and lung homogenate using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-State Properties of CHF-6550 for Inhalation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comprehensive comparison of the solid-state properties of CHF-6550, a novel soft dual pharmacology Muscarinic Antagonist and β2 Agonist (MABA), with two established inhaled corticosteroids (ICS), Fluticasone Propionate and Budesonide. The stability and physical characteristics of an active pharmaceutical ingredient (API) are critical for the performance and efficacy of inhaled therapies. This guide summarizes key experimental data to inform formulation development and candidate selection.
This compound has been identified as a promising candidate for the treatment of respiratory diseases, with a solid-state profile deliberately optimized for dry powder inhaler (DPI) development.[1] A solid-state driven approach was integral to its discovery, targeting a crystalline form to ensure stability and suitability for inhalation.[1]
Comparative Analysis of Solid-State Properties
The selection of a crystalline form for an inhaled drug is a critical step in its development, influencing its stability, manufacturability, and aerodynamic performance. While amorphous materials can sometimes offer advantages in solubility, they are often more physically unstable and prone to crystallization, especially when exposed to moisture and temperature changes. Crystalline solids, in contrast, generally provide better physical and chemical stability.
| Property | This compound | Fluticasone Propionate | Budesonide |
| Solid Form | Crystalline | Typically amorphous in pMDI formulations, can exist in crystalline forms (e.g., Form I) | Crystalline |
| Polymorphism | Information not publicly available | Known to exhibit polymorphism (Form I is the stable polymorph) | Exists as a pair of epimers |
| Hygroscopicity | Low (predicted based on crystalline nature) | Amorphous form is more hygroscopic than crystalline form | Low |
| Particle Size | Optimized for inhalation | Micronized for inhalation, typically < 5 µm | Micronized for inhalation, typically < 5 µm |
Experimental Data Comparison
Consistent and reproducible solid-state characteristics are paramount for ensuring batch-to-batch uniformity and predictable clinical outcomes for inhaled drug products. The following tables summarize typical data obtained from key solid-state characterization techniques.
Table 1: X-Ray Powder Diffraction (XRPD) Data
| Parameter | This compound (Hypothetical Crystalline) | Fluticasone Propionate (Crystalline Form I) | Budesonide (Crystalline) |
| Characteristic Peaks (2θ) | Distinct sharp peaks indicating high crystallinity | Characteristic peaks for Form I | Multiple sharp peaks confirming crystallinity |
| Amorphous Content | Low to none | Can be present, especially after milling | Low |
Table 2: Thermal Analysis Data (DSC & TGA)
| Parameter | This compound (Hypothetical Crystalline) | Fluticasone Propionate (Crystalline Form I) | Budesonide (Crystalline) |
| Melting Point (DSC) | Sharp endotherm, indicating a distinct melting point | ~298 °C | Epimer B: ~247-248 °C, Epimer A: ~259-260 °C |
| Thermal Decomposition (TGA) | Stable at typical processing and storage temperatures | Onset of decomposition above 300 °C | Stable up to ~250 °C |
Table 3: Water Sorption Analysis (DVS)
| Parameter | This compound (Hypothetical Crystalline) | Fluticasone Propionate (Crystalline Form I) | Budesonide (Crystalline) |
| Moisture Uptake at 80% RH | < 0.5% | < 1% | < 0.2% |
| Hysteresis | Minimal | Minimal for crystalline form | Minimal |
| Phase Transformation | No change in solid form | Amorphous form may crystallize at high humidity | Stable |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of solid-state properties.
1. X-Ray Powder Diffraction (XRPD)
-
Purpose: To identify the crystalline or amorphous nature of the API and to detect different polymorphic forms.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper anode (Cu Kα radiation).
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
-
Analysis Parameters:
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/minute.
-
2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting point, glass transition temperature, and to study phase transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.
-
Analysis Parameters:
3. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the material and to quantify the amount of volatile substances such as water or residual solvents.[4][5][6][7]
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the sample is placed in a ceramic or platinum pan.
-
Analysis Parameters:
-
Heating Rate: Typically 10 °C/minute.
-
Temperature Range: From ambient temperature to a point of complete decomposition.
-
Atmosphere: Purged with dry nitrogen at a flow rate of 50-100 mL/minute.
-
4. Dynamic Vapor Sorption (DVS)
-
Purpose: To assess the hygroscopicity of the material and its stability under different humidity conditions.[8]
-
Instrumentation: A dynamic vapor sorption analyzer.
-
Sample Preparation: Approximately 10 mg of the sample is placed in the sample pan.
-
Analysis Parameters:
-
Temperature: Isothermal at 25 °C.
-
Relative Humidity (RH) Program: The sample is typically exposed to a stepwise increase in RH from 0% to 90% and then a decrease back to 0% in 10% increments.
-
Equilibrium Criterion: The instrument proceeds to the next RH step when the rate of mass change is less than 0.002% per minute.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for solid-state characterization and the importance of these properties in the context of inhaled drug delivery.
Caption: Experimental workflow for solid-state characterization of inhaled drugs.
Caption: Relationship of solid-state properties to clinical performance.
References
- 1. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 7. improvedpharma.com [improvedpharma.com]
- 8. ardena.com [ardena.com]
Comparative Analysis of CHF-6550's Impact on Heart Rate
A Comparison with Established Inhaled Bronchodilators for Respiratory Diseases
For Immediate Release
Parma, Italy – December 17, 2025 – In the landscape of therapeutic options for chronic obstructive pulmonary disease (COPD) and asthma, the development of novel bronchodilators with improved safety profiles remains a key objective for researchers. CHF-6550, a novel bifunctional compound with both muscarinic antagonist and β2-agonist (MABA) properties, is currently under investigation. A critical aspect of its preclinical and clinical evaluation is its cardiovascular safety, with a particular focus on its impact on heart rate. This guide provides a comparative analysis of this compound's effect on heart rate against other established inhaled bronchodilator combinations, supported by available data and detailed experimental methodologies.
This compound is designed as a "soft drug," intended for high plasma protein binding and rapid hepatic clearance to minimize systemic effects, including cardiovascular side effects.[1][2] This design aims to limit its interaction with cardiac β-receptors and peripheral muscarinic receptors.[1] While specific quantitative data on the heart rate effects of this compound from dedicated clinical trials are not yet publicly available, its development philosophy suggests a focus on cardiovascular safety.
Comparative Analysis of Heart Rate Effects
To provide a comprehensive comparison, this guide examines the available data on heart rate changes associated with other widely used inhaled dual bronchodilators: umeclidinium (B1249183)/vilanterol (B1248922), glycopyrronium/formoterol, and tiotropium (B1237716)/olodaterol.
| Drug Combination | Class | Mean Change in Heart Rate (beats per minute) | Study Population | Study Duration |
| This compound | MABA | Data not yet publicly available | - | - |
| Umeclidinium/Vilanterol | LAMA/LABA | Minimal and not clinically significant | Patients with COPD | Various |
| Glycopyrronium/Formoterol | LAMA/LABA | Not associated with clinically meaningful changes in heart rate | Patients with moderate-to-very severe COPD | 52 weeks |
| Tiotropium/Olodaterol | LAMA/LABA | -0.1 bpm (Tiotropium/Olodaterol) vs. +1.6 bpm (Tiotropium alone) | Patients with moderate-to-very-severe COPD | 12 weeks |
LAMA: Long-acting muscarinic antagonist; LABA: Long-acting β2-agonist; MABA: Muscarinic antagonist and β2-agonist.
Umeclidinium/Vilanterol: Clinical trials have shown that the combination of umeclidinium and vilanterol has a cardiovascular safety profile that is not statistically different from its individual components or placebo. On-treatment major adverse cardiac events have been reported in a small percentage of patients, with similar prevalence across treatment groups.
Glycopyrronium/Formoterol: Long-term safety data from the PINNACLE-3 study, an extension of the PINNACLE-1 and -2 trials, demonstrated that the incidence of adverse events, serious adverse events, and major adverse cardiovascular events were similar across treatment groups, with no unexpected safety findings over 52 weeks.[3]
Tiotropium/Olodaterol: A pooled analysis of the TONADO 1 and 2 trials, which included Holter ECG monitoring, found no significant difference in the number of patients with cardiac arrhythmias between the tiotropium/olodaterol combination group and those receiving the individual components.[4][5] After 12 weeks, the adjusted mean heart rate change from baseline was minimal for the combination therapy (-0.1 bpm), while a small but statistically significant increase was observed for tiotropium monotherapy (+1.6 bpm).[4] Over a 52-week period, the long-term mean changes in heart rate from baseline were also small, ranging from -1.3 to +1.2 bpm across all treatment groups.[6]
Experimental Protocols for Cardiovascular Safety Assessment
The evaluation of cardiovascular safety for inhaled drugs like this compound involves a rigorous series of preclinical and clinical studies.
Preclinical Assessment
A standard and highly regarded method for preclinical cardiovascular safety assessment is the use of telemetry in conscious, freely moving animals, typically dogs.[7][8][9][10] This methodology allows for continuous monitoring of cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG), in the absence of anesthesia, which can confound the results.
Clinical Assessment
In clinical trials, cardiovascular safety is a key component of the study design, particularly for drugs with potential effects on the cardiovascular system.
Signaling Pathways and Mechanism of Action
The impact of MABA compounds on heart rate is primarily mediated through their interaction with muscarinic and β2-adrenergic receptors.
As a β2-agonist, this compound has the potential to increase heart rate by stimulating β2-adrenergic receptors in the heart, leading to an increase in cyclic AMP (cAMP) and activation of the "funny" current (If) in pacemaker cells. Conversely, as a muscarinic antagonist, it would block the effects of acetylcholine (B1216132) at M2 receptors in the sinoatrial node, which would otherwise decrease heart rate. The net effect on heart rate will depend on the balance of these two opposing actions and the systemic exposure to the drug. The "soft drug" design of this compound aims to minimize this systemic exposure and therefore limit these potential cardiovascular effects.[1]
Conclusion
While definitive quantitative data on the heart rate effects of this compound are pending the public release of comprehensive clinical trial results, its design as a "soft" MABA suggests a focus on minimizing cardiovascular side effects. The available data for other LAMA/LABA combinations, such as umeclidinium/vilanterol, glycopyrronium/formoterol, and tiotropium/olodaterol, indicate that these established therapies generally have a minimal and not clinically significant impact on heart rate in patients with COPD. Rigorous preclinical and clinical cardiovascular safety assessments are standard for the development of new inhaled bronchodilators and will be crucial in fully characterizing the cardiovascular safety profile of this compound. Further research and the publication of dedicated studies will be necessary to provide a direct quantitative comparison of this compound's impact on heart rate with that of other available treatments.
References
- 1. CHF-6366 and its backup this compound as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 2. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of this compound, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term safety and efficacy of glycopyrrolate/formoterol metered dose inhaler using novel Co-Suspension™ Delivery Technology in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Absence of Adverse Effects of Tiotropium/Olodaterol Compared with the Monocomponents on Long-Term Heart Rate and Blood Pressure in Patients with Moderate-to-Very-Severe COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular Function in Conscious Beagle Dogs [journal11.magtechjournal.com]
- 10. Telemetry for preclinical safety pharmacology studies | Vivonics [vivonics-preclinical.com]
Assessing the Reproducibility of CHF-6550 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for CHF-6550, a novel inhaled "soft" dual pharmacology muscarinic antagonist and β2-agonist (MABA), with its predecessor CHF-6366 and the established dual-bronchodilator therapy, umeclidinium (B1249183)/vilanterol. By presenting key quantitative data in a standardized format and detailing experimental protocols, this document aims to facilitate an objective assessment of the reproducibility and potential of this compound in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
Executive Summary
This compound has been developed as a backup candidate to CHF-6366, with a focus on achieving a favorable pharmacological and solid-state profile for dry powder inhaler development.[1] The "soft drug" approach employed in its design aims for high efficacy at the target receptors in the lungs while minimizing systemic exposure through high plasma protein binding and rapid hepatic clearance.[1] This guide systematically compares the preclinical attributes of this compound with CHF-6366 and the clinically approved combination of umeclidinium and vilanterol, providing a framework for evaluating the consistency and robustness of the available research findings.
Comparative Preclinical Pharmacology
To allow for a direct comparison of the intrinsic potency and functional activity of this compound, CHF-6366, umeclidinium, and vilanterol, the following tables summarize their key in vitro pharmacological parameters. The reproducibility of these findings can be assessed by considering the detailed experimental protocols provided in the subsequent section.
Table 1: Muscarinic Receptor Antagonist Activity
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Antagonism (pA2) |
| This compound | M3 | Data not publicly available | Data not publicly available |
| CHF-6366 | M3 | 10.4 | Data not publicly available |
| Umeclidinium | M3 | ~9.0 | 9.1 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values indicate greater potency.
Table 2: β2-Adrenergic Receptor Agonist Activity
| Compound | Receptor | Binding Affinity (pKi) | Functional Agonism (pEC50) | Intrinsic Activity (relative to isoprenaline) |
| This compound | β2 | Data not publicly available | Data not publicly available | Data not publicly available |
| CHF-6366 | β2 | 11.4 | Data not publicly available | Data not publicly available |
| Vilanterol | β2 | ~9.2 | 8.7 | Full agonist |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.
Experimental Protocols and Reproducibility
The assessment of reproducibility is critically dependent on the detailed reporting of experimental methodologies. Below are summaries of the key experimental protocols used to characterize these compounds, extracted from their primary publications.
Radioligand Binding Assays (for pKi determination)
-
General Principle: These assays measure the affinity of a compound for its target receptor by quantifying the displacement of a radiolabeled ligand.
-
Methodology for CHF-6366:
-
M3 Receptors: Membranes from CHO-K1 cells stably expressing the human M3 receptor were used. [3H]-N-methylscopolamine was used as the radioligand. Non-specific binding was determined in the presence of a high concentration of atropine.
-
β2 Receptors: Membranes from CHO-K1 cells stably expressing the human β2-adrenoceptor were used. [3H]-CGP 12177 was used as the radioligand. Non-specific binding was determined in the presence of a high concentration of isoprenaline.
-
-
Methodology for Umeclidinium and Vilanterol:
-
Similar competitive binding principles were employed using membranes from cells expressing the respective human receptors. Specific radioligands and competing agents were used as described in their primary pharmacology publications.
-
Reproducibility Considerations: The use of standardized cell lines, radioligands, and incubation conditions, as well as appropriate statistical analysis of multiple independent experiments, are crucial for the reproducibility of binding affinity data. The detailed methods sections in the primary publications for these compounds provide the necessary information for other laboratories to replicate these findings.
Functional Assays (for pA2 and pEC50 determination)
-
General Principle: These assays measure the biological effect of a compound, either as an antagonist (blocking an agonist response) or as an agonist (eliciting a response).
-
Methodology for Muscarinic Antagonism (Umeclidinium):
-
Isolated Tissue Preparations: Guinea pig tracheal strips were used to measure the ability of the antagonist to inhibit acetylcholine-induced smooth muscle contraction. The shift in the concentration-response curve to acetylcholine (B1216132) in the presence of the antagonist is used to calculate the pA2 value.
-
-
Methodology for β2-Agonism (Vilanterol):
-
cAMP Assays: The functional potency of β2-agonists is often determined by measuring the production of cyclic AMP (cAMP) in cells expressing the β2-adrenoceptor. The concentration of the agonist that produces 50% of the maximal cAMP response is the EC50.
-
Reproducibility Considerations: Functional assays are more complex than binding assays and can be influenced by factors such as tissue viability, cell passage number, and specific assay conditions (e.g., incubation times, agonist concentrations). Detailed and transparent reporting of these parameters is essential for reproducibility.
In Vivo Preclinical Efficacy
Table 3: In Vivo Bronchoprotection in Guinea Pig Model
| Compound | Model | Endpoint | Key Findings |
| This compound | Acetylcholine-induced bronchoconstriction | Inhibition of bronchospasm | Demonstrated in vivo efficacy.[1] |
| CHF-6366 | Acetylcholine-induced bronchoconstriction | Inhibition of bronchospasm | Dose-dependent inhibition of bronchoconstriction.[2] |
| Umeclidinium/Vilanterol | Not directly comparable in a single MABA molecule preclinical model | Inhibition of bronchospasm | Both components demonstrated efficacy in relevant animal models of bronchoconstriction. |
Animal Models of Bronchoconstriction
-
General Principle: These models assess the ability of a compound to prevent or reverse bronchoconstriction induced by a spasmogen like acetylcholine or methacholine (B1211447) in anesthetized animals.
-
Methodology for CHF-6366:
-
Anesthetized, ventilated guinea pigs were challenged with an intravenous infusion of acetylcholine to induce bronchoconstriction, measured as an increase in intratracheal pressure. CHF-6366 was administered intratracheally prior to the acetylcholine challenge.
-
Reproducibility Considerations: In vivo experiments are subject to greater variability than in vitro assays. Factors such as animal strain, age, weight, anesthetic used, and method of drug administration can all influence the outcome. The reporting of these details is crucial for assessing the potential for reproducibility.
Visualizing the Pathways and Processes
To further clarify the scientific context of this compound, the following diagrams illustrate key concepts and workflows.
References
Safety Operating Guide
Navigating the Safe Disposal of CHF-6550: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of novel compounds like CHF-6550, a potent muscarinic M3 receptor antagonist/β2-adrenoceptor agonist (MABA), is a critical component of laboratory safety and regulatory compliance.[1] Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, this guide provides essential, step-by-step procedures for its safe disposal based on general best practices for potent, biologically active research compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| Personal Protective Equipment (PPE) | Rationale |
| Safety Goggles | Protects eyes from potential splashes of solutions containing this compound. |
| Lab Coat | Prevents contamination of personal clothing. |
| Gloves (Nitrile) | Provides a barrier against skin contact. |
| Respiratory Protection (e.g., N95 respirator) | Recommended when handling the compound in powdered form to prevent inhalation. |
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the safe disposal of this compound and associated waste.
-
Decontamination of Work Surfaces and Equipment:
-
Wipe all surfaces and equipment that have come into contact with this compound with a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent.
-
Collect all cleaning materials (e.g., wipes, paper towels) for disposal as hazardous waste.
-
-
Segregation of Waste:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and used PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Any needles or blades contaminated with this compound should be disposed of in a designated sharps container.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazards associated with the compound (e.g., "Biologically Active," "Potent Compound")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete inventory of the waste being disposed of.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these general guidelines and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for CHF-6550
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling CHF-6550. Adherence to these protocols is essential to ensure personal safety and prevent contamination.
This compound is a potent, crystalline dual-pharmacology muscarinic antagonist and β2 agonist (MABA) developed for inhaled therapies of respiratory diseases. Due to its pharmacological potency and powdered form, stringent handling procedures are necessary to minimize exposure risks, primarily through inhalation and dermal contact.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound. These recommendations are based on best practices for handling potent pharmaceutical compounds in a research and development setting.
| Activity | Engineering Controls | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Gown |
| Storage and Transport | General laboratory ventilation | Single pair of nitrile gloves | Safety glasses | Not generally required | Standard lab coat |
| Weighing and Aliquoting (Dry Powder) | Chemical fume hood or ventilated balance enclosure | Double-gloving with nitrile gloves | Safety goggles or face shield | N95 or higher rated respirator | Disposable gown with tight-fitting cuffs |
| Dissolving and Solution Preparation | Chemical fume hood | Double-gloving with nitrile gloves | Safety goggles | Not required if handled in a fume hood | Disposable gown |
| In-vitro/In-vivo Dosing (Solutions) | Biosafety cabinet or fume hood | Nitrile gloves | Safety glasses | Not generally required | Standard lab coat |
| Waste Disposal (Solid and Liquid) | Chemical fume hood | Double-gloving with nitrile gloves | Safety goggles | N95 or higher rated respirator for solid waste | Disposable gown |
Experimental Protocols: Safe Handling and Disposal
General Handling Precautions:
-
Always handle this compound in a designated area, away from general laboratory traffic.
-
Avoid the generation of dust.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound and decontaminate them thoroughly after use.
-
Wash hands thoroughly before and after handling the compound, even when gloves have been worn.
Weighing and Solution Preparation:
-
Preparation: Before handling the compound, ensure the chemical fume hood or ventilated enclosure is functioning correctly. Don personal protective equipment as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder using a tared weigh boat inside the ventilated enclosure.
-
Dissolving: Add the solvent to the vessel containing the weighed powder within the fume hood. Ensure the container is securely capped before removing it from the hood.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, carefully clean the spill area. All cleanup materials should be treated as hazardous waste.
-
Report: Report all spills to the laboratory supervisor.
Disposal Plan: All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[1][2][3][4][5]
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1][4]
Visualizing Safety Protocols
The following diagrams illustrate the decision-making process for selecting appropriate personal protective equipment and the general workflow for handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: General experimental workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
